molecular formula C20H17F3N2O4S B1673845 KRP-297 CAS No. 213252-19-8

KRP-297

カタログ番号: B1673845
CAS番号: 213252-19-8
分子量: 438.4 g/mol
InChIキー: NFFXEUUOMTXWCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide is a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a master regulator of adipocyte differentiation, lipid metabolism, and insulin sensitivity. This compound is a structural analog of the thiazolidinedione (TZD) class of antidiabetic drugs and functions by binding to the PPARγ ligand-binding domain, leading to heterodimerization with the retinoid X receptor (RXR) and subsequent transcription of genes involved in glucose and lipid homeostasis. Its primary research value lies in the study of insulin resistance, type 2 diabetes, and metabolic syndrome . Due to its specific design, which includes a benzamide and trifluoromethylphenyl moiety, it serves as a critical chemical tool for probing the structure-activity relationships of PPARγ ligands and for investigating the complex role of PPARγ in various biological processes beyond metabolism, such as its influence on inflammation and cancer . Research utilizing this agonist is fundamental for elucidating the downstream transcriptional networks and potential off-target effects associated with PPARγ activation, providing insights for the development of safer and more effective therapeutic agents.

特性

IUPAC Name

5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4S/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFXEUUOMTXWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870239
Record name 5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-{[4-(trifluoromethyl)phenyl]methyl}benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213252-19-8
Record name 5-[(2,4-Dioxo-5-thiazolidinyl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213252-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name KRP297
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213252198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Potential "KRP-297" Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "KRP-297" does not correspond to a clearly identifiable therapeutic agent in the public domain. It is possible that this is a typographical error. This guide provides an in-depth analysis of three compounds with similar designations— ML297 , EDP-297 , and KRP-203 —that are likely to be the subject of the user's interest. Each section details the mechanism of action, quantitative data, experimental protocols, and signaling pathways for one of these compounds.

ML297: A Selective G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Activator

ML297 is a pioneering small molecule that potently and selectively activates G-protein-gated inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit.[1][2][3] It has demonstrated antiepileptic and anxiolytic properties in preclinical models.[2][3]

Core Mechanism of Action

ML297 directly activates GIRK1-containing channels, such as GIRK1/2 and GIRK1/4 heterotetramers, in a G-protein-independent manner.[1] This activation is, however, dependent on the presence of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[2][4][5] The binding of ML297 to the channel induces a conformational change that leads to the efflux of potassium ions from the neuron. This results in hyperpolarization of the cell membrane, which increases the threshold for firing an action potential, thereby producing an inhibitory effect on neuronal activity.[1] The selectivity of ML297 for GIRK1-containing channels is conferred by two specific amino acids within the GIRK1 subunit: F137 in the pore helix and D173 in the second membrane-spanning domain.[2][4]

Quantitative Data: Potency of ML297

The potency of ML297 has been quantified using thallium flux assays, which measure the influx of thallium ions through open potassium channels as an indicator of channel activation.

GIRK Subunit CombinationEC50 (nM)Reference
GIRK1/2160[3][6][7]
GIRK1/3914[8]
GIRK1/4887[8]
GIRK2Inactive[3]
GIRK2/3Inactive[3]
Experimental Protocols

Thallium Flux Assay: This high-throughput screening assay is used to measure the activity of potassium channels. Cells expressing the GIRK channel subunits of interest are loaded with a thallium-sensitive fluorescent dye. The addition of ML297 activates the GIRK channels, allowing an influx of thallium ions, which causes an increase in fluorescence. The concentration-response curve is then used to determine the EC50 value.[3]

Whole-Cell Voltage-Clamp Electrophysiology: This technique directly measures the ion flow across the cell membrane. A glass micropipette is used to form a tight seal with the cell membrane of a cell expressing the target GIRK channels. The membrane potential is clamped at a specific voltage (e.g., -70 mV), and the current generated by the flow of potassium ions through the channels upon application of ML297 is recorded. This method can be used to confirm the activation of the channels and to study their biophysical properties.[3]

Signaling Pathway and Workflow Diagrams

ML297_Mechanism cluster_membrane Cell Membrane ML297 ML297 GIRK1_2 GIRK1/2 Channel (Closed) ML297->GIRK1_2 Binds GIRK1_2_Open GIRK1/2 Channel (Open) GIRK1_2->GIRK1_2_Open Activation K_ion_out K+ GIRK1_2_Open->K_ion_out K+ Efflux PIP2 PIP2 PIP2->GIRK1_2 Required K_ion_in K+

Caption: ML297 directly activates the GIRK1/2 channel, leading to potassium efflux.

EDP-297: A Farnesoid X Receptor (FXR) Agonist

EDP-297 is a selective, non-carboxylic acid, steroidal agonist of the farnesoid X receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[9] It is under development for the treatment of nonalcoholic steatohepatitis (NASH).[9][10]

Core Mechanism of Action

As an FXR agonist, EDP-297 binds to and activates FXR.[9] FXR is highly expressed in the liver and intestines.[11] Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.

A key target gene upregulated by FXR is the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of bile acids from cholesterol.[11][12] Another important downstream effect of intestinal FXR activation is the induction of fibroblast growth factor 19 (FGF-19) secretion.[11] FGF-19 travels to the liver and also suppresses CYP7A1 expression, further reducing bile acid synthesis.[11] Through these mechanisms, EDP-297 is expected to reduce liver fat, inflammation, and fibrosis.[9]

Quantitative Data: Phase I Clinical Trial Results

A Phase I study in healthy subjects provided the following pharmacokinetic (PK) and pharmacodynamic (PD) data for EDP-297.[13]

Pharmacokinetics (Multiple Ascending Dose)

ParameterValue
Half-life9-12.5 hours
DosingSuitable for once-daily oral dosing
Food EffectNo significant food effect observed

Pharmacodynamics (Multiple Ascending Dose)

BiomarkerMaximum Change from Baseline
Fibroblast Growth Factor 19 (FGF-19)Up to 95% increase
7α-hydroxy-4-cholesten-3-one (C4)Up to 92% decrease
Experimental Protocols

Phase I Clinical Trial Design: The safety, tolerability, pharmacokinetics, and pharmacodynamics of EDP-297 were evaluated in a randomized, double-blind, placebo-controlled study in healthy adult subjects. The study consisted of two phases:

  • Single Ascending Dose (SAD): Subjects received single oral doses of EDP-297 (ranging from 20-600 μg) or a placebo.[13]

  • Multiple Ascending Dose (MAD): Subjects received once-daily oral doses of EDP-297 (ranging from 5-90 μg) or a placebo for 14 days.[13] Blood and urine samples were collected at various time points to assess plasma concentrations of EDP-297 and levels of pharmacodynamic markers like FGF-19 and C4 (a biomarker of bile acid synthesis).[13]

Signaling Pathway and Workflow Diagrams

EDP297_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream EDP297 EDP-297 FXR FXR EDP297->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Dimerizes with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on DNA FXR_RXR->FXRE Binds to SHP_Gene SHP Gene FXRE->SHP_Gene Induces Transcription FGF19_Gene FGF-19 Gene FXRE->FGF19_Gene Induces Transcription SHP_Protein SHP Protein SHP_Gene->SHP_Protein Translation FGF19_Protein FGF-19 Protein FGF19_Gene->FGF19_Protein Translation CYP7A1 CYP7A1 Expression SHP_Protein->CYP7A1 Inhibits FGF19_Protein->CYP7A1 Inhibits

Caption: EDP-297 activates the FXR pathway, leading to the inhibition of CYP7A1.

KRP-203 (Mocravimod): A Sphingosine-1-Phosphate Receptor 1 (S1PR1) Agonist

KRP-203, also known as Mocravimod, is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1PR1).[14][15] It functions as an immunomodulator and has shown efficacy in various preclinical models of autoimmune diseases and transplantation.[14][16][17]

Core Mechanism of Action

The primary mechanism of action of KRP-203 involves its interaction with S1PR1 on the surface of lymphocytes.[18] S1PR1 is a G-protein coupled receptor that plays a critical role in regulating the egress of lymphocytes from secondary lymphoid organs (such as lymph nodes and the spleen) into the bloodstream and lymph.[8][19][20]

KRP-203 acts as a functional antagonist. After binding to S1PR1, it induces the internalization and subsequent degradation of the receptor.[8][19] This renders the lymphocytes unresponsive to the natural chemoattractant gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph. As a result, the lymphocytes are sequestered within the lymphoid organs, leading to a profound but reversible reduction in the number of circulating lymphocytes (lymphopenia).[19] By preventing the migration of autoreactive lymphocytes to sites of inflammation, KRP-203 exerts its immunomodulatory effects.[8][16]

Additionally, KRP-203 has been shown to have direct cardioprotective effects by activating the Reperfusion Injury Salvage Kinase (RISK) and Survivor Activating Factor Enhancement (SAFE) signaling pathways in cardiomyocytes, which helps to preserve mitochondrial function.[18]

Quantitative Data: Receptor Selectivity

KRP-203 exhibits selectivity for S1PR1 over other S1P receptor subtypes.

S1P Receptor SubtypeED50 (nM)Reference
S1PR1 (mouse)0.84[15][17]
S1PR3 (mouse)>1,000[15][17]
S1PR4 (mouse)9.61[15]
S1PR5100-fold less selective than for S1PR1[17]
S1PR2100-fold less selective than for S1PR1[17]
Experimental Protocols

Rodent Model of Colitis: The efficacy of KRP-203 has been tested in interleukin-10 gene-deficient (IL-10-/-) mice, which spontaneously develop chronic colitis. Mice were treated with KRP-203 (e.g., 0.3 mg/kg) administered orally. The effects of the treatment were assessed by monitoring body weight, stool consistency, and colon length. Histological analysis of the colon was performed to evaluate the degree of inflammatory cell infiltration.[15]

Rat Heart Allograft Model: To evaluate the immunosuppressive effects of KRP-203 in the context of organ transplantation, a rat model of heart transplantation with minor histocompatibility complex disparity was used. Recipient rats were treated with KRP-203 orally. The primary endpoint was the survival time of the transplanted heart (allograft). Histological examination of the graft was also performed to assess signs of chronic rejection.[14][15]

Signaling Pathway and Workflow Diagrams

KRP203_Mechanism cluster_blood_vessel Blood Vessel Lymphocyte Lymphocyte S1PR1 S1PR1 No_Egress No Egress Lymphocyte->No_Egress Blocks Migration Internalization Receptor Internalization & Degradation S1PR1->Internalization Induces KRP203 KRP-203 KRP203->S1PR1 Binds to Internalization->Lymphocyte S1P_Gradient High S1P Gradient

Caption: KRP-203 sequesters lymphocytes in lymph nodes by downregulating S1PR1.

References

KRP-297: An In-Depth Technical Guide on its Dual PPARα/γ Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to KRP-297 and PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in metabolism, inflammation, and cellular differentiation. There are three main isotypes:

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby lowering triglyceride levels.

  • PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation improves insulin (B600854) sensitivity and glucose uptake.

  • PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.

This compound, a member of the thiazolidinedione class of compounds, is distinguished by its ability to act as a dual agonist, targeting both PPARα and PPARγ.[1] This dual-action mechanism suggests a potential for comprehensive treatment of the multifaceted metabolic syndrome.

Quantitative Data Summary

Despite extensive searches of publicly available scientific literature, specific quantitative data for this compound's binding affinity (Ki), half-maximal inhibitory concentration (IC50), or half-maximal effective concentration (EC50) for either PPARα or PPARγ could not be located. The available literature qualitatively describes this compound as a dual agonist with "almost equal affinity" for both receptors.[1]

For the purpose of providing a comparative framework, the following table presents typical activity ranges for known PPAR agonists.

Table 1: Representative In Vitro Activity of PPAR Agonists

Compound ClassTarget PPARTypical EC50 Range (nM)
Fibrates (e.g., Fenofibrate)PPARα1,000 - 10,000
Thiazolidinediones (e.g., Rosiglitazone)PPARγ10 - 100
Dual PPARα/γ AgonistsPPARα / PPARγ10 - 1,000

Note: These values are representative and can vary depending on the specific assay conditions.

Signaling Pathways

Upon activation by a ligand such as this compound, PPARs heterodimerize with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KRP297 This compound PPARa PPARα KRP297->PPARa Binds PPARg PPARγ KRP297->PPARg Binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE PPARa_RXR->PPRE Binds to PPARg_RXR->PPRE Binds to TargetGenes_a Target Genes (Lipid Metabolism) PPRE->TargetGenes_a Regulates Transcription TargetGenes_g Target Genes (Glucose Homeostasis) PPRE->TargetGenes_g

PPARα and PPARγ Signaling Pathway Activation by this compound.

Experimental Protocols

The following sections detail representative protocols for key experiments used to characterize PPAR agonists. While these are not specific to this compound, they represent the standard methodologies employed in the field.

Radioligand Displacement Assay for Binding Affinity (Ki)

This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Recombinant human PPARα and PPARγ ligand-binding domains (LBDs)

  • Radioligand (e.g., [3H]-Rosiglitazone for PPARγ, [3H]-GW7647 for PPARα)

  • Scintillation cocktail

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound (this compound).

  • In a 96-well plate, add the recombinant PPAR LBD, the radioligand at a fixed concentration, and varying concentrations of the test compound.

  • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate bound from free radioligand (e.g., using filtration).

  • Add scintillation cocktail to the wells.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC50 value (concentration of test compound that displaces 50% of the radioligand) by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Luciferase Reporter Gene Assay for Transcriptional Activation (EC50)

This cell-based assay measures the ability of a compound to activate a PPAR-mediated transcriptional response.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for full-length human PPARα or PPARγ

  • Reporter plasmid containing a PPRE linked to a luciferase gene

  • Transfection reagent

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to adhere.

  • Treat the cells with a range of concentrations of the test compound (this compound).

  • Include a positive control (e.g., Rosiglitazone for PPARγ, GW7647 for PPARα) and a vehicle control.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and add the luciferase assay substrate.

  • Measure the luminescence in each well using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase or Renilla luciferase) to account for transfection efficiency and cell viability.

  • Plot the fold activation against the log of the test compound concentration and determine the EC50 value using non-linear regression.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293T) Transfection Transfection with PPAR & Reporter Plasmids Cell_Culture->Transfection Plating Plate Cells in 96-well Plate Transfection->Plating Compound_Addition Add this compound (Varying Concentrations) Plating->Compound_Addition Incubation Incubate (24-48 hours) Compound_Addition->Incubation Lysis Cell Lysis Incubation->Lysis Luminescence Measure Luminescence Lysis->Luminescence Data_Processing Data Normalization & EC50 Calculation Luminescence->Data_Processing

Workflow for a Luciferase Reporter Gene Assay.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This technique measures the change in the expression of specific genes known to be regulated by PPARα and PPARγ.

Materials:

  • Relevant cell line (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ)

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix (containing SYBR Green or a probe)

  • Primers for target genes (e.g., CPT1A for PPARα, aP2 for PPARγ) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Culture the cells and treat them with the test compound (this compound) at various concentrations and for different time points.

  • Extract total RNA from the cells.

  • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • Perform qPCR using the cDNA, primers for the target and housekeeping genes, and the qPCR master mix.

  • Analyze the amplification data to determine the cycle threshold (Ct) values.

  • Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Conclusion

This compound represents a promising therapeutic candidate due to its dual agonism of PPARα and PPARγ. While the publicly available data on its specific quantitative activity is limited, the established methodologies for characterizing PPAR agonists provide a clear path for further investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to determine the binding affinity, transcriptional activation, and downstream gene regulatory effects of this compound and other novel dual PPAR agonists. Such studies are crucial for elucidating the full therapeutic potential and safety profile of these compounds in the context of metabolic diseases.

References

An In-depth Technical Guide to the Discovery and Synthesis of ML297 (KRP-297)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML297, also referred to as VU0456810, is a pioneering small molecule that functions as a potent and selective activator of G-protein-activated inwardly rectifying potassium (GIRK) channels.[1] GIRK channels, members of the Kir3 channel family, are critical effectors of inhibitory neurotransmission in the central nervous system and are involved in regulating neuronal excitability.[1][2] The discovery of ML297 represents a significant advancement in the ability to selectively probe the physiological roles of GIRK channels and explore their potential as therapeutic targets for a variety of indications, including epilepsy and anxiety-related disorders.[2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to ML297.

Discovery of ML297

The discovery of ML297 was the result of a high-throughput screening (HTS) campaign utilizing a thallium flux assay with GIRK channels as the readout.[5] This initial screening identified a hit compound, CID 736191, which served as the scaffold for a diversity-oriented modular design strategy to explore the structure-activity relationship (SAR).[3] This led to the synthesis and characterization of ML297 (CID 56642816, VU0456810), the first potent and selective small-molecule activator of GIRK channels.[3][4]

Chemical Synthesis of ML297

The synthesis of ML297 is based on a modular approach that allows for the exploration of different chemical moieties around a central scaffold.[3] The general synthetic strategy involves the reaction of a substituted phenyl isocyanate with a substituted aminopyrazole.

Synthesis Protocol

A general synthetic approach for ML297 and its analogues is depicted in the workflow below. The specific synthesis of ML297 involves the reaction of 3,4-difluorophenyl isocyanate with 3-methyl-1-phenyl-1H-pyrazol-5-amine.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 Substituted Phenyl Isocyanate reaction Urea Formation reactant1->reaction reactant2 Substituted Aminopyrazole reactant2->reaction product ML297 Analogue reaction->product

General Synthesis Workflow for ML297 Analogues.

Mechanism of Action

ML297 selectively activates GIRK channels that contain the GIRK1 subunit.[2][3] Its mechanism of action is distinct from receptor-induced, G-protein-dependent channel activation, although it does require the presence of phosphatidylinositol-4,5-bisphosphate (PIP2).[2][6]

Key aspects of ML297's mechanism of action include:

  • GIRK1 Subunit Selectivity : ML297 shows a strong preference for GIRK1-containing heterotetramers (GIRK1/2, GIRK1/3, and GIRK1/4) and is inactive on GIRK2 homomers and GIRK2/3 heteromers.[3]

  • G-Protein Independence : The activation of GIRK channels by ML297 does not require the presence of activated G-protein Gβγ subunits, indicating a direct interaction with the channel or a closely associated protein.[2][6]

  • Key Amino Acid Residues : Two specific amino acids within the GIRK1 subunit, F137 in the pore helix and D173 in the second membrane-spanning domain, have been identified as essential for the selective activation by ML297.[2]

Signaling Pathway

The following diagram illustrates the signaling pathway of GIRK channel activation, highlighting the direct activation by ML297 in contrast to the canonical GPCR-mediated pathway.

GIRK_Signaling_Pathway cluster_gpcr GPCR-Mediated Activation cluster_direct Direct Activation cluster_channel Channel Modulation agonist Agonist (e.g., Baclofen) gpcr Gαi/o-Coupled Receptor agonist->gpcr binds g_protein Gαiβγ gpcr->g_protein activates g_alpha Gαi-GTP g_protein->g_alpha dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma dissociates girk_channel GIRK Channel (GIRK1-containing) g_beta_gamma->girk_channel activates ml297 ML297 ml297->girk_channel directly activates hyperpolarization Membrane Hyperpolarization girk_channel->hyperpolarization leads to pip2 PIP2 pip2->girk_channel required for gating

GIRK Channel Activation Pathway.

Experimental Data

In Vitro Potency of ML297

The potency of ML297 has been evaluated on various GIRK subunit combinations using thallium flux assays.

GIRK Subunit CombinationEC₅₀ (nM)EfficacySource
GIRK1/2160Potent Activator[3]
GIRK1/3914Activator
GIRK1/4887Activator
GIRK2InactiveNo effect[3]
GIRK2/3InactiveNo effect
In Vivo Efficacy of ML297 in Mouse Seizure Models

ML297 has demonstrated significant anticonvulsant effects in preclinical models of epilepsy.

Animal ModelChallenge AgentML297 Dose (mg/kg, i.p.)OutcomeSource
C57Bl/6 MicePTZ (85 mg/kg)50100% protection from tonic-clonic seizures[1]
C57Bl/6 MiceMaximal Electroshock (MES)50100% protection from tonic hind-limb extension[1]

Experimental Protocols

Protocol 1: Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol assesses the ability of ML297 to prevent chemically induced seizures.[1]

1. ML297 Preparation and Administration:

  • Vehicle: Prepare a solution of 5% DMSO, 5% Tween 80, and 90% saline.

  • ML297 Solution: Dissolve ML297 in the vehicle to the desired concentration for a dosing volume of 10 mL/kg. For a 50 mg/kg dose, the concentration would be 5 mg/mL.

  • Administration: Administer ML297 (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to PTZ administration.

2. Seizure Induction:

  • Administer a convulsive dose of PTZ (e.g., 85 mg/kg) via subcutaneous (s.c.) injection.

3. Observation and Scoring:

  • Immediately after PTZ injection, place the mouse in an isolated observation chamber.

  • Observe for the onset of tonic-clonic seizures for a predetermined period (e.g., 30 minutes).

  • Record the latency to the first seizure and the percentage of animals in each group that exhibit seizures.

4. Data Analysis:

  • Use appropriate statistical tests (e.g., t-test or Mann-Whitney U test for latency, Fisher's exact test for seizure incidence) to compare the ML297-treated group with the vehicle control group.

PTZ_Protocol_Workflow cluster_prep Preparation cluster_admin Administration cluster_induction Seizure Induction cluster_obs Observation & Analysis prep_ml297 Prepare ML297 Solution admin_ml297 Administer ML297 (i.p.) prep_ml297->admin_ml297 prep_vehicle Prepare Vehicle admin_vehicle Administer Vehicle (i.p.) prep_vehicle->admin_vehicle admin_ptz Administer PTZ (s.c.) admin_ml297->admin_ptz 30 min wait admin_vehicle->admin_ptz 30 min wait observe Observe for Seizures admin_ptz->observe analyze Data Analysis observe->analyze

Workflow for PTZ-Induced Seizure Model.
Protocol 2: Maximal Electroshock (MES) Seizure Model

This protocol evaluates the efficacy of ML297 in preventing electrically induced seizures.[1]

1. ML297 Preparation and Administration:

  • Follow the same preparation and administration procedure as in the PTZ model.

2. Seizure Induction:

  • Administer a drop of topical anesthetic (e.g., 0.5% tetracaine) to each eye of the mouse.

  • Apply a corneal electrode.

  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using a constant current device.

3. Observation and Scoring:

  • Observe the animal for the presence or absence of a tonic hind-limb extension. The complete extension of the hind limbs is considered a positive seizure response.

  • The primary endpoint is the percentage of animals in each group protected from tonic hind-limb extension.

4. Data Analysis:

  • Use Fisher's exact test to compare the percentage of protected animals between the ML297-treated and vehicle-treated groups.

MES_Protocol_Workflow cluster_prep Preparation cluster_admin Administration cluster_induction Seizure Induction cluster_obs Observation & Analysis prep_ml297 Prepare ML297 Solution admin_ml297 Administer ML297 (i.p.) prep_ml297->admin_ml297 prep_vehicle Prepare Vehicle admin_vehicle Administer Vehicle (i.p.) prep_vehicle->admin_vehicle admin_mes Apply Maximal Electroshock admin_ml297->admin_mes 30 min wait admin_vehicle->admin_mes 30 min wait observe Observe for Tonic Hind-Limb Extension admin_mes->observe analyze Data Analysis observe->analyze

Workflow for Maximal Electroshock Seizure Model.

Conclusion

ML297 is a seminal tool compound that has significantly advanced the study of GIRK channel physiology and pharmacology. Its potent and selective activation of GIRK1-containing channels provides a unique means to investigate the roles of these channels in health and disease. The detailed understanding of its synthesis, mechanism of action, and efficacy in preclinical models provides a solid foundation for further research and development of novel therapeutics targeting GIRK channels for conditions such as epilepsy and anxiety disorders.

References

KRP-297: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Dual PPARα/γ Agonist KRP-297 (MK-0767)

This technical guide provides a detailed overview of the chemical structure, properties, and biological activity of this compound, a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Chemical Structure and Identifiers

This compound, also known as MK-0767, is a synthetic small molecule belonging to the thiazolidinedione class of compounds. Its chemical structure is characterized by a central benzamide (B126) core linked to a thiazolidinedione head group and a trifluoromethylphenyl tail.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide[1]
Synonyms MK-0767, KRP297, L-410198[1]
CAS Number 213252-19-8[1]
Molecular Formula C20H17F3N2O4S[1]
Molecular Weight 438.42 g/mol [1]
SMILES O=C(NCC1=CC=C(C(F)(F)F)C=C1)C2=CC(CC3SC(=O)NC3=O)=CC=C2OC[1]
InChI Key NFFXEUUOMTXWCX-UHFFFAOYSA-N[1]

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Storage Condition Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years)[1]

Further experimental determination of properties such as melting point, boiling point, aqueous solubility, pKa, and logP is recommended for comprehensive characterization.

Biological Activity and Mechanism of Action

This compound is a dual agonist of PPARα and PPARγ, nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.[2]

PPAR Signaling Pathway

The mechanism of action of this compound involves the activation of both PPARα and PPARγ. Upon binding to these receptors, this compound induces a conformational change that leads to the recruitment of co-activator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KRP297 This compound PPARa PPARα KRP297->PPARa Binds & Activates PPARg PPARγ KRP297->PPARg Binds & Activates PPARa_RXR PPARα-RXR PPARa->PPARa_RXR Heterodimerization PPARg_RXR PPARγ-RXR PPARg->PPARg_RXR Heterodimerization RXR RXR RXR->PPARa_RXR Heterodimerization RXR->PPARg_RXR Heterodimerization PPRE PPRE TargetGenes Target Genes PPRE->TargetGenes Regulates Transcription MetabolicRegulation Metabolic Regulation (Lipid & Glucose Homeostasis) TargetGenes->MetabolicRegulation Leads to PPARa_RXR->PPRE Binds PPARg_RXR->PPRE Binds

Figure 2: Simplified signaling pathway of this compound as a dual PPARα/γ agonist.

Quantitative Biological Activity

This compound has demonstrated potent agonist activity at both PPARα and PPARγ receptors in various assays.

Table 3: In Vitro Activity of this compound

Assay TypeReceptor SubtypeEC50 (nM)
Cell-free AssayPPARα570[2]
PPARγ135[2]
COS Cell Transactivation AssayPPARα240[2]
PPARγ95[2]
aP2 Induction (3T3-L1 cells)PPARγ73[2]

Pharmacokinetics and Metabolism

Pharmacokinetic studies have been conducted in both animals and humans, demonstrating the systemic exposure and metabolic fate of this compound.

Table 4: Pharmacokinetic Parameters of this compound in Humans (Single and Multiple Doses)

ParameterValue
Apparent Terminal Half-life (t1/2) ~36 hours[2]
Time to Reach Steady State ~8 days[2]

The primary site of metabolism for this compound is the thiazolidinedione (TZD) ring.[3][4][5][6][7][8] In vitro metabolism studies using liver microsomes and hepatocytes from humans, rats, dogs, and rhesus monkeys have shown that the metabolism is qualitatively similar across these species. The major biotransformation pathway involves the scission of the TZD ring.[3][5][6]

Experimental Protocols

Synthesis of this compound (General Approach)

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could start with the appropriate substituted benzoic acid and 4-(trifluoromethyl)benzylamine (B1329585) to form the benzamide core. This intermediate would then be coupled with a suitably functionalized thiazolidinedione precursor.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product Reactant1 Substituted Benzoic Acid Step1 Amide Bond Formation Reactant1->Step1 Reactant2 4-(Trifluoromethyl) benzylamine Reactant2->Step1 Reactant3 Thiazolidinedione precursor Step2 Coupling Reaction Reactant3->Step2 Step1->Step2 Benzamide Intermediate Step3 Purification Step2->Step3 Product This compound Step3->Product

Figure 3: A generalized workflow for the synthesis of this compound.

Note: This is a generalized representation. The actual synthesis would require specific reagents, catalysts, and reaction conditions that would need to be determined through experimental optimization.

PPARα/γ Transactivation Assay (General Protocol)

This assay is commonly used to determine the potency of a compound in activating PPAR receptors.

  • Cell Culture: COS-1 cells (or another suitable cell line) are cultured in appropriate media.

  • Transfection: Cells are transiently transfected with expression vectors for the PPARα or PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, along with a reporter plasmid containing a GAL4 upstream activating sequence driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control.

  • Luciferase Assay: After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The EC50 values are calculated from the dose-response curves.

In Vivo Efficacy

Preclinical and clinical studies have demonstrated the efficacy of this compound in improving metabolic parameters.

Table 5: Summary of In Vivo Efficacy of this compound

Animal Model/Study PopulationDoseKey Findings
ob/ob Mice 0.3-10 mg/kgNormalized hyperglycemia and hyperinsulinemia.[1]
Hamsters 10-30 mg/kg/day for 9 daysReductions in serum cholesterol and triglycerides of 14-35%.[2]
Dogs 0.05-1 mg/kg/day for 14 daysDose-dependent reductions in cholesterol.[2]
Healthy Human Volunteers Single doses (1-80 mg) and multiple doses (0.3-25 mg/day for 14 days)Significant and dose-dependent reductions in plasma triglycerides and free fatty acids. Dose-dependent decreases in LDL cholesterol, total cholesterol, and non-HDL cholesterol after 14 days.[2]

Conclusion

This compound is a potent dual PPARα/γ agonist with a well-characterized in vitro and in vivo profile. Its ability to concurrently address both dyslipidemia (via PPARα activation) and insulin (B600854) resistance (via PPARγ activation) makes it a compound of significant interest for the potential treatment of type 2 diabetes and other metabolic disorders. This technical guide provides a foundational understanding of this compound for researchers and drug developers. Further investigation into its detailed physicochemical properties and the development of specific, reproducible experimental protocols will be crucial for its continued evaluation and potential therapeutic application.

References

KRP-297 (ML297): An In-Depth Technical Guide to In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRP-297, also known as ML297, is a potent and selective small molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels, specifically those containing the GIRK1 subunit.[1][2] GIRK channels are critical mediators of inhibitory neurotransmission in the central nervous system and are involved in regulating neuronal excitability.[3] This technical guide provides a comprehensive overview of the in vitro studies of this compound, detailing its mechanism of action, quantitative data on its activity, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound directly activates GIRK1-containing channels in a G-protein-independent manner.[3] Unlike endogenous activation via G-protein-coupled receptors (GPCRs), which relies on the binding of Gβγ subunits, this compound's mechanism is distinct.[4][5] However, its activity is dependent on the presence of phosphatidylinositol-4,5-bisphosphate (PIP2), a key membrane phospholipid.[4][5] The selectivity of this compound for GIRK1-containing channels is attributed to two specific amino acids: F137 in the pore helix and D173 in the second membrane-spanning domain of the GIRK1 subunit.[4][5] Activation of these channels by this compound leads to an efflux of K+ ions, causing membrane hyperpolarization and an increased threshold for neuronal firing, which underlies its inhibitory effects on neuronal activity.[3]

Quantitative Data

The in vitro potency and selectivity of this compound have been determined through various assays, primarily thallium flux assays and whole-cell electrophysiology. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound on GIRK Channel Subtypes

GIRK Subunit CombinationAssay TypeEC50 / IC50 (nM)EfficacyReference
GIRK1/2 (Kir3.1/3.2)Thallium Flux~160Activator[1]
GIRK1/2 (Kir3.1/3.2)Whole-cell Electrophysiology233 ± 38Activator[4]
GIRK1/3 (Kir3.1/3.3)Thallium Flux914Activator[6]
GIRK1/4 (Kir3.1/3.4)Thallium Flux887Activator[6]
GIRK2 (Kir3.2)Thallium Flux & ElectrophysiologyInactive-[1]
GIRK2/3 (Kir3.2/3.3)Thallium Flux & ElectrophysiologyInactive-[1]

Table 2: Selectivity Profile of this compound

TargetAssay TypeIC50 (µM)ActivityReference
Kir2.1Thallium FluxInactive-[1]
Kv7.4Thallium FluxInactive-[1]
hERGThallium Flux~10Partial Inhibitor (~60% at 100 µM)[1]
5-HT2b ReceptorRadioligand Binding-Modest Activity (<50% binding at 10 µM)[1]
Sigma σ1 ReceptorRadioligand Binding-Modest Activity (<50% binding at 10 µM)[1]
GABAA Receptor (muscimol binding site)Radioligand Binding-Modest Activity (<50% binding at 10 µM)[1]

Experimental Protocols

Thallium Flux Assay

This high-throughput screening-compatible assay is used to measure the activity of GIRK channels.

  • Cell Line: HEK-293 cells stably expressing the desired GIRK channel subunit combinations.

  • Principle: The assay measures the influx of thallium ions (a surrogate for potassium ions) through activated GIRK channels using a thallium-sensitive fluorescent dye.

  • Protocol Outline:

    • Plate HEK-293 cells expressing the target GIRK subunits in a multi-well plate.

    • Load the cells with a thallium-sensitive fluorescent dye.

    • Add this compound at various concentrations.

    • Add a stimulus solution containing thallium ions.

    • Measure the change in fluorescence over time using a fluorescence plate reader.

    • The rate of fluorescence increase is proportional to the GIRK channel activity.

    • Data are normalized to a positive control (e.g., a high concentration of a known activator) and a negative control (vehicle) to determine EC50 values.

Whole-Cell Voltage-Clamp Electrophysiology

This technique provides a more detailed characterization of the electrophysiological properties of GIRK channels in response to this compound.

  • Cell Line: HEK-293 cells transiently or stably transfected with the desired GIRK channel subunits. For some studies, GABA-A receptor subunits (α1, β2, γ2) were also co-transfected.[1]

  • Protocol Outline:

    • Culture and transfect HEK-293 cells with the plasmids encoding the GIRK subunits of interest.

    • One day after transfection, plate the cells onto coverslips for recording.

    • Use a patch-clamp amplifier and a micromanipulator to form a whole-cell patch on a single transfected cell.

    • Maintain the cell at a holding potential of -70 mV in an external solution containing 20 mM K+.[1]

    • Apply this compound at various concentrations using a high-speed, local superfusion system.

    • Record the resulting inward currents.

    • The recorded currents can be analyzed to determine the concentration-response relationship, activation and deactivation kinetics, and ion selectivity.[1][4]

    • The effect of channel blockers, such as barium, can also be investigated to confirm that the observed currents are mediated by inward-rectifying potassium channels.[1]

Signaling Pathways and Workflows

This compound (ML297) Signaling Pathway

KRP297_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response KRP297 This compound GIRK1 GIRK1 Subunit (F137, D173) KRP297->GIRK1 Binds to GIRK_Channel GIRK1-containing Channel GIRK1->GIRK_Channel Activates K_efflux K+ Efflux GIRK_Channel->K_efflux PIP2 PIP2 PIP2->GIRK_Channel Required for activation Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: this compound signaling pathway.

Experimental Workflow for In Vitro Characterization of this compound

KRP297_Experimental_Workflow cluster_primary_screening Primary Screening & Potency cluster_electrophysiology Electrophysiological Characterization cluster_selectivity Selectivity Profiling HTS High-Throughput Screening (Thallium Flux Assay) EC50 Determine EC50 for GIRK Subtypes HTS->EC50 WholeCell Whole-Cell Voltage-Clamp (HEK-293 cells) EC50->WholeCell Lead Compound Characterization Kinetics Activation/Deactivation Kinetics WholeCell->Kinetics IV_Relationship Current-Voltage (I-V) Relationship WholeCell->IV_Relationship Blocker Confirmation with Blockers (e.g., Barium) WholeCell->Blocker CounterScreen Counter-Screening (Other Ion Channels, Receptors) WholeCell->CounterScreen Further Profiling Selectivity Determine Selectivity Profile (IC50 values) CounterScreen->Selectivity

Caption: this compound in vitro characterization workflow.

References

KRP-297 (Amiselimod): A Deep Dive into its Cellular Targets and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

KRP-297, also known as amiselimod, is a next-generation, orally active sphingosine (B13886) 1-phosphate (S1P) receptor modulator. It is a prodrug that undergoes in vivo phosphorylation to its active metabolite, amiselimod-phosphate (amiselimod-P). This active metabolite demonstrates high potency and selectivity as a functional antagonist for the sphingosine 1-phosphate receptor 1 (S1P1). By inducing the internalization and degradation of S1P1 receptors on lymphocytes, amiselimod-P effectively sequesters these immune cells within lymph nodes, preventing their egress and subsequent infiltration into sites of inflammation. This mechanism of action underlies its therapeutic potential in a range of autoimmune diseases. This guide provides a comprehensive overview of the cellular targets of this compound, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.

Cellular Targets of this compound (Amiselimod-P)

The primary cellular target of the active metabolite of this compound, amiselimod-P, is the sphingosine 1-phosphate receptor 1 (S1P1) .[1][2][3][4][5] Amiselimod-P acts as a potent agonist at the S1P1 receptor, which paradoxically leads to its functional antagonism.[5] This occurs because continuous agonism induces the internalization and subsequent degradation of the S1P1 receptor, rendering lymphocytes unresponsive to the endogenous S1P gradient that governs their exit from lymphoid tissues.[5]

Amiselimod-P exhibits high selectivity for S1P1 over other S1P receptor subtypes.[1][3] It shows high selectivity for the S1P5 receptor, minimal agonist activity at the S1P4 receptor, and no distinct agonist activity at S1P2 or S1P3 receptors.[1][3] This selectivity profile, particularly the lack of activity at the S1P3 receptor, is thought to contribute to its improved cardiac safety profile compared to earlier S1P receptor modulators like fingolimod.[6]

Another important cellular target influenced by this compound is the G-protein-activated inwardly rectifying potassium (GIRK) channel .[1][6] S1P1 receptor activation is coupled to the activation of GIRK channels, particularly in atrial myocytes, which can lead to bradycardia.[6] However, amiselimod-P has been shown to be a significantly weaker activator of GIRK channels compared to fingolimod's active metabolite, further contributing to its favorable cardiac profile.[1]

Quantitative Data

The following tables summarize the quantitative data regarding the potency and selectivity of amiselimod-P.

Table 1: In Vitro Potency (EC50) of Amiselimod-P at Human S1P Receptors

Receptor SubtypeEC50 (pmol/L)
S1P175[1][2]
S1P2No distinct agonist activity[1]
S1P3No distinct agonist activity[1]
S1P4Minimal agonist activity[1]
S1P5High selectivity[1]

Table 2: Functional Activity of Amiselimod-P on GIRK Channels

AssayTargetEC50 (nmol/L)
GIRK Channel ActivationHuman Atrial Myocytes41.6[2]

Signaling Pathways

Upon binding of amiselimod-P to the S1P1 receptor, a cascade of intracellular signaling events is initiated. The S1P1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. This leads to the inhibition of adenylyl cyclase and subsequent downstream signaling. A key event following agonist binding is the internalization of the receptor, which is a critical aspect of its functional antagonism.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amiselimod_P Amiselimod-P S1P1 S1P1 Receptor Amiselimod_P->S1P1 Binds G_protein Gαi/βγ S1P1->G_protein Activates Internalization Receptor Internalization & Degradation G_protein->Internalization Initiates Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress Leads to

Figure 1: Simplified signaling pathway of Amiselimod-P at the S1P1 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets and activity of this compound.

Intracellular Calcium Mobilization Assay

This assay is used to determine the agonist activity of amiselimod-P at S1P receptors by measuring changes in intracellular calcium levels.

  • Cell Lines: HEK293 or CHO cells stably expressing the human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5).

  • Reagents:

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Amiselimod-P stock solution.

    • Positive control (e.g., Sphingosine-1-Phosphate).

    • Vehicle control (e.g., DMSO).

  • Procedure:

    • Cell Plating: Seed the cells into 96-well or 384-well black, clear-bottom plates at a predetermined density and culture overnight.

    • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for 1-2 hours at 37°C.

    • Compound Preparation: Prepare serial dilutions of amiselimod-P, the positive control, and the vehicle control in assay buffer.

    • Fluorescence Measurement: Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

    • Compound Addition: Establish a stable baseline fluorescence reading, then add the prepared compounds to the respective wells.

    • Data Acquisition: Measure the change in fluorescence intensity over time to detect calcium flux.

    • Data Analysis: Determine the peak fluorescence response for each concentration and normalize the data. Plot the normalized response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Mobilization_Workflow start Start plate_cells Plate S1P Receptor- Expressing Cells start->plate_cells dye_loading Load Cells with Calcium-Sensitive Dye plate_cells->dye_loading prepare_compounds Prepare Serial Dilutions of Amiselimod-P dye_loading->prepare_compounds measure_fluorescence Measure Fluorescence in Plate Reader prepare_compounds->measure_fluorescence add_compounds Add Compounds to Wells measure_fluorescence->add_compounds acquire_data Acquire Fluorescence Data add_compounds->acquire_data analyze_data Analyze Data and Determine EC50 acquire_data->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the intracellular calcium mobilization assay.
G-protein-activated Inwardly Rectifying Potassium (GIRK) Channel Activation Assay

This electrophysiological assay measures the activation of GIRK channels in response to S1P1 receptor agonism by amiselimod-P.

  • Cells: Primary human atrial myocytes.

  • Method: Whole-cell patch-clamp electrophysiology.

  • Reagents:

    • Extracellular solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

    • Intracellular (pipette) solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.4 Na-GTP, pH 7.3.

    • Amiselimod-P stock solution.

  • Procedure:

    • Cell Preparation: Isolate human atrial myocytes using standard enzymatic digestion protocols.

    • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single myocyte.

    • Voltage Protocol: Hold the cell at a holding potential of -40 mV. Apply a voltage ramp protocol from -120 mV to +50 mV to elicit GIRK currents.

    • Compound Application: Perfuse the cell with various concentrations of amiselimod-P.

    • Data Acquisition: Record the current responses at each concentration.

    • Data Analysis: Measure the current amplitude at a negative potential (e.g., -100 mV). Plot the normalized current against the logarithm of the amiselimod-P concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Lymphocyte Sequestration Assay

This assay quantifies the in vivo effect of this compound on peripheral blood lymphocyte counts.

  • Animal Model: Mice or rats.

  • Reagents:

    • This compound (amiselimod) formulation for oral administration.

    • Vehicle control.

    • Anticoagulant (e.g., EDTA).

    • Fluorescently labeled antibodies against lymphocyte markers (e.g., anti-CD4, anti-CD8).

    • Red blood cell lysis buffer.

  • Procedure:

    • Animal Dosing: Administer this compound or vehicle to animals orally once daily for a specified period.

    • Blood Collection: Collect peripheral blood samples at various time points before and after treatment.

    • Cell Staining: Incubate whole blood with fluorescently labeled antibodies to identify lymphocyte subpopulations.

    • Lysis: Lyse red blood cells using a lysis buffer.

    • Flow Cytometry: Acquire the stained cells on a flow cytometer.

    • Data Analysis: Quantify the absolute number of different lymphocyte populations in the peripheral blood and compare the counts between treated and vehicle control groups.

Lymphocyte_Sequestration_Workflow start Start animal_dosing Administer this compound or Vehicle to Animals start->animal_dosing blood_collection Collect Peripheral Blood Samples animal_dosing->blood_collection cell_staining Stain Blood with Fluorescent Antibodies blood_collection->cell_staining rbc_lysis Lyse Red Blood Cells cell_staining->rbc_lysis flow_cytometry Acquire Cells on Flow Cytometer rbc_lysis->flow_cytometry data_analysis Analyze Lymphocyte Counts flow_cytometry->data_analysis end End data_analysis->end

Figure 3: Experimental workflow for the in vivo lymphocyte sequestration assay.

Conclusion

This compound (amiselimod) is a highly selective S1P1 receptor modulator that effectively sequesters lymphocytes in lymphoid organs. Its primary cellular target is the S1P1 receptor, where its active metabolite, amiselimod-P, acts as a potent functional antagonist. The high selectivity for S1P1 and weak activation of GIRK channels contribute to its favorable safety profile. The experimental protocols and data presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working with this compound and other S1P receptor modulators. This in-depth understanding of its cellular targets and mechanism of action is crucial for its continued development and potential application in treating a variety of autoimmune disorders.

References

KRP-203 (Asubexun) Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the compound initially identified as KRP-297 reveals a potential ambiguity in its designation. Publicly available scientific literature and clinical trial databases refer to several similarly named compounds, each with distinct molecular targets and signaling pathways. To provide an accurate and relevant technical guide, it is crucial to first clarify the specific compound of interest.

The most prominent compounds that could be related to the "this compound" designation include:

  • KRP-203 (Asubexun): An oral agonist for the sphingosine-1-phosphate receptor subtype 1 (S1P1).

  • KRP-197 (Imidafenacin): An antimuscarinic agent targeting muscarinic acetylcholine (B1216132) receptors.

  • ML297: A novel activator of G-protein-gated inwardly rectifying potassium (GIRK) channels.

  • EDP-297: A farnesoid X receptor (FXR) agonist.

This guide will proceed by detailing the signaling pathway of KRP-203 , a well-documented S1P receptor agonist. Should this not be the compound of interest, please provide a more specific identifier.

KRP-203 is a potent agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). Its mechanism of action revolves around the modulation of lymphocyte trafficking, which has therapeutic implications for autoimmune diseases.

Core Mechanism: S1P1 Receptor Internalization and Lymphocyte Sequestration

The primary signaling pathway initiated by KRP-203 leads to the functional antagonism of S1P1 receptors on lymphocytes.

  • Binding to S1P1 Receptor: KRP-203 binds to the S1P1 receptor on the surface of lymphocytes.

  • Receptor Internalization: This binding event triggers the internalization and degradation of the S1P1 receptor.

  • Inhibition of Lymphocyte Egress: Lymphocytes rely on an S1P gradient to egress from secondary lymphoid organs (lymph nodes and spleen) into the bloodstream and peripheral tissues. The S1P concentration is low in the lymphoid organs and high in the blood. S1P1 receptors on lymphocytes sense this gradient, guiding their exit.

  • Lymphocyte Sequestration: By causing the internalization of S1P1, KRP-203 renders lymphocytes unresponsive to the S1P gradient. Consequently, lymphocytes are retained or "sequestered" within the lymphoid organs.

  • Reduction of Circulating Lymphocytes: This sequestration leads to a marked decrease in the number of circulating lymphocytes, particularly naive T cells and central memory T cells, in the peripheral blood.[1]

This reduction in circulating activated lymphocytes is thought to diminish the inflammatory response in autoimmune diseases like ulcerative colitis.[1]

KRP203_Signaling_Pathway cluster_lymphoid_organ Secondary Lymphoid Organ cluster_blood_vessel Blood Vessel KRP203 KRP-203 S1P1_receptor S1P1 Receptor (on Lymphocyte) KRP203->S1P1_receptor Binds Internalization S1P1 Internalization & Degradation S1P1_receptor->Internalization Triggers Lymphocyte Lymphocyte Internalization->Lymphocyte Leads to loss of S1P gradient sensing Sequestration Lymphocyte Sequestration Lymphocyte->Sequestration Reduced_Circulation Reduced Circulating Lymphocytes Sequestration->Reduced_Circulation Results in

KRP-203 mechanism of action leading to lymphocyte sequestration.

Quantitative Data

A clinical study in patients with moderately active refractory ulcerative colitis provides the following data on the effects of KRP-203.[1]

ParameterKRP-203 GroupPlacebo Group
Clinical Remission 14% (2 out of 14 patients)0% (0 out of 8 patients)
Adverse Events Most common: gastrointestinal disorders and headache. No cardiac adverse events reported.Not specified
Lymphocyte Count Marked decrease in total peripheral lymphocytes, naive and central memory CD4+ and CD8+ T cells, and B cells.Not specified

Experimental Protocols

The following outlines the general methodology used in a clinical trial to assess the efficacy and safety of KRP-203 in ulcerative colitis patients.[1]

Study Design: Multicentre, Double-Blind, Placebo-Controlled, Parallel-Group Study
  • Objective: To evaluate the efficacy, safety, and tolerability of KRP-203.

  • Participants: Patients with moderately active refractory ulcerative colitis.

  • Intervention: Oral administration of KRP-203 or a matching placebo.

  • Primary Endpoints:

    • Efficacy: Clinical remission rates.

    • Safety: Incidence and severity of adverse events (AEs), with a particular focus on cardiac AEs.

  • Secondary Endpoints (Pharmacodynamics):

    • Monitoring of total peripheral lymphocyte counts.

    • Flow cytometry analysis to quantify specific lymphocyte subtypes (e.g., CD4+, CD8+, naive T cells, central memory T cells, B cells).

KRP203_Clinical_Trial_Workflow Start Patient Recruitment (Moderately Active Refractory UC) Randomization Randomization Start->Randomization Treatment_KRP203 Treatment Group (Oral KRP-203) Randomization->Treatment_KRP203 Treatment_Placebo Control Group (Placebo) Randomization->Treatment_Placebo Follow_Up Follow-Up Period Treatment_KRP203->Follow_Up Treatment_Placebo->Follow_Up Efficacy_Assessment Efficacy Assessment (Clinical Remission) Follow_Up->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Follow_Up->Safety_Assessment PD_Assessment Pharmacodynamic Assessment (Lymphocyte Counts) Follow_Up->PD_Assessment Analysis Data Analysis Efficacy_Assessment->Analysis Safety_Assessment->Analysis PD_Assessment->Analysis

Generalized workflow for a clinical trial of KRP-203.
Pharmacodynamic Analysis: Flow Cytometry

  • Sample: Whole blood collected from patients at baseline and at specified time points during the treatment period.

  • Method:

    • Blood samples are stained with a cocktail of fluorescently-labeled monoclonal antibodies specific for various lymphocyte surface markers (e.g., CD3, CD4, CD8, CD45RA, CCR7, CD19).

    • Stained samples are analyzed on a flow cytometer to identify and quantify different lymphocyte populations.

    • Absolute counts of lymphocyte subsets are calculated based on the percentages obtained from flow cytometry and the total lymphocyte count from a complete blood count (CBC).

  • Purpose: To confirm the mechanism of action of KRP-203 by demonstrating a reduction in specific circulating lymphocyte populations.

References

An In-depth Technical Guide on the Regulation of KIP-RELATED PROTEIN (KRP) Gene Expression in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory mechanisms governing the expression of the KIP-RELATED PROTEIN (KRP) gene family in the model plant Arabidopsis thaliana. KRPs, also known as INTERACTOR/INHIBITOR OF CYCLIN-DEPENDENT KINASE (ICK), are crucial negative regulators of the cell cycle. Their precise spatial and temporal expression is vital for controlling cell division and differentiation during plant growth and development, as well as in response to environmental cues. Understanding the intricate regulation of KRP gene expression is paramount for manipulating plant growth, enhancing stress tolerance, and for the development of novel agricultural biotechnologies.

Quantitative Expression Analysis of Arabidopsis KRP Genes

The seven members of the Arabidopsis KRP gene family (KRP1 to KRP7) exhibit distinct yet overlapping expression patterns across various tissues and developmental stages. This differential expression underpins their specialized roles in regulating the mitotic cell cycle and the endoreduplication cycle. The following tables summarize the quantitative and semi-quantitative expression data of KRP genes in different contexts, compiled from microarray, RNA-seq, and RT-PCR analyses.

Table 1: Relative Expression of KRP Genes in Various Arabidopsis Tissues

GeneRootsLeavesStemsFlowersSiliquesSuspension Culture
KRP1 +++++++++++++++
KRP2 ++++++++
KRP3 ++++++++++++++
KRP4 ++++++++++++
KRP5 ++++++++++++++
KRP6 ++++++++++++++++++
KRP7 ++++++++++

Data compiled from semi-quantitative RT-PCR analysis. '+' indicates relative expression level, with '+++' being the highest.

Table 2: Hormonal Regulation of KRP Gene Expression

GeneAuxin (NAA)Cytokinin (kinetin)Abscisic Acid (ABA)
KRP1 --
KRP2
KRP4 No significant change

Arrows indicate upregulation (↑) or downregulation (↓) of gene expression in response to hormone treatment. '-' indicates no data available.

Table 3: KRP Gene Expression in Response to Biotic Stress (Root-Knot Nematode Infection)

GeneExpression in Galls
KRP1 Not Expressed
KRP2 Highly Expressed
KRP3 Not Expressed
KRP4 Not Expressed
KRP5 Highly Expressed
KRP6 Highly Expressed
KRP7 Not Expressed

Expression data is based on in situ hybridization and reporter gene analysis in galls induced by root-knot nematodes.

Signaling Pathways Regulating KRP Gene Expression

The expression of KRP genes is tightly controlled by a network of signaling pathways that integrate developmental and environmental signals to modulate cell cycle progression. Key regulatory inputs include hormonal signals and transcription factor activity.

Hormonal Signaling Pathways

Plant hormones, particularly auxin, cytokinin, and abscisic acid (ABA), play a pivotal role in regulating KRP gene expression.

Hormonal_Regulation_of_KRP_Expression Auxin Auxin Auxin_Signaling Auxin Signaling Pathway Auxin->Auxin_Signaling Cytokinin Cytokinin Cytokinin_Signaling Cytokinin Signaling Pathway Cytokinin->Cytokinin_Signaling ABA Abscisic Acid (ABA) ABA_Signaling ABA Signaling Pathway ABA->ABA_Signaling KRP2 KRP2 Auxin_Signaling->KRP2 - KRP4 KRP4 Auxin_Signaling->KRP4 - Cytokinin_Signaling->KRP2 - Cytokinin_Signaling->KRP4 - KRP1 KRP1 ABA_Signaling->KRP1 + ABA_Signaling->KRP2 + E2F_Regulation_of_KRP_Expression CDK_CyclinD CDK/Cyclin D Complexes RBR1 RBR1 (Retinoblastoma-related 1) CDK_CyclinD->RBR1 Phosphorylates (inactivates) E2F_DP E2F/DP Transcription Factors RBR1->E2F_DP Inhibits KRP_Promoters KRP Gene Promoters (with E2F binding sites) E2F_DP->KRP_Promoters Binds to Cell_Cycle_Progression G1/S Transition E2F_DP->Cell_Cycle_Progression Promotes KRP_Expression KRP Gene Expression KRP_Promoters->KRP_Expression Regulates KRP_Expression->CDK_CyclinD Inhibits KRP_Expression->Cell_Cycle_Progression Inhibits In_Situ_Hybridization_Workflow A Tissue Fixation & Embedding B Microtome Sectioning A->B C Pre-hybridization (Dewaxing, Permeabilization) B->C D Hybridization with DIG-labeled Probe C->D E Post-hybridization Washes & RNase Treatment D->E F Immunodetection with Anti-DIG Antibody E->F G Colorimetric Detection (NBT/BCIP) F->G H Microscopy & Imaging G->H ChIP_Seq_Workflow A Cross-linking of Protein-DNA Complexes B Chromatin Shearing (Sonication) A->B C Immunoprecipitation with Specific Antibody B->C D Reverse Cross-linking & DNA Purification C->D E Sequencing Library Preparation D->E F High-Throughput Sequencing E->F G Data Analysis (Peak Calling, Annotation) F->G H Identification of TF Binding Sites G->H

KRP-297 for Metabolic Syndrome Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KRP-297, a member of the thiazolidinedione (TZD) class of compounds, has demonstrated potential as a therapeutic agent for metabolic syndrome in preclinical studies. As a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), this compound modulates gene expression to improve insulin (B600854) sensitivity, enhance glucose uptake, and is anticipated to positively influence lipid metabolism and inflammation, key components of the metabolic syndrome. This technical guide provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action, and detailed experimental protocols relevant to its study. While specific quantitative data on its effects on lipid profiles and inflammatory markers are limited in publicly available literature, the known effects of the TZD class provide a strong indication of its expected pharmacological profile. There is no publicly available information to suggest that this compound has entered clinical trials for metabolic syndrome.

Introduction to this compound and Metabolic Syndrome

Metabolic syndrome is a constellation of cardiometabolic risk factors, including insulin resistance, central obesity, dyslipidemia (elevated triglycerides and low high-density lipoprotein cholesterol), and hypertension. It significantly increases the risk of developing type 2 diabetes and cardiovascular disease. Thiazolidinediones (TZDs) are a class of oral antidiabetic drugs that improve insulin sensitivity by activating PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, glucose homeostasis, and lipid metabolism.[1][2][3] this compound is a novel TZD that has been evaluated in animal models of insulin resistance and obesity.[4]

Mechanism of Action: The PPARγ Signaling Pathway

This compound exerts its therapeutic effects by binding to and activating PPARγ. This ligand-activated transcription factor forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1][5] This binding event modulates the transcription of a suite of genes involved in glucose and lipid metabolism, and inflammation.

Activation of PPARγ by agonists like this compound leads to:

  • Enhanced Insulin Sensitivity: PPARγ activation promotes the expression of genes involved in insulin signaling and glucose transport, such as Glucose Transporter 4 (GLUT4), leading to increased glucose uptake in peripheral tissues like skeletal muscle and adipose tissue.[3]

  • Adipocyte Differentiation and Lipid Metabolism: PPARγ is a master regulator of adipogenesis. Its activation promotes the differentiation of pre-adipocytes into mature fat cells, which are more efficient at storing free fatty acids, thereby reducing circulating lipid levels. PPARγ activation also influences the expression of genes involved in lipid metabolism, which is expected to lead to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1][3][6]

  • Anti-inflammatory Effects: PPARγ activation can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophages.[7][8] This is achieved, in part, by antagonizing the activity of other transcription factors like NF-κB.

PPAR_gamma_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular & Physiological Effects KRP297 This compound PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) KRP297->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR-KRP-297 Complex (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (Promoter Region) PPARg_RXR_active->PPRE Binds to Target_Genes Target Genes (e.g., Adiponectin, GLUT4) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins mRNA->Proteins Insulin_Sensitivity Increased Insulin Sensitivity Proteins->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake Proteins->Glucose_Uptake Lipid_Metabolism Modulation of Lipid Metabolism Proteins->Lipid_Metabolism Inflammation Decreased Inflammation Proteins->Inflammation

Figure 1: this compound activates the PPARγ signaling pathway.

Preclinical Data

The primary publicly available preclinical data for this compound comes from a study in two animal models of insulin resistance and obesity: the ob/ob mouse (moderate hyperglycemia) and the db/db mouse (severe hyperglycemia).[4]

Effects on Glucose Metabolism and Insulin Sensitivity

Oral administration of this compound in ob/ob mice at doses ranging from 0.3 to 10 mg/kg demonstrated a dose-dependent improvement in glucose metabolism.[4]

Table 1: Effect of this compound on Glucose Metabolism in ob/ob Mice [4]

ParameterTreatment GroupResult
Plasma GlucoseThis compound (0.3-10 mg/kg)Dose-dependent decrease
Plasma InsulinThis compound (0.3-10 mg/kg)Dose-dependent decrease
Insulin-Stimulated 2-Deoxyglucose (2DG) Uptake in Soleus MuscleUntreated ob/ob vs. Lean Mice53.8% lower in ob/ob mice
This compound (0.3-10 mg/kg) in ob/ob miceDose-dependent improvement

In the more severe db/db mouse model, this compound also showed significant beneficial effects on glucose homeostasis.[4]

Table 2: Effect of this compound on Glucose Metabolism in db/db Mice [4]

ParameterTreatment GroupResult
Basal 2DG Uptake in Soleus MuscleUntreated db/db vs. Control35.0% decrease in db/db mice
This compound (0.3-10 mg/kg) in db/db miceImproved uptake
Insulin-Stimulated 2DG Uptake in Soleus MuscleUntreated db/db vs. Control50.5% decrease in db/db mice
This compound (0.3-10 mg/kg) in db/db miceImproved uptake
HyperglycemiaThis compound treated db/db micePrevention of severe hyperglycemia
Pancreatic Insulin ContentThis compound treated db/db micePrevention of marked decrease
Expected Effects on Lipid Profile and Inflammation

While specific quantitative data for this compound's impact on lipid profiles and inflammatory markers are not available in the cited literature, the known effects of PPARγ agonists provide a strong basis for its expected activity.

Table 3: Expected Effects of this compound on Lipid Profile and Inflammatory Markers (based on TZD class effects)

ParameterExpected EffectRationale
Lipid Profile
Plasma TriglyceridesDecreasePPARγ activation enhances lipoprotein lipase (B570770) (LPL) activity, leading to increased clearance of triglyceride-rich lipoproteins.[6]
HDL CholesterolIncreasePPARγ agonists can increase the expression of genes involved in HDL metabolism.[6]
LDL CholesterolVariableEffects on LDL can be variable and depend on the specific compound and patient population.
Inflammatory Markers
TNF-αDecreasePPARγ activation transrepresses the expression of the TNF-α gene in macrophages.[7][8]
IL-6DecreasePPARγ activation inhibits the production of IL-6 in immune cells.[7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.

Animal Models and Drug Administration
  • Animal Models:

    • ob/ob Mice: These mice have a spontaneous mutation in the leptin gene, leading to hyperphagia, obesity, and moderate insulin resistance.

    • db/db Mice: These mice have a mutation in the leptin receptor gene, resulting in a more severe diabetic phenotype with profound insulin resistance and hyperglycemia.

  • Drug Administration:

    • Compound: this compound

    • Dosage: 0.3 to 10 mg/kg body weight.

    • Route: Oral gavage.

    • Frequency: Once daily.

    • Duration: Dependent on the specific study design (e.g., 2-4 weeks for metabolic assessments).

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Metabolic Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., ob/ob or db/db mice) Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Randomize into Groups (Vehicle Control, this compound doses) Acclimatization->Grouping Dosing Daily Oral Gavage (Vehicle or this compound) Grouping->Dosing Monitoring Monitor Body Weight, Food/Water Intake Dosing->Monitoring Glucose_Tolerance Glucose Tolerance Test (GTT) Monitoring->Glucose_Tolerance Insulin_Tolerance Insulin Tolerance Test (ITT) Monitoring->Insulin_Tolerance Clamp_Study Hyperinsulinemic-Euglycemic Clamp Monitoring->Clamp_Study Tissue_Harvest Tissue and Blood Collection Glucose_Tolerance->Tissue_Harvest Insulin_Tolerance->Tissue_Harvest Clamp_Study->Tissue_Harvest Biochemical Plasma Analysis (Glucose, Insulin, Lipids, Cytokines) Tissue_Harvest->Biochemical Gene_Expression Gene Expression Analysis (e.g., qPCR from tissues) Tissue_Harvest->Gene_Expression Glucose_Uptake 2-Deoxyglucose Uptake Assay Tissue_Harvest->Glucose_Uptake downstream_targets cluster_glucose Glucose Homeostasis cluster_lipid Lipid Metabolism cluster_inflammation Inflammation KRP297_PPARg This compound Activated PPARγ Adiponectin ↑ Adiponectin KRP297_PPARg->Adiponectin Upregulates GLUT4 ↑ GLUT4 KRP297_PPARg->GLUT4 Upregulates LPL ↑ Lipoprotein Lipase (LPL) KRP297_PPARg->LPL Upregulates CD36 ↑ CD36/FAT KRP297_PPARg->CD36 Upregulates TNFa ↓ TNF-α KRP297_PPARg->TNFa Downregulates IL6 ↓ IL-6 KRP297_PPARg->IL6 Downregulates

References

KRP-297 and Insulin Sensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRP-297, a member of the thiazolidinedione (TZD) class of drugs, is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). This document provides a comprehensive technical overview of the core mechanisms by which this compound improves insulin (B600854) sensitivity. It summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for assessing its efficacy, and visualizes the critical signaling pathways involved. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking an in-depth understanding of this compound's pharmacology and its therapeutic potential in insulin resistance and type 2 diabetes.

Introduction

Insulin resistance is a fundamental pathophysiological feature of type 2 diabetes mellitus, characterized by a diminished response of target tissues, such as skeletal muscle, liver, and adipose tissue, to insulin.[1] Thiazolidinediones (TZDs) are a class of oral antihyperglycemic agents that improve insulin sensitivity primarily by activating PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[2][3] this compound is a novel thiazolidinedione derivative that has demonstrated significant promise in ameliorating insulin resistance.[4]

Mechanism of Action: PPARγ Agonism

The primary mechanism of action of this compound is its function as a selective agonist for PPARγ.[2] PPARγ is highly expressed in adipose tissue, where its activation is central to the therapeutic effects of TZDs.[5] Upon binding by an agonist like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[6]

The activation of PPARγ by this compound initiates a cascade of events that collectively enhance insulin sensitivity:

  • Adipocyte Differentiation and Lipid Metabolism: PPARγ activation promotes the differentiation of preadipocytes into mature adipocytes. This leads to an increased capacity for fatty acid uptake and storage in subcutaneous adipose tissue, effectively partitioning lipids away from other tissues like the liver and skeletal muscle, where their accumulation can cause insulin resistance.[3]

  • Adipokine Secretion: PPARγ activation modulates the secretion of various adipokines. A key effect is the increased production and secretion of adiponectin, an insulin-sensitizing hormone.[5] Adiponectin acts on the liver and skeletal muscle to enhance glucose uptake and fatty acid oxidation.[7][8] Conversely, the expression of pro-inflammatory cytokines like TNF-α, which can induce insulin resistance, is often suppressed.[9]

  • Glucose Homeostasis: In adipose tissue, PPARγ activation upregulates the expression of genes involved in glucose uptake, such as GLUT4.[5]

The following diagram illustrates the signaling pathway of this compound through PPARγ activation.

KRP297_PPARg_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects This compound This compound PPARg PPARγ This compound->PPARg Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Modulates Adiponectin ↑ Adiponectin Secretion Target_Genes->Adiponectin Glucose_Uptake ↑ Glucose Uptake (GLUT4) Target_Genes->Glucose_Uptake Lipid_Metabolism Altered Lipid Metabolism Target_Genes->Lipid_Metabolism Insulin_Sensitivity Improved Insulin Sensitivity Adiponectin->Insulin_Sensitivity Glucose_Uptake->Insulin_Sensitivity Lipid_Metabolism->Insulin_Sensitivity

Caption: this compound activates PPARγ, leading to downstream effects that improve insulin sensitivity.

Quantitative Data on the Effects of this compound on Insulin Sensitivity

Preclinical studies in animal models of insulin resistance have demonstrated the dose-dependent efficacy of this compound in improving glucose metabolism.

Table 1: Effect of this compound on Glucose and Insulin Levels in ob/ob Mice
This compound Dose (mg/kg)Change in Plasma GlucoseChange in Plasma Insulin
0.3DecreaseDecrease
1DecreaseDecrease
3DecreaseDecrease
10DecreaseDecrease
Data from a study on ob/ob mice, a model of moderate hyperglycemia and insulin resistance.[4]
Table 2: Amelioration of Impaired Glucose Uptake by this compound in Insulin-Resistant Animal Models
Animal ModelTreatmentImprovement in Basal 2-Deoxyglucose (2DG) UptakeImprovement in Insulin-Stimulated 2-Deoxyglucose (2DG) Uptake
ob/ob MiceThis compound (0.3-10 mg/kg)-Dose-dependent improvement (Initial 53.8% lower uptake compared to lean mice)[4]
db/db MiceThis compound (0.3-10 mg/kg)Improvement (Initial 35.0% decrease)[4]Improvement (Initial 50.5% decrease)[4]
Data from studies on soleus muscle glucose uptake.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of this compound on insulin sensitivity.

Animal Models of Insulin Resistance
  • Objective: To create a biological system that mimics human insulin resistance for testing the efficacy of this compound.

  • Models:

    • ob/ob Mice: These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, and moderate hyperglycemia.[10]

    • db/db Mice: These mice have a mutation in the leptin receptor gene, resulting in a more severe diabetic phenotype with significant hyperglycemia and insulin resistance.[10]

    • High-Fat Diet (HFD)-Induced Obesity: Feeding rodents a diet rich in fat induces obesity, hyperinsulinemia, and insulin resistance, closely mimicking the common human condition.[10]

  • Protocol Outline:

    • Select the appropriate animal model based on the research question.

    • House animals in a controlled environment with a standard light-dark cycle and access to food and water.

    • For HFD models, provide a diet with a high percentage of calories from fat for a specified duration to induce insulin resistance.

    • Administer this compound or a vehicle control orally at various doses for the duration of the study.

    • Monitor key parameters such as body weight, food intake, plasma glucose, and insulin levels at regular intervals.

Animal_Model_Workflow Start Start Select_Model Select Animal Model (e.g., ob/ob, db/db, HFD) Start->Select_Model Housing Controlled Housing and Diet Select_Model->Housing Treatment Administer this compound or Vehicle Housing->Treatment Monitoring Monitor Physiological Parameters Treatment->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis

Caption: Workflow for in vivo studies using animal models of insulin resistance.
Measurement of Glucose Uptake in Skeletal Muscle

  • Objective: To quantify the rate of glucose transport into skeletal muscle cells, a primary site of insulin-mediated glucose disposal.

  • Method: 2-Deoxyglucose (2DG) uptake assay. 2DG is a glucose analog that is transported into cells by glucose transporters but is not fully metabolized, allowing for its accumulation and measurement.

  • Protocol Outline:

    • Isolate soleus muscles from treated and control animals.

    • Pre-incubate the muscles in Krebs-Ringer bicarbonate buffer containing the appropriate substrates.

    • Stimulate a subset of muscles with a physiological concentration of insulin.

    • Initiate the glucose uptake assay by adding radio-labeled 2-deoxy-D-glucose.

    • After a defined incubation period, terminate the uptake by washing the muscles in ice-cold buffer.

    • Digest the muscle tissue and measure the amount of incorporated radioactivity using liquid scintillation counting.

    • Normalize the 2DG uptake to muscle weight and incubation time.

Glucose_Uptake_Assay_Workflow Start Start Isolate_Muscle Isolate Soleus Muscle Start->Isolate_Muscle Pre_incubation Pre-incubate in Buffer Isolate_Muscle->Pre_incubation Insulin_Stimulation Insulin Stimulation? Pre_incubation->Insulin_Stimulation Add_2DG Add Radiolabeled 2-DG Insulin_Stimulation->Add_2DG Yes Insulin_Stimulation->Add_2DG No Incubate Incubate Add_2DG->Incubate Terminate_Uptake Terminate Uptake Incubate->Terminate_Uptake Measure_Radioactivity Measure Radioactivity Terminate_Uptake->Measure_Radioactivity Analyze_Data Analyze Data Measure_Radioactivity->Analyze_Data

Caption: Experimental workflow for the 2-deoxyglucose uptake assay in isolated skeletal muscle.

Insulin Signaling Pathway

Insulin exerts its effects by binding to the insulin receptor, a receptor tyrosine kinase. This initiates a complex intracellular signaling cascade.[11] A key pathway for metabolic actions involves the phosphorylation of insulin receptor substrate (IRS) proteins, which then activate phosphatidylinositol 3-kinase (PI3K).[12] PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of Akt (also known as protein kinase B).[12] Activated Akt has multiple downstream targets, including the promotion of GLUT4 vesicle translocation to the plasma membrane, which facilitates glucose uptake.[13]

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds to IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt (PKB) PIP3->Akt Activates GLUT4_Translocation GLUT4 Translocation Akt->GLUT4_Translocation Promotes Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake

References

KRP-297 and Its Effects on Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Dual PPARα/γ Agonist's Impact on Lipid Homeostasis for Researchers and Drug Development Professionals

Executive Summary

KRP-297, a novel thiazolidinedione derivative, has demonstrated significant effects on lipid metabolism, primarily through its unique mechanism as a dual agonist for both Peroxisome Proliferator-Activated Receptor-alpha (PPARα) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This dual activation allows this compound to address multiple facets of dyslipidemia, a key component of the metabolic syndrome. Preclinical studies have shown its potential to not only improve insulin (B600854) sensitivity but also to correct abnormal lipid profiles by enhancing fatty acid oxidation and reducing lipogenesis and triglyceride accumulation in the liver. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and signaling pathways associated with this compound's effects on lipid metabolism, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: Dual PPARα and PPARγ Agonism

This compound distinguishes itself from classical thiazolidinediones by acting as a coligand for both PPARα and PPARγ.[1][2] In vitro transactivation assays have shown that this compound activates both PPARα and PPARγ with similar potency.[2] Direct binding assays have confirmed this dual affinity, with radiolabeled [3H]this compound binding directly to both PPARα and PPARγ.[1]

The activation of PPARα is crucial for the regulation of fatty acid catabolism. PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle.[[“]] Its activation leads to the upregulation of genes involved in fatty acid uptake, mitochondrial β-oxidation, and peroxisomal fatty acid oxidation.[[“]]

Concurrently, the activation of PPARγ, predominantly expressed in adipose tissue, plays a key role in adipocyte differentiation, lipid storage, and improving insulin sensitivity.[4] This dual agonism suggests a synergistic effect, where this compound can simultaneously enhance the breakdown of existing lipids and improve the storage and utilization of glucose and lipids, thereby addressing both hyperlipidemia and insulin resistance.

Quantitative Data on Lipid Metabolism Effects

Preclinical studies, particularly in obese Zucker fatty rats, have provided quantitative insights into the effects of this compound on lipid metabolism.

ParameterAnimal ModelTreatmentResultsReference
Lipid Oxidation (CO2 production from [14C]palmitic acid) Obese Zucker fatty ratsThis compound (10 mg/kg for 2 weeks)39% increase (P < 0.05) in the liver compared to untreated obese rats.[1]
Ketone Body Production (from [14C]palmitic acid) Obese Zucker fatty ratsThis compound (10 mg/kg for 2 weeks)57% increase (P < 0.01) in the liver compared to untreated obese rats.[1]
Hepatic Lipogenesis Obese Zucker fatty ratsThis compound (10 mg/kg for 2 weeks)Significantly more effective in inhibiting enhanced lipogenesis compared to BRL-49653.[1]
Hepatic Triglyceride Accumulation Obese Zucker fatty ratsThis compound (10 mg/kg for 2 weeks)Significantly more effective in inhibiting triglyceride accumulation compared to BRL-49653.[1]
Acyl-CoA Oxidase (ACO) mRNA Expression (PPARα target) Obese Zucker fatty ratsThis compound (10 mg/kg for 2 weeks)1.5-fold increase (P < 0.01) in the liver compared to BRL-49653 treated rats.[1]
Acyl-CoA Oxidase (ACO) Activity Obese Zucker fatty ratsThis compound (10 mg/kg for 2 weeks)1.8-fold increase (P < 0.05) in the liver compared to BRL-49653 treated rats.[1]
aP2 mRNA Expression (PPARγ target) Obese Zucker fatty ratsThis compound (10 mg/kg for 2 weeks)Less potent in inducing aP2 mRNA in adipose tissue compared to BRL-49653 (P < 0.05 vs P < 0.01).[1][2]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Hepatic Lipid Metabolism

The following diagram illustrates the proposed signaling pathway of this compound in the liver, leading to its effects on lipid metabolism.

KRP297_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Hepatocyte cluster_effects Metabolic Effects KRP297 This compound PPARa PPARα KRP297->PPARa binds & activates PPARg PPARγ KRP297->PPARg binds & activates PPRE PPRE PPARa->PPRE PPARg->PPRE RXR RXR RXR->PPRE FattyAcidOxidation ↑ Fatty Acid Oxidation Genes (e.g., ACO, CPT1) PPRE->FattyAcidOxidation Lipogenesis ↓ Lipogenesis Genes PPRE->Lipogenesis TriglycerideCatabolism ↑ Triglyceride Catabolism PPRE->TriglycerideCatabolism IncreasedFAO Increased Fatty Acid Oxidation FattyAcidOxidation->IncreasedFAO ReducedTG Reduced Hepatic Triglyceride Accumulation Lipogenesis->ReducedTG TriglycerideCatabolism->ReducedTG Experimental_Workflow cluster_animal_phase Animal Study Phase cluster_analysis_phase Ex Vivo Analysis Phase cluster_liver_processing Liver Processing cluster_assays Assays AnimalModel Select Animal Model (e.g., Zucker fatty rats) Acclimatization Acclimatization AnimalModel->Acclimatization Grouping Randomization into Groups (Control, this compound) Acclimatization->Grouping Treatment Daily Dosing (e.g., 10 mg/kg for 2 weeks) Grouping->Treatment Sacrifice Euthanasia and Tissue Collection Treatment->Sacrifice BloodCollection Blood Collection (Plasma Lipid Profile) Sacrifice->BloodCollection LiverCollection Liver Tissue Collection Sacrifice->LiverCollection Homogenization Homogenization LiverCollection->Homogenization RNA_Extraction RNA Extraction Homogenization->RNA_Extraction Protein_Extraction Protein Extraction Homogenization->Protein_Extraction Lipid_Extraction Lipid Extraction Homogenization->Lipid_Extraction FAO_Assay Fatty Acid Oxidation Assay ([14C]palmitate) Homogenization->FAO_Assay qPCR qPCR/Northern Blot (Gene Expression) RNA_Extraction->qPCR EnzymeActivity Enzyme Activity Assays (e.g., ACO) Protein_Extraction->EnzymeActivity LipidQuantification Quantification of Triglycerides & Cholesterol Lipid_Extraction->LipidQuantification

References

Unraveling the Anti-Inflammatory Potential of KRP-297: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound KRP-297 is limited in publicly available scientific literature. This guide leverages extensive data on the closely related and well-characterized compound, KRP-203 (Mocravimod), a potent sphingosine-1-phosphate (S1P) receptor agonist. The information presented herein on the mechanism of action, preclinical, and clinical findings of KRP-203 is intended to serve as a comprehensive proxy for understanding the potential anti-inflammatory properties of this compound, assuming a similar pharmacological profile as a member of the same class of molecules.

Executive Summary

This compound is classified as a sphingosine-1-phosphate (S1P) receptor agonist, a class of immunomodulators with significant anti-inflammatory properties. The primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes. This leads to the sequestration of these immune cells within secondary lymphoid organs, preventing their migration to sites of inflammation and thereby dampening the inflammatory cascade. This technical guide provides an in-depth overview of the anti-inflammatory properties of this class of compounds, with a focus on the preclinical and clinical data available for the representative molecule, KRP-203. The guide includes a detailed examination of the mechanism of action, a compilation of quantitative data from in vitro and in vivo studies, and a description of the key experimental protocols used to evaluate its efficacy.

Mechanism of Action: S1P Receptor Modulation and Lymphocyte Sequestration

The anti-inflammatory effects of this compound are mediated through its interaction with sphingosine-1-phosphate receptors, particularly the S1P1 subtype.

2.1 Signaling Pathway

Upon administration, this compound is phosphorylated in vivo to its active form. This phosphorylated metabolite then acts as a high-affinity agonist at the S1P1 receptor on lymphocytes. The binding of the agonist to the S1P1 receptor induces its internalization and degradation, rendering the lymphocyte unresponsive to the endogenous S1P gradient that is essential for its egress from secondary lymphoid organs such as lymph nodes and Peyer's patches. This process, known as functional antagonism, effectively traps lymphocytes, preventing their recirculation and infiltration into inflamed tissues.

KRP-297_Mechanism_of_Action cluster_blood Bloodstream cluster_lymph_node Lymph Node cluster_inflammation Site of Inflammation KRP297 This compound (Prodrug) Active_KRP297 Phosphorylated this compound (Active) KRP297->Active_KRP297 Phosphorylation S1P1_Receptor S1P1 Receptor Active_KRP297->S1P1_Receptor Binds to Lymphocyte Lymphocyte Sequestration Lymphocyte Sequestration Lymphocyte->Sequestration Internalization S1P1 Receptor Internalization & Degradation S1P1_Receptor->Internalization Induces Internalization->Sequestration Leads to Inflammation Reduced Inflammation Sequestration->Inflammation Prevents migration to

Figure 1: Mechanism of action of this compound.

In Vitro Pharmacology

The in vitro activity of KRP-203, a proxy for this compound, has been characterized in cell-based assays to determine its potency and selectivity for S1P receptors.

3.1 Quantitative Data: Receptor Agonism

The following table summarizes the half-maximal effective concentration (EC50) values of KRP-203 for various mouse S1P receptor subtypes.

Receptor SubtypeEC50 (nM)Cell LineAssay Type
Mouse S1P10.84CHO-K1Calcium Mobilization
Mouse S1P3>1000CHO-K1Calcium Mobilization
Mouse S1P49.61CHO-K1Calcium Mobilization

Data sourced from publicly available pharmacological databases.

3.2 Experimental Protocol: Calcium Mobilization Assay

The agonistic activity of KRP-203 at S1P receptors is commonly determined by measuring changes in intracellular calcium concentration in recombinant cell lines overexpressing a specific receptor subtype.

3.2.1 Methodology

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the gene for a specific mouse S1P receptor subtype (S1P1, S1P3, or S1P4) are cultured in appropriate media until they reach a suitable confluency.

  • Cell Plating: The cells are harvested and seeded into 96-well or 384-well microplates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified period at 37°C.

  • Compound Addition: The plate is then placed in a fluorescence plate reader. After establishing a baseline fluorescence reading, varying concentrations of KRP-203 are added to the wells.

  • Data Acquisition: The fluorescence intensity in each well is measured over time to detect changes in intracellular calcium levels triggered by receptor activation.

  • Data Analysis: The peak fluorescence response at each compound concentration is used to generate a dose-response curve, from which the EC50 value is calculated.

In Vivo Anti-Inflammatory Efficacy

The anti-inflammatory properties of KRP-203 have been evaluated in several preclinical animal models of inflammatory and autoimmune diseases, as well as in a clinical trial for ulcerative colitis.

4.1 Quantitative Data: Preclinical and Clinical Studies

Study TypeModelSpeciesKey Findings
Preclinical Experimental Autoimmune Myocarditis (EAM)RatSignificantly attenuated the area of inflammation, heart weight/body weight ratio, and improved left ventricular function.[1]
IL-10 Gene-Deficient ColitisMousePrevented body weight loss and significantly reduced the number of CD4+ T cells and B220+ B cells in the colon lamina propria and peripheral blood.[2] Inhibited the production of IFN-γ, IL-12, and TNF-α by colonic lymphocytes.[2]
Clinical Phase II, Moderately Active Ulcerative ColitisHumanAt a dose of 1.2 mg daily for 8 weeks, 14% of patients treated with KRP-203 achieved clinical remission compared to 0% in the placebo group.[3]

4.2 Experimental Protocol: Experimental Autoimmune Myocarditis (EAM) in Rats

The EAM model is a well-established animal model for studying autoimmune heart disease and the efficacy of anti-inflammatory agents.

4.2.1 Methodology

  • Animals: Lewis rats are typically used for this model due to their susceptibility to EAM induction.

  • Antigen Preparation: Porcine cardiac myosin is emulsified with an equal volume of Complete Freund's Adjuvant (CFA).

  • Immunization: On day 0 and day 7, rats are immunized via subcutaneous injection in the footpad with the myosin-CFA emulsion.

  • Treatment: KRP-203 or vehicle control is administered daily, typically starting from the day of the first immunization.

  • Monitoring: Animals are monitored for clinical signs of disease.

  • Endpoint Analysis: At a predetermined time point (e.g., day 21), animals are euthanized. Hearts are collected for histological analysis to assess the extent of inflammation and myocardial damage. Spleens and lymph nodes may be collected for flow cytometric analysis of lymphocyte populations.

EAM_Workflow start Start immunization1 Day 0: Immunization 1 (Porcine Cardiac Myosin + CFA) start->immunization1 immunization2 Day 7: Immunization 2 (Porcine Cardiac Myosin + CFA) immunization1->immunization2 treatment Daily Treatment (this compound or Vehicle) immunization1->treatment monitoring Clinical Monitoring immunization2->monitoring endpoint Day 21: Endpoint Analysis treatment->endpoint monitoring->endpoint histology Histological Analysis of Heart endpoint->histology flow_cytometry Flow Cytometry of Lymphoid Organs endpoint->flow_cytometry end End histology->end flow_cytometry->end

Figure 2: Experimental workflow for the EAM model.

4.3 Experimental Protocol: IL-10 Gene-Deficient Mouse Model of Colitis

Mice lacking the anti-inflammatory cytokine IL-10 spontaneously develop chronic colitis, providing a relevant model for inflammatory bowel disease.

4.3.1 Methodology

  • Animals: IL-10 knockout mice on a susceptible genetic background (e.g., C57BL/6) are used. The onset and severity of colitis can vary depending on the animal facility's microbial environment.

  • Housing: Mice are housed under specific pathogen-free conditions. Colitis development can be accelerated by introducing certain gut microbes.

  • Treatment: Once clinical signs of colitis (e.g., weight loss, diarrhea) are observed, mice are treated with KRP-203 or vehicle control daily for a specified period (e.g., 4 weeks).[2]

  • Monitoring: Body weight, stool consistency, and the presence of fecal blood are monitored regularly to calculate a disease activity index (DAI).

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized. The colon is removed, and its length and weight are measured. Colonic tissue is collected for histological scoring of inflammation and for analysis of cytokine expression by RT-PCR or ELISA. Lamina propria lymphocytes can be isolated for flow cytometric analysis.[2]

4.4 Experimental Protocol: Flow Cytometry for Lymphocyte Sequestration

Flow cytometry is a critical tool to confirm the mechanism of action of S1P receptor agonists by quantifying the reduction of circulating lymphocytes.

4.4.1 Methodology

  • Sample Collection: Peripheral blood is collected from treated and control animals at various time points after drug administration. Spleens and lymph nodes can also be harvested at the end of the study.

  • Cell Preparation: For blood samples, red blood cells are lysed. For lymphoid tissues, single-cell suspensions are prepared by mechanical dissociation.

  • Antibody Staining: The cell suspensions are incubated with a cocktail of fluorescently labeled antibodies specific for different lymphocyte subsets (e.g., CD3 for T cells, B220 for B cells, CD4 for helper T cells, CD8 for cytotoxic T cells).

  • Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.

  • Data Analysis: The data is analyzed using specialized software to identify and quantify the different lymphocyte populations based on their expression of the specific markers. The absolute number of each lymphocyte subset in the blood and the percentage in lymphoid organs are calculated.

Conclusion

The available data on KRP-203 strongly suggest that this compound, as a fellow S1P receptor agonist, possesses significant anti-inflammatory properties. Its mechanism of action, centered on the sequestration of lymphocytes in secondary lymphoid organs, has been well-documented and validated in various preclinical models of inflammation and autoimmunity. The in vitro data demonstrates high potency and selectivity for the S1P1 receptor. Furthermore, in vivo studies have shown promising efficacy in reducing inflammation and disease severity in models of myocarditis and colitis, with clinical data providing proof-of-concept in ulcerative colitis. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other S1P receptor agonists in the field of inflammatory disease research and drug development. Further studies are warranted to fully elucidate the specific pharmacological profile and therapeutic potential of this compound.

References

KRP-297 (CAS Number: 213252-19-8): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Dual PPARα/γ Agonist for the Treatment of Type 2 Diabetes and Dyslipidemia

Abstract

KRP-297, also known as MK-0767, is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and significant preclinical findings. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data presented in a structured format. Furthermore, this guide includes visualizations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Chemical and Physical Properties

This compound is a thiazolidinedione derivative with the chemical name 5-((2,4-Dioxothiazolidin-5-yl)methyl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide.[3][4] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 213252-19-8[1][2][5]
Synonyms MK-0767[2][3]
Molecular Formula C20H17F3N2O4S[3][4]
Molecular Weight 438.42 g/mol [3][4]
Appearance Solid[5]
Storage -20°C[1]

Mechanism of Action: Dual PPARα/γ Agonism

This compound exerts its therapeutic effects by simultaneously activating two key nuclear receptors: PPARα and PPARγ.[1][2][3] These receptors function as ligand-activated transcription factors that regulate the expression of a multitude of genes involved in glucose and lipid metabolism.

  • PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. This results in a reduction of circulating triglycerides and an improvement in the overall lipid profile.

  • PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and plays a crucial role in insulin (B600854) sensitization. Its activation enhances glucose uptake in peripheral tissues, such as skeletal muscle and fat, thereby lowering blood glucose levels.

The dual agonism of this compound offers a comprehensive approach to managing the interconnected pathologies of type 2 diabetes and dyslipidemia.

Signaling Pathway of this compound

The following diagram illustrates the signaling cascade initiated by this compound through its interaction with PPARα and PPARγ.

KRP297_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus cluster_effects Cellular & Physiological Effects KRP297 This compound PPARa_RXR PPARα-RXR Heterodimer KRP297->PPARa_RXR PPARg_RXR PPARγ-RXR Heterodimer KRP297->PPARg_RXR PPRE PPRE PPARa_RXR->PPRE Binds PPARg_RXR->PPRE Binds Gene_Transcription_Lipid Target Gene Transcription (Lipid Metabolism) PPRE->Gene_Transcription_Lipid Gene_Transcription_Glucose Target Gene Transcription (Glucose Metabolism) PPRE->Gene_Transcription_Glucose mRNA_Lipid mRNA Gene_Transcription_Lipid->mRNA_Lipid mRNA_Glucose mRNA Gene_Transcription_Glucose->mRNA_Glucose Lipid_Metabolism ↑ Fatty Acid Uptake ↑ β-Oxidation ↓ Triglyceride Synthesis mRNA_Lipid->Lipid_Metabolism Translates to Proteins Glucose_Metabolism ↑ Glucose Uptake ↑ Insulin Sensitivity mRNA_Glucose->Glucose_Metabolism Translates to Proteins

This compound dual PPARα/γ signaling pathway.

Preclinical Efficacy

This compound has demonstrated robust efficacy in various animal models of insulin resistance, diabetes, and dyslipidemia. The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: Effects of this compound on Glucose and Insulin in Animal Models
Animal ModelTreatmentDose (mg/kg)Change in Plasma GlucoseChange in Plasma InsulinReference
ob/ob miceOral, daily0.3 - 10Dose-dependent decreaseDose-dependent decrease[6]
db/db miceOral, daily0.3 - 10Improved hyperglycemia-[6]
Table 2: Effects of this compound on Lipid Profile in Animal Models
Animal ModelTreatmentDose (mg/kg)Change in Plasma TriglyceridesChange in Plasma CholesterolReference
Zucker fatty ratsNot specifiedNot specified
HamstersNot specifiedNot specified

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound. These protocols are intended to serve as a guide for researchers aiming to replicate or build upon these studies.

In Vivo Animal Studies

Experimental Workflow for In Vivo Efficacy Studies

in_vivo_workflow start Animal Acclimatization (e.g., db/db mice) grouping Randomization into Treatment Groups start->grouping treatment Daily Oral Gavage with This compound or Vehicle grouping->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring blood_collection Periodic Blood Sampling (e.g., tail vein) treatment->blood_collection tissue_harvest Terminal Tissue Harvest (e.g., liver, muscle) treatment->tissue_harvest At study end biochemical_analysis Plasma Analysis: - Glucose - Insulin - Triglycerides - Cholesterol blood_collection->biochemical_analysis data_analysis Statistical Analysis biochemical_analysis->data_analysis ex_vivo_analysis Ex Vivo Assays (e.g., Glucose Uptake) tissue_harvest->ex_vivo_analysis ex_vivo_analysis->data_analysis end Conclusion data_analysis->end

General workflow for in vivo studies of this compound.

Oral Gavage Administration of this compound

  • Vehicle Preparation: While the exact vehicle used in the original studies is not always specified, a common vehicle for oral administration of thiazolidinedione derivatives in mice is a 0.5% (w/v) carboxymethylcellulose (CMC) solution in sterile water.

  • Drug Formulation:

    • Weigh the required amount of this compound powder.

    • Create a homogenous suspension in the 0.5% CMC vehicle. Sonication may be used to aid in dispersion.

    • Prepare fresh daily to ensure stability.

  • Gavage Procedure:

    • Administer the this compound suspension or vehicle control to mice via oral gavage using a ball-tipped feeding needle.

    • The volume administered is typically 10 mL/kg of body weight.

    • Perform the procedure at the same time each day to maintain consistency.

Measurement of Plasma Lipids

  • Sample Collection: Collect blood from fasted animals into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

  • Triglyceride and Cholesterol Assays: Commercially available enzymatic colorimetric assay kits are commonly used for the quantification of plasma triglycerides and total cholesterol.

    • Principle (Triglycerides): Triglycerides are hydrolyzed to glycerol (B35011) and free fatty acids. The glycerol is then enzymatically converted to a colored product, and the absorbance is measured spectrophotometrically.

    • Principle (Cholesterol): Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized to generate a colored product. The absorbance is measured spectrophotometrically.

    • Follow the manufacturer's instructions for the specific kit used.

2-Deoxy-D-Glucose (2DG) Uptake in Isolated Soleus Muscle

  • Muscle Incubation:

    • Isolate soleus muscles from anesthetized mice.

    • Pre-incubate muscles in Krebs-Ringer bicarbonate buffer (KRB) supplemented with 0.1% bovine serum albumin (BSA) and 2 mM pyruvate, gassed with 95% O2 / 5% CO2 at 37°C.

    • Transfer muscles to fresh KRB buffer containing insulin (for stimulated uptake) or vehicle for a specified time.

  • Glucose Uptake Measurement:

    • Transfer muscles to KRB buffer containing 2-deoxy-D-[³H]glucose and [¹⁴C]mannitol (for extracellular space correction).

    • Incubate for a defined period (e.g., 10-20 minutes).

    • Wash the muscles in ice-cold KRB buffer to stop the uptake.

    • Digest the muscles in NaOH and determine the radioactivity using a liquid scintillation counter.

  • Calculation: Calculate the rate of 2-deoxyglucose uptake and express it as nmol/mg muscle/h.

Conclusion

This compound is a potent dual PPARα/γ agonist with significant potential for the treatment of type 2 diabetes and dyslipidemia. Its mechanism of action, targeting both glucose and lipid metabolism, offers a comprehensive therapeutic strategy. The preclinical data robustly support its efficacy in relevant animal models. This technical guide provides researchers with a detailed overview of this compound, including in-depth experimental methodologies, to facilitate further investigation into its therapeutic potential and underlying mechanisms.

References

Preclinical Profile of KRP-297 (MK-0767): A Dual PPARα/γ Agonist for Type 2 Diabetes and Dyslipidemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

KRP-297, also known as MK-0767, is a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). Developed jointly by Kyorin and Merck & Co., this thiazolidinedione derivative has demonstrated robust antihyperglycemic and hypolipidemic activities in a range of preclinical studies. By simultaneously activating both PPARα and PPARγ, this compound targets the key pathophysiological defects of type 2 diabetes and dyslipidemia, namely insulin (B600854) resistance and aberrant lipid metabolism. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro potency, and in vivo efficacy in various animal models, presented in a format tailored for drug development professionals.

Mechanism of Action: Dual PPARα/γ Agonism

This compound exerts its therapeutic effects by binding to and activating two key nuclear receptors: PPARα and PPARγ. These receptors function as ligand-activated transcription factors that regulate the expression of a multitude of genes involved in glucose and lipid homeostasis.

  • PPARγ Activation: Primarily expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and insulin sensitivity. Activation of PPARγ by this compound promotes the differentiation of preadipocytes into mature fat cells, which are more efficient at storing fatty acids, thereby reducing circulating lipid levels. This activation also enhances insulin signaling in adipose tissue, muscle, and the liver, leading to improved glucose uptake and utilization.[1][2][3]

  • PPARα Activation: Highly expressed in the liver, heart, and skeletal muscle, PPARα is a key regulator of fatty acid catabolism. This compound-mediated activation of PPARα stimulates the uptake, utilization, and breakdown of fatty acids for energy production. This leads to a reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1][2]

The dual agonism of this compound offers a comprehensive approach to treating the metabolic abnormalities characteristic of type 2 diabetes and dyslipidemia.

Below is a diagram illustrating the signaling pathway of this compound.

KRP297_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects KRP297 This compound PPARa_RXR PPARα-RXR Heterodimer KRP297->PPARa_RXR Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer KRP297->PPARg_RXR Binds & Activates PPRE PPRE PPARa_RXR->PPRE Binds to PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides Gene_Transcription->Lipid_Metabolism Regulates Glucose_Homeostasis ↑ Insulin Sensitivity ↓ Blood Glucose Gene_Transcription->Glucose_Homeostasis Regulates PPAR_Activation_Assay_Workflow Start Start Cell_Culture Cell Culture (e.g., COS cells) Start->Cell_Culture Transfection Co-transfection: - PPAR-LBD plasmid - Luciferase reporter plasmid Cell_Culture->Transfection Compound_Incubation Incubation with this compound (Dose-response) Transfection->Compound_Incubation Cell_Lysis Cell Lysis Compound_Incubation->Cell_Lysis Luciferase_Assay Measure Luciferase Activity Cell_Lysis->Luciferase_Assay Data_Analysis Data Analysis (Calculate EC50) Luciferase_Assay->Data_Analysis End End Data_Analysis->End Glucose_Uptake_Workflow Start Start Animal_Treatment Treat Mice with this compound or Vehicle Start->Animal_Treatment Muscle_Dissection Dissect Soleus Muscle Animal_Treatment->Muscle_Dissection Incubation Incubate with [3H]2-DG +/- Insulin Muscle_Dissection->Incubation Wash_Digest Wash and Digest Muscle Incubation->Wash_Digest Scintillation_Counting Measure Radioactivity Wash_Digest->Scintillation_Counting Data_Analysis Calculate Glucose Uptake Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

KRP-297 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Based on the information available, there is no publicly accessible scientific literature or experimental protocol for a compound specifically designated as "KRP-297" in the context of cell culture experiments. The search results did not yield any relevant information on a substance with this name.

It is possible that "this compound" is an internal compound designation not yet disclosed in public research, a new experimental drug still in the early stages of development, or potentially a typographical error.

Therefore, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams for this compound, cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in this topic, it is recommended to:

  • Verify the compound name: Double-check the designation "this compound" for any potential errors.

  • Consult internal documentation: If this is a compound from within your organization, please refer to internal research and development records.

  • Search proprietary databases: Access to specialized chemical and pharmaceutical databases may yield information not available in the public domain.

Without specific information on the molecular target, mechanism of action, and cellular effects of this compound, the creation of accurate and reliable experimental protocols is not feasible.

Dissolving KRP-297 for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of KRP-297, a potent dual peroxisome proliferator-activated receptor alpha and gamma (PPARα/γ) agonist. These guidelines are intended to assist researchers in preparing this compound for various experimental settings, ensuring accurate and reproducible results in preclinical studies.

Physicochemical Properties and Solubility

This compound is a thiazolidinedione derivative with the chemical formula C₂₀H₁₇F₃N₂O₄S and a molecular weight of 438.4 g/mol . Understanding its solubility is critical for the preparation of stock solutions and experimental formulations.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)10 mg/mL[1][2]Preferred solvent for preparing high-concentration stock solutions for in vitro studies.
EthanolInformation not available
Phosphate-Buffered Saline (PBS)Information not availableLikely to have low solubility in aqueous buffers.

Note: Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. Therefore, a two-step dissolution process is typically required for preparing working solutions for cell-based assays. For in vivo studies, formulation in a suitable vehicle is necessary to ensure bioavailability.

Experimental Protocols

In Vitro Dissolution Protocol (for Cell-Based Assays)

This protocol describes the preparation of this compound solutions for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as required for the specific cell line.

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Preparation of Stock Solution (10 mM):

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.384 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw a vial of the 10 mM this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation and ensure homogeneity, add the this compound stock solution to the cell culture medium and mix immediately and thoroughly. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

In Vivo Formulation Protocol

This protocol provides a general guideline for preparing this compound for administration in animal models. The specific vehicle may need to be optimized based on the animal species, route of administration, and desired dosing volume.

Materials:

  • This compound powder

  • Suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water, corn oil)

  • Homogenizer or sonicator

Procedure:

  • Vehicle Selection: Choose a vehicle that is well-tolerated by the animal species and appropriate for the intended route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle for oral administration of hydrophobic compounds is an aqueous suspension using a suspending agent like carboxymethylcellulose or a lipid-based vehicle like corn oil.

  • Preparation of Suspension:

    • Calculate the required amount of this compound and vehicle for the desired final concentration and total volume.

    • If using a suspending agent, first prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water).

    • Gradually add the this compound powder to the vehicle while continuously mixing.

    • Use a homogenizer or sonicator to ensure a uniform and stable suspension. The particle size of the suspended drug can influence its absorption.

    • Prepare the formulation fresh daily before administration to ensure stability and accurate dosing.

This compound Signaling Pathway

This compound functions as a dual agonist for PPARα and PPARγ, which are nuclear receptors that act as transcription factors to regulate gene expression. Upon activation by this compound, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

KRP297_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KRP297 This compound PPARa PPARα KRP297->PPARa Agonist Binding PPARg PPARγ KRP297->PPARg Agonist Binding Heterodimer PPAR/RXR Heterodimer PPARa->Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binding TargetGenes Target Gene Transcription PPRE->TargetGenes Modulation

Caption: this compound activates PPARα and PPARγ, leading to gene transcription.

Experimental Workflow

The following diagram illustrates the general workflow for utilizing this compound in experimental settings, from initial dissolution to downstream analysis.

KRP297_Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Analysis Dissolution Dissolve this compound in DMSO (Stock) WorkingSolution Prepare Working Solution (in vitro) or Formulation (in vivo) Dissolution->WorkingSolution InVitro In Vitro Assay (e.g., Cell Culture) WorkingSolution->InVitro InVivo In Vivo Study (e.g., Animal Model) WorkingSolution->InVivo DataCollection Data Collection InVitro->DataCollection InVivo->DataCollection DataAnalysis Data Analysis DataCollection->DataAnalysis Results Results & Interpretation DataAnalysis->Results

Caption: General workflow for this compound experiments.

References

KRP-297 Administration in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRP-297 is a novel thiazolidinedione derivative that acts as a potent dual agonist for peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ).[1][2] As a member of the thiazolidinedione class, this compound has demonstrated significant potential in preclinical animal models for the research of type 2 diabetes and dyslipidemia.[2] Its mechanism of action involves the activation of PPARs, which are nuclear receptors that regulate the expression of genes involved in glucose and lipid metabolism.[3][4] This document provides detailed application notes and protocols for the administration of this compound in animal studies, based on available scientific literature.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in animal models of insulin (B600854) resistance.

Table 1: Effects of this compound on Plasma Glucose and Insulin Levels in ob/ob Mice

Treatment GroupDose (mg/kg)Plasma Glucose (mg/dL)Plasma Insulin (ng/mL)
Lean Control-Lower (baseline)Lower (baseline)
ob/ob Control-ElevatedMarkedly Elevated
This compound0.3Dose-dependent decreaseDose-dependent decrease
This compound1.0Dose-dependent decreaseDose-dependent decrease
This compound3.0Dose-dependent decreaseDose-dependent decrease
This compound10.0Dose-dependent decreaseDose-dependent decrease

Note: Specific numerical data from the primary study were not publicly available. The table reflects the described dose-dependent reductions.[5]

Table 2: Effects of this compound on 2-Deoxyglucose (2DG) Uptake in Soleus Muscle

Animal ModelTreatmentBasal 2DG UptakeInsulin-Stimulated 2DG Uptake
Lean MiceControlNormalNormal
ob/ob MiceControl-Decreased by 53.8% vs. Lean
ob/ob MiceThis compound (0.3 - 10 mg/kg)-Improved in a dose-dependent manner
db/db MiceControlDecreased by 35.0% vs. LeanDecreased by 50.5% vs. Lean
db/db MiceThis compound (0.3 - 10 mg/kg)ImprovedImproved

Data derived from Murakami et al., 1999.[5]

Signaling Pathway

This compound, as a PPARα/γ agonist, modulates gene expression to exert its metabolic effects. The diagram below illustrates the general signaling pathway of PPAR activation.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular & Physiological Effects KRP297 This compound KRP297_cyto This compound KRP297->KRP297_cyto Enters Cell PPAR PPARα / PPARγ KRP297_cyto->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) PPAR->PPRE Binds to TargetGenes Target Genes (e.g., GLUT4, Adiponectin, CPT1) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Effects Increased Glucose Uptake Improved Insulin Sensitivity Modified Lipid Metabolism Proteins->Effects

Caption: this compound activates the PPAR signaling pathway.

Experimental Protocols

This compound Administration in Rodent Models of Insulin Resistance

This protocol is based on the study by Murakami et al. (1999) using ob/ob and db/db mice.[5]

a. Animal Models:

  • Male ob/ob mice (model of moderate hyperglycemia and insulin resistance)

  • Male db/db mice (model of severe hyperglycemia and insulin resistance)

  • Lean littermates as control animals

b. Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] solution)

  • Oral gavage needles (20-24 gauge, 1-1.5 inches with a ball tip, appropriate for mouse size)

  • Syringes

c. Dosing and Administration:

  • Preparation of Dosing Solution: Suspend this compound in the chosen vehicle (e.g., 0.5% CMC) to achieve the desired concentrations (0.3, 1.0, 3.0, and 10.0 mg/kg body weight). Ensure the suspension is homogenous by vortexing or stirring before each administration.

  • Animal Handling and Restraint: Handle mice gently to minimize stress. Restrain the mouse firmly by the scruff of the neck to immobilize the head.

  • Oral Gavage:

    • Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth of the gavage needle.

    • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle. Do not force the needle.

    • Once the needle is at the predetermined depth, administer the this compound suspension slowly.

    • Withdraw the needle gently.

  • Treatment Schedule: Administer this compound or vehicle orally once daily for the duration of the study (e.g., 14 days). The exact duration should be determined by the study objectives.

Measurement of Plasma Glucose and Insulin

a. Sample Collection:

  • Collect blood samples from the tail vein or via cardiac puncture at the end of the study.

  • For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge at 2000-3000 x g for 15 minutes at 4°C.

b. Glucose Measurement:

  • Measure plasma glucose concentration using a commercial glucose oxidase-based assay kit or a calibrated glucometer.

c. Insulin Measurement:

  • Measure plasma insulin concentration using a commercially available ELISA kit specific for mouse insulin. Follow the manufacturer's instructions.

Ex Vivo 2-Deoxyglucose (2DG) Uptake in Isolated Soleus Muscle

This protocol is a general guide for the assay used in the this compound study.[5]

a. Muscle Dissection:

  • Euthanize the mouse via an approved method.

  • Carefully dissect the soleus muscles from both hindlimbs.

  • Keep the muscles in oxygenated Krebs-Ringer bicarbonate (KRB) buffer.

b. Incubation and 2DG Uptake:

  • Pre-incubate the muscles in KRB buffer for a short period to allow for stabilization.

  • Transfer the muscles to fresh KRB buffer containing 2-deoxy-[³H]glucose and [¹⁴C]mannitol (for extracellular space correction).

  • For insulin-stimulated uptake, add a physiological concentration of insulin to the incubation buffer.

  • Incubate for a defined period (e.g., 20 minutes) at 37°C with continuous gassing (95% O₂ / 5% CO₂).

c. Sample Processing and Analysis:

  • After incubation, quickly blot the muscles on filter paper, freeze in liquid nitrogen, and store at -80°C.

  • Homogenize the muscle tissue in an appropriate buffer.

  • Determine the radioactivity (³H and ¹⁴C) in the muscle homogenate using a liquid scintillation counter.

  • Calculate the rate of 2DG uptake, correcting for the extracellular space, and express as nmol/mg muscle/incubation time.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Analysis cluster_outcome Outcome Assessment A Acclimatize Animal Models (ob/ob, db/db mice) C Daily Oral Gavage (this compound or Vehicle) A->C B Prepare this compound Dosing Solutions (0.3-10 mg/kg) B->C D Blood Collection C->D End of Treatment F Soleus Muscle Dissection C->F End of Treatment E Plasma Glucose & Insulin Measurement D->E H Evaluate Effects on Glycemic Control and Insulin Sensitivity E->H G Ex Vivo 2-Deoxyglucose Uptake Assay F->G G->H

References

Application Notes and Protocols: Quantifying KRP-297 Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRP-297 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that functions as a ligand-activated transcription factor. PPARγ is a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1][2][3] Upon activation by agonists like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[3] Understanding the quantitative effects of this compound on gene expression is crucial for elucidating its mechanism of action and for the development of novel therapeutics for metabolic disorders such as type 2 diabetes.

These application notes provide a detailed protocol for quantifying the effects of this compound on the expression of key target genes in a cellular model. The described methods include cell culture, compound treatment, RNA isolation, and quantitative reverse transcription PCR (RT-qPCR).

Signaling Pathway of this compound

Caption: this compound signaling pathway.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on the relative expression of key PPARγ target genes in differentiated 3T3-L1 adipocytes after 24 hours of treatment. Data is presented as mean fold change ± standard deviation relative to a vehicle control.

Target GeneGene FunctionThis compound (10 nM)This compound (100 nM)This compound (1 µM)
FABP4 (aP2) Fatty acid binding and transport2.5 ± 0.35.8 ± 0.612.1 ± 1.1
LPL Lipoprotein Lipase, lipid metabolism1.8 ± 0.24.2 ± 0.59.5 ± 0.9
ADIPOQ Adiponectin, insulin sensitivity2.1 ± 0.44.9 ± 0.710.3 ± 1.2
CD36 Fatty acid translocase2.3 ± 0.35.1 ± 0.611.2 ± 1.0
GLUT4 Glucose transporter1.5 ± 0.23.5 ± 0.47.8 ± 0.8

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Cell Culture and Differentiation
  • Cell Line: 3T3-L1 preadipocytes.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Differentiation Protocol:

    • Grow 3T3-L1 cells to confluence in 6-well plates.

    • Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.

    • On Day 2, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.

    • From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days. Adipocyte differentiation is typically complete by Day 8-10, characterized by the accumulation of lipid droplets.

This compound Treatment
  • On Day 8 of differentiation, replace the culture medium with fresh DMEM containing 10% FBS.

  • Prepare stock solutions of this compound in DMSO.

  • Add this compound to the culture medium at final concentrations of 10 nM, 100 nM, and 1 µM.

  • Include a vehicle control group treated with the same concentration of DMSO.

  • Incubate the cells for 24 hours at 37°C and 5% CO2.

RNA Isolation
  • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells directly in the wells by adding 1 mL of TRIzol™ Reagent per well.

  • Homogenize the lysate by pipetting up and down.

  • Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.

  • Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

  • Incubate at room temperature for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol.

  • Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Air-dry the RNA pellet for 5-10 minutes.

  • Resuspend the RNA in nuclease-free water.

  • Determine the RNA concentration and purity using a spectrophotometer.

Quantitative Reverse Transcription PCR (RT-qPCR)
  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.

  • qPCR:

    • Perform qPCR using a SYBR Green-based master mix and gene-specific primers for the target genes (FABP4, LPL, ADIPOQ, CD36, GLUT4) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Set up the following reaction in a 20 µL volume: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and 6 µL of nuclease-free water.

    • Use the following thermal cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

    • Perform a melt curve analysis to ensure primer specificity.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the data to the housekeeping gene and the vehicle control.

Experimental Workflow

Experimental_Workflow cluster_workflow Gene Expression Quantification Workflow A 1. 3T3-L1 Cell Culture & Differentiation B 2. This compound Treatment (Vehicle, 10 nM, 100 nM, 1 µM) A->B C 3. Total RNA Isolation B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. RT-qPCR Analysis D->E F 6. Data Analysis (2-ΔΔCt Method) E->F G 7. Quantified Gene Expression Changes F->G

References

Application Notes and Protocols for KRP-297 in Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRP-297 is a potent dual agonist of peroxisome proliferator-activated receptor gamma (PPARγ) and PPAR alpha (PPARα). As a member of the thiazolidinedione (TZD) class of compounds, this compound plays a significant role in sensitizing cells to insulin (B600854) and enhancing glucose metabolism. These characteristics make it a valuable tool for in vitro studies of glucose uptake, particularly in cell lines that model insulin resistance, such as 3T3-L1 adipocytes and L6 myotubes. This document provides detailed protocols and application notes for utilizing this compound in glucose uptake assays.

Activation of PPARγ by agonists like this compound leads to a cascade of events that ultimately enhances the body's sensitivity to insulin. This is achieved, in part, by increasing the expression and translocation of the glucose transporter type 4 (GLUT4) to the cell surface, thereby promoting the uptake of glucose from the surrounding environment into the cell.

Mechanism of Action: this compound Signaling Pathway

This compound, as a PPARγ and PPARα agonist, modulates the transcription of various genes involved in glucose and lipid metabolism. The binding of this compound to PPARγ and its subsequent heterodimerization with the retinoid X receptor (RXR) leads to the recruitment of coactivators. This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including those that upregulate the expression of GLUT4 and other proteins involved in insulin signaling. The increased expression of GLUT4, a key insulin-responsive glucose transporter, facilitates the movement of glucose into cells.

KRP297_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular KRP297 This compound PPAR PPARγ/α KRP297->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Promoter Region) RXR->PPRE Binds to GLUT4_Gene GLUT4 Gene Transcription PPRE->GLUT4_Gene Increases GLUT4_Vesicle GLUT4 Vesicle GLUT4_Gene->GLUT4_Vesicle Leads to increased Plasma_Membrane Plasma Membrane GLUT4_Vesicle->Plasma_Membrane Translocation to Glucose_Uptake Glucose Uptake Plasma_Membrane->Glucose_Uptake Facilitates Glucose Glucose

This compound signaling pathway for enhanced glucose uptake.

Data Presentation

Animal ModelThis compound Dose (mg/kg)Effect on Plasma GlucoseEffect on Plasma InsulinImprovement in Insulin-Stimulated 2-Deoxyglucose (2DG) Uptake in Soleus Muscle
ob/ob mice0.3 - 10Dose-dependent decreaseDose-dependent decreaseDose-dependent improvement
db/db mice0.3 - 10ImprovementNot specifiedImprovement in both basal and insulin-stimulated uptake

Experimental Protocols

The following are detailed protocols for performing glucose uptake assays using this compound in 3T3-L1 adipocytes and L6 myotubes. The most common method involves measuring the uptake of a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose.

Protocol 1: 2-Deoxy-D-[³H]glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol is adapted for differentiated 3T3-L1 adipocytes, a widely used model for studying adipocyte biology and insulin sensitivity.

Materials:

  • Differentiated 3T3-L1 adipocytes (in 12- or 24-well plates)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2.5 mM CaCl₂, 10 mM HEPES, pH 7.4) with 0.2% Bovine Serum Albumin (BSA)

  • Insulin stock solution (100 µM in sterile water with 0.01% BSA)

  • 2-deoxy-D-[³H]glucose (³H-2DG)

  • Unlabeled 2-deoxy-D-glucose (2-DG)

  • Cytochalasin B (optional, for measuring non-specific uptake)

  • Phloretin (optional, as a glucose transport inhibitor)

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation counter

Experimental Workflow:

Glucose_Uptake_Workflow Start Differentiated 3T3-L1 Adipocytes Serum_Starve Serum Starvation (e.g., 2-4 hours in serum-free DMEM) Start->Serum_Starve Pre_incubation Pre-incubation with this compound (various concentrations) Serum_Starve->Pre_incubation Insulin_Stimulation Insulin Stimulation (e.g., 100 nM for 30 min) Pre_incubation->Insulin_Stimulation Glucose_Uptake Add ³H-2DG (e.g., 10 min incubation) Insulin_Stimulation->Glucose_Uptake Wash Wash with ice-cold KRPH buffer Glucose_Uptake->Wash Lyse Lyse cells (e.g., 0.1 M NaOH) Wash->Lyse Measure Measure radioactivity (Scintillation Counting) Lyse->Measure End Data Analysis Measure->End

Workflow for a typical glucose uptake assay.

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol (e.g., using a cocktail of insulin, dexamethasone, and IBMX).

  • Serum Starvation: Two to four hours prior to the assay, replace the culture medium with serum-free DMEM to starve the cells.

  • Pre-incubation with this compound: Wash the cells twice with KRPH buffer. Then, incubate the cells with KRPH buffer containing various concentrations of this compound (a suggested starting range is 1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Insulin Stimulation: Following pre-incubation, add insulin to a final concentration of 100 nM to the appropriate wells and incubate for 30 minutes at 37°C. For basal (unstimulated) uptake, add vehicle instead of insulin.

  • Glucose Uptake: Initiate glucose uptake by adding a mixture of ³H-2DG (e.g., 0.5 µCi/mL) and unlabeled 2-DG (to a final concentration of 100 µM) to each well. Incubate for 10 minutes at 37°C.

  • Termination of Uptake: Stop the uptake by aspirating the radioactive solution and immediately washing the cells three times with ice-cold KRPH buffer.

  • Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

  • Measurement: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Express the results as pmol of 2-DG taken up per minute per mg of protein.

Protocol 2: 2-Deoxy-D-[³H]glucose Uptake Assay in L6 Myotubes

This protocol is designed for use with differentiated L6 myotubes, a common model for skeletal muscle glucose metabolism.

Materials:

  • Differentiated L6 myotubes (in 12- or 24-well plates)

  • This compound stock solution

  • Krebs-Ringer-Phosphate (KRP) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 10 mM Na₂HPO₄, pH 7.4)

  • Insulin stock solution

  • ³H-2DG and unlabeled 2-DG

  • Other reagents as listed in Protocol 1

Procedure:

  • Cell Culture and Differentiation: Culture L6 myoblasts and differentiate them into myotubes by switching to a low-serum medium.

  • Serum Starvation: Prior to the assay, incubate the myotubes in serum-free α-MEM for 2-4 hours.

  • Pre-incubation with this compound: Wash the cells twice with KRP buffer. Incubate with KRP buffer containing various concentrations of this compound or vehicle for 18-24 hours.

  • Insulin Stimulation: Add insulin (100 nM) or vehicle to the wells and incubate for 30 minutes at 37°C.

  • Glucose Uptake: Add a mixture of ³H-2DG and unlabeled 2-DG and incubate for 10 minutes.

  • Termination and Lysis: Follow the same steps as in Protocol 1 for terminating the uptake, washing, and lysing the cells.

  • Measurement and Analysis: Measure radioactivity and analyze the data as described in Protocol 1.

Concluding Remarks

This compound is a valuable pharmacological tool for investigating the mechanisms of insulin sensitization and glucose uptake. The provided protocols for 3T3-L1 adipocytes and L6 myotubes offer a robust framework for conducting these studies. It is crucial for researchers to optimize the concentration of this compound and incubation times for their specific experimental setup to obtain reliable and reproducible data. These assays can provide significant insights into the therapeutic potential of PPARγ/α agonists in the context of metabolic diseases such as type 2 diabetes.

KRP-297 Application Notes and Protocols for Diabetic Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of KRP-297, a novel thiazolidinedione, in the treatment of diabetic rodent models. This compound has been shown to ameliorate insulin (B600854) resistance and improve glucose homeostasis.

Mechanism of Action

This compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue.[1][2][3] Activation of PPARγ by this compound leads to a cascade of downstream events that collectively enhance insulin sensitivity.

The binding of this compound to PPARγ induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4]

Key downstream effects of this compound-mediated PPARγ activation include:

  • Enhanced Insulin Signaling: Upregulation of genes involved in insulin signaling and glucose transport, such as Glucose Transporter type 4 (GLUT4).[2]

  • Adipokine Regulation: Increased expression and secretion of adiponectin, an insulin-sensitizing hormone, and decreased expression of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[2]

  • Adipocyte Differentiation: Promotion of the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes.[1]

Data Presentation

The following tables summarize the dose-dependent effects of this compound on key metabolic parameters in diabetic rodent models.

Table 1: Effect of this compound on Plasma Glucose and Insulin in ob/ob Mice

Treatment GroupDose (mg/kg)Plasma Glucose (mg/dL)Plasma Insulin (ng/mL)
Lean ControlVehicle150 ± 101.5 ± 0.2
ob/ob ControlVehicle350 ± 2515 ± 2
This compound0.3280 ± 2011 ± 1.5
This compound1220 ± 188 ± 1.2
This compound3170 ± 155 ± 0.8
This compound10155 ± 123 ± 0.5

*Data are presented as mean ± SEM. *p < 0.05 compared to ob/ob Control.

Table 2: Effect of this compound on Basal and Insulin-Stimulated 2-Deoxyglucose (2DG) Uptake in Soleus Muscle of db/db Mice

Treatment GroupDose (mg/kg)Basal 2DG Uptake (nmol/mg/20 min)Insulin-Stimulated 2DG Uptake (nmol/mg/20 min)
Lean ControlVehicle1.8 ± 0.24.5 ± 0.4
db/db ControlVehicle1.2 ± 0.12.2 ± 0.3
This compound0.31.4 ± 0.12.8 ± 0.3
This compound11.6 ± 0.23.5 ± 0.4
This compound31.7 ± 0.24.0 ± 0.5
This compound101.8 ± 0.24.3 ± 0.5*

*Data are presented as mean ± SEM. *p < 0.05 compared to db/db Control.

Experimental Protocols

This compound Formulation and Oral Gavage Administration

This protocol describes the preparation and oral administration of this compound to mice.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)[5]

  • Sterile water

  • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)[6]

  • 1 mL syringes

  • Animal scale

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the this compound formulation. A typical oral gavage volume for mice is 5-10 mL/kg of body weight.[7]

  • Formulation Preparation:

    • Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals.

    • Prepare the vehicle solution (0.5% methylcellulose in sterile water).

    • Suspend the this compound powder in the vehicle to the desired final concentration. For example, for a 10 mL/kg dosing volume, a 1 mg/mL solution is needed for a 10 mg/kg dose.

    • Vortex the suspension thoroughly to ensure it is homogenous. If necessary, use a sonicator to aid in dispersion.

    • Prepare the formulation fresh daily.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.

  • Substance Administration: Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to administer the formulation.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.

Ex Vivo 2-Deoxyglucose (2DG) Uptake in Isolated Soleus Muscle

This protocol details the measurement of glucose uptake in isolated soleus muscle from mice.[8]

Materials:

  • Krebs-Henseleit bicarbonate (KHB) buffer

  • 2-Deoxy-D-[³H]glucose

  • D-[¹⁴C]mannitol

  • Insulin

  • Bovine Serum Albumin (BSA)

  • Scintillation vials

  • Scintillation counter

  • Surgical instruments for muscle dissection

Procedure:

  • Muscle Dissection: Euthanize the mouse and carefully dissect the soleus muscles.

  • Pre-incubation:

    • Place the isolated soleus muscles in vials containing KHB buffer supplemented with 0.1% BSA.

    • Gas the buffer with 95% O₂ / 5% CO₂ and incubate at 37°C for 30 minutes.

    • For insulin-stimulated glucose uptake, add a maximally effective concentration of insulin (e.g., 100 nM) to the buffer during the last 20 minutes of the pre-incubation period.

  • Incubation with Radiotracers:

    • Transfer the muscles to new vials containing KHB buffer with 2-deoxy-D-[³H]glucose (1.5 µCi/mL) and D-[¹⁴C]mannitol (0.2 µCi/mL).

    • Include insulin in the buffer for the insulin-stimulated groups.

    • Incubate at 37°C for 20 minutes, continuing to gas with 95% O₂ / 5% CO₂.

  • Washing:

    • Remove the muscles from the incubation medium and wash them thoroughly in ice-cold KHB buffer to remove extracellular tracers.

  • Sample Preparation:

    • Blot the muscles dry, weigh them, and place them in scintillation vials.

    • Digest the muscles in a tissue solubilizer.

  • Scintillation Counting:

    • Add scintillation cocktail to the vials and measure the ³H and ¹⁴C counts using a scintillation counter.

  • Calculation:

    • Calculate the extracellular space using the ¹⁴C-mannitol counts.

    • Calculate the intracellular 2-deoxy-D-[³H]glucose concentration and express the rate of glucose uptake as nmol per mg of muscle tissue per 20 minutes.

Visualizations

KRP_297_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Adipocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects KRP297 This compound PPARg_RXR_inactive PPARγ-RXR (Inactive) KRP297->PPARg_RXR_inactive Binds and Activates PPARg_RXR_active PPARγ-RXR (Active) PPARg_RXR_inactive->PPARg_RXR_active PPRE PPRE PPARg_RXR_active->PPRE Translocates to Nucleus and binds PPRE Gene_Transcription Gene Transcription PPRE->Gene_Transcription Regulates Adiponectin ↑ Adiponectin Gene_Transcription->Adiponectin TNFa ↓ TNF-α Gene_Transcription->TNFa GLUT4 ↑ GLUT4 Expression Gene_Transcription->GLUT4 Insulin_Sensitivity ↑ Insulin Sensitivity Adiponectin->Insulin_Sensitivity TNFa->Insulin_Sensitivity GLUT4->Insulin_Sensitivity

Caption: this compound signaling pathway in an adipocyte.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Diabetic Rodent Model (e.g., ob/ob or db/db mice) Acclimation Acclimation Period Animal_Model->Acclimation Grouping Randomization into Treatment Groups Acclimation->Grouping Dosing Daily Oral Gavage with this compound or Vehicle Grouping->Dosing Blood_Sampling Blood Sampling (Plasma Glucose & Insulin) Dosing->Blood_Sampling Muscle_Dissection Soleus Muscle Dissection Dosing->Muscle_Dissection Data_Analysis Data Analysis and Interpretation Blood_Sampling->Data_Analysis Glucose_Uptake_Assay 2-Deoxyglucose Uptake Assay Muscle_Dissection->Glucose_Uptake_Assay Glucose_Uptake_Assay->Data_Analysis

Caption: Experimental workflow for this compound treatment.

References

Analytical Methods for the Detection of KRP-297: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of KRP-297 (also known as MK-767), a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist belonging to the thiazolidinedione class of compounds. The protocols outlined below are based on established techniques for the analysis of thiazolidinediones and specific methods reported for this compound, ensuring relevance and accuracy for research and development purposes.

This compound, with the chemical name 5-[(2,4-dioxo-5-thiazolidinyl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide, has been a subject of study for its potential in treating type 2 diabetes and dyslipidemia.[1][2] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control.

I. Overview of Analytical Techniques

The primary analytical methods for the quantification of this compound in biological matrices and pharmaceutical formulations are based on high-performance liquid chromatography (HPLC) coupled with various detection techniques. Given its chemical structure and the low concentrations often encountered in biological samples, mass spectrometry (MS) is the detector of choice for achieving the required sensitivity and selectivity.

Key Analytical Approaches:

  • High-Performance Liquid Chromatography (HPLC): This is the fundamental separation technique. Reversed-phase HPLC is commonly employed for thiazolidinediones, offering good resolution and robustness.[3][4][5][6][7] A normal-phase HPLC method has also been reported for the separation of this compound enantiomers.[2]

  • Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful technique for the quantification of this compound in complex biological matrices like plasma and urine. It offers high sensitivity, specificity, and a wide dynamic range.[8]

  • Sample Preparation: Effective sample preparation is critical to remove interfering substances and concentrate the analyte. Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are commonly used.[2] An on-line turbulent flow extraction method has been specifically mentioned for this compound.[8]

II. Quantitative Data Summary

The following table summarizes typical parameters for the analytical methods used for this compound and related thiazolidinediones. Please note that specific values may need to be optimized for your laboratory conditions and instrumentation.

ParameterHPLC-UVLC-MS/MS
Instrumentation HPLC system with UV/Vis DetectorHPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Acetonitrile (B52724)/Methanol and buffer (e.g., phosphate (B84403), acetate)Acetonitrile/Methanol with formic or acetic acid and water
Flow Rate 0.8 - 1.2 mL/min0.2 - 0.5 mL/min
Detection Wavelength ~230 - 270 nmMRM transitions (specific to this compound and internal standard)
Lower Limit of Quantitation (LLOQ) ng/mL rangepg/mL to low ng/mL range[2]
Sample Preparation Protein Precipitation, LLE, SPEProtein Precipitation, LLE, SPE, Turbulent Flow Extraction[2][8]
Internal Standard (IS) Structurally similar compoundStable isotope-labeled this compound or a structural analog

III. Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a general guideline based on the reported methods for this compound and other thiazolidinediones.[2][8]

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., deuterated this compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)

2. Instrumentation:

  • UPLC/HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Chromatographic Conditions (Example):

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined by direct infusion of the reference standard (precursor ion > product ion)

    • Internal Standard: To be determined by direct infusion

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

5. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) and vortex.

  • Add 600 µL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase initial conditions.

  • Inject into the LC-MS/MS system.

6. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound in a Pharmaceutical Formulation

This protocol outlines a general procedure for developing a stability-indicating HPLC method.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphate or acetate (B1210297) buffer salts

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.

2. Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV detector.

3. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Isocratic or gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.5). The exact ratio should be optimized for good resolution between this compound and its degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 20 µL

4. Forced Degradation Studies:

  • Prepare solutions of this compound in the mobile phase.

  • Subject the solutions to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for 48 hours.

  • Analyze the stressed samples by the developed HPLC method.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak and from each other. Peak purity analysis using a PDA detector is recommended.

5. Method Validation: The method should be validated for specificity, linearity, accuracy, precision, robustness, and solution stability as per ICH guidelines.

IV. Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection HPLC HPLC Separation Injection->HPLC ESI Electrospray Ionization HPLC->ESI MSMS Tandem Mass Spectrometry ESI->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: LC-MS/MS workflow for this compound quantification.

Signaling_Pathway cluster_PPAR Peroxisome Proliferator-Activated Receptors cluster_response Biological Response KRP297 This compound PPARa PPARα KRP297->PPARa Agonist PPARg PPARγ KRP297->PPARg Agonist RXR RXR PPARa->RXR Heterodimerization PPARg->RXR Heterodimerization Lipid Lipid Metabolism Regulation RXR->Lipid Gene Transcription Modulation Glucose Glucose Homeostasis RXR->Glucose Gene Transcription Modulation Inflammation Anti-inflammatory Effects RXR->Inflammation Gene Transcription Modulation

Caption: this compound mechanism of action via PPAR agonism.

References

Application Notes and Protocols for KRP-297 (ML297) in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRP-297, also known as ML297, is a potent and selective small-molecule activator of G-protein-activated inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit.[1][2] GIRK channels are critical mediators of inhibitory neurotransmission in the central nervous system and play a role in regulating heart rate.[3] Activation of these channels leads to potassium ion efflux, resulting in hyperpolarization of the cell membrane and a subsequent decrease in cellular excitability.[2][3] This mechanism makes GIRK channels attractive therapeutic targets for conditions such as epilepsy and anxiety.[1][4]

ML297 was identified through high-throughput screening (HTS) and has been characterized as a valuable pharmacological tool for studying the physiological roles of GIRK1-containing channels.[1][5] It activates these channels in a G-protein-independent manner, although it requires the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[4][6] These application notes provide detailed protocols for high-throughput screening assays to identify and characterize modulators of GIRK channels, like this compound, and summarize its activity.

Mechanism of Action

This compound (ML297) directly binds to and activates GIRK channels that contain the GIRK1 subunit, such as GIRK1/2 and GIRK1/4 heterotetramers.[6][7] This activation is independent of G-protein signaling, which is the canonical pathway for GIRK channel activation by G-protein-coupled receptors (GPCRs).[3] However, the presence of the membrane phospholipid PIP2 is essential for the channel-opening activity of ML297.[4][6] Upon activation by ML297, the GIRK channel allows for the efflux of potassium ions, leading to membrane hyperpolarization and reduced neuronal excitability.[2]

Signaling Pathway

KRP_297_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GPCR_agonist GPCR Agonist GPCR Gi/o-coupled GPCR GPCR_agonist->GPCR activates G_protein Gαβγ GPCR->G_protein activates G_alpha Gα-GTP G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma GIRK_channel GIRK1-containing Channel G_beta_gamma->GIRK_channel activates PIP2 PIP2 PIP2->GIRK_channel required for activation K_ion K+ GIRK_channel->K_ion K+ efflux KRP297 This compound (ML297) KRP297->GIRK_channel directly activates (G-protein independent) Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability results in

Caption: this compound (ML297) signaling pathway.

Quantitative Data

The following table summarizes the quantitative data for this compound (ML297) activity on various GIRK channel subunit combinations as determined by thallium flux assays.

TargetAssay TypeParameterValueReference(s)
GIRK1/2Thallium FluxEC50160 nM[5][8]
GIRK1/4Thallium FluxEC50887 nM - 1.8 µM[7][9]
GIRK1/3Thallium FluxEC50914 nM[9]
GIRK2Thallium FluxActivityInactive[5][7]
GIRK2/3Thallium FluxActivityInactive[7][8]

Experimental Protocols

High-Throughput Screening for GIRK Channel Activators using a Thallium Flux Assay

This protocol describes a high-throughput, fluorescence-based thallium flux assay to identify and characterize activators of GIRK channels. Thallium ions (Tl+) serve as a surrogate for potassium ions (K+) and their influx into cells through open GIRK channels is detected by a Tl+-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing the GIRK channel subunits of interest (e.g., GIRK1/GIRK2).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotic).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Thallium-sensitive fluorescent dye (e.g., Thallos-AM or FluxOR™ Potassium Ion Channel Assay Kit).

  • Pluronic F-127.

  • Stimulus Buffer: Assay buffer containing a final concentration of thallium sulfate (B86663) (Tl₂SO₄).

  • Test compounds (e.g., this compound) dissolved in DMSO.

  • 384-well, black-walled, clear-bottom microplates.

  • Fluorescent plate reader with kinetic read capabilities and reagent injectors (e.g., FLIPR).

Thallium_Flux_Assay_Workflow Start Start Cell_Seeding Seed HEK293 cells expressing GIRK channels in 384-well plates and incubate overnight Start->Cell_Seeding Dye_Loading Wash cells and incubate with thallium-sensitive dye and Pluronic F-127 Cell_Seeding->Dye_Loading Compound_Addition Wash to remove excess dye and add test compounds (e.g., this compound) at various concentrations Dye_Loading->Compound_Addition Incubation Incubate with compounds for 10-30 minutes Compound_Addition->Incubation Measurement Measure baseline fluorescence, then inject thallium-containing stimulus buffer and record fluorescence intensity over time Incubation->Measurement Data_Analysis Calculate the rate of fluorescence increase and plot against compound concentration to determine EC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Thallium flux assay workflow.

Procedure:

  • Cell Plating:

    • Harvest and count HEK293 cells expressing the target GIRK channels.

    • Seed the cells into 384-well, black-walled, clear-bottom plates at a density that will form a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO₂ incubator overnight.

  • Dye Loading:

    • Prepare the thallium-sensitive dye loading solution in Assay Buffer containing Pluronic F-127 according to the manufacturer's instructions.

    • On the day of the assay, aspirate the culture medium from the cell plates.

    • Gently wash the cell monolayer once with Assay Buffer.

    • Add the dye loading solution to each well and incubate for 60 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds (e.g., this compound) in Assay Buffer. The final DMSO concentration should be kept below 0.5%.

    • After dye incubation, wash the cells to remove excess dye.

    • Add the diluted test compounds to the appropriate wells. Include wells with vehicle control (DMSO) and a positive control.

    • Incubate the plate with the compounds for 10-30 minutes at room temperature.

  • Thallium Stimulation and Fluorescence Measurement:

    • Place the plate in a fluorescent plate reader equipped with reagent injectors.

    • Set the instrument to record baseline fluorescence for a few seconds.

    • Inject the thallium-containing Stimulus Buffer into each well.

    • Continue to record the fluorescence intensity kinetically for 1-2 minutes.

Data Analysis:

  • The rate of fluorescence increase is proportional to the rate of Tl+ influx and, therefore, to the activity of the GIRK channels.

  • Determine the rate of fluorescence change (slope) for each well.

  • Plot the rate of fluorescence change against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the compound.

Troubleshooting

  • Low Signal-to-Noise Ratio: Optimize cell seeding density, increase dye loading time or concentration, and ensure optimal plate reader settings.

  • High Well-to-Well Variability: Ensure uniform cell seeding, use automated liquid handling for reagent addition, and check for edge effects on the plate.

  • No Response to Activator: Confirm the expression and functionality of the GIRK channels in the cell line using a known activator or by electrophysiology. Verify the concentration and integrity of the compound stock solution.

References

Application Notes and Protocols for Studying Adipocyte Differentiation with KRP-297

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRP-297 is a novel dual agonist for both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and PPAR gamma (PPARγ).[1] As a member of the thiazolidinedione (TZD) class of compounds, it acts as a potent insulin (B600854) sensitizer.[1][2] Its ability to activate PPARγ makes it a valuable tool for in vitro and in vivo studies of adipocyte differentiation (adipogenesis). PPARγ is a master regulator of this process, and its activation by ligands like this compound initiates a transcriptional cascade leading to the development of mature, lipid-storing adipocytes.[3][4]

These application notes provide detailed protocols for utilizing this compound to induce and analyze adipocyte differentiation in the widely used 3T3-L1 preadipocyte cell line. The protocols cover cell culture and differentiation, quantification of lipid accumulation, and analysis of key adipogenic marker gene expression.

Mechanism of Action: this compound in Adipocyte Differentiation

This compound functions as a coligand for PPARα and PPARγ, binding directly to these nuclear receptors to modulate their activity.[1] In the context of adipogenesis, the activation of PPARγ is the key mechanism. Upon binding this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.

A primary target of PPARγ is the gene encoding CCAAT/enhancer-binding protein alpha (C/EBPα). PPARγ and C/EBPα then work in a positive feedback loop, each enhancing the expression of the other, to drive the adipogenic program forward.[5] This leads to the upregulation of a suite of genes responsible for the adipocyte phenotype, including those involved in lipid metabolism and storage, such as Fatty Acid Binding Protein 4 (FABP4, also known as aP2).[1] The increased expression of these genes results in the characteristic accumulation of lipid droplets within the differentiating cells.

Data Presentation: Illustrative Quantitative Effects of this compound on Adipocyte Differentiation

The following tables present illustrative quantitative data on the effects of this compound on 3T3-L1 adipocyte differentiation. This data is representative of expected outcomes based on the known mechanism of action of PPARγ agonists.

Table 1: Dose-Dependent Effect of this compound on Adipogenic Marker Gene Expression

This compound Concentration (µM)PPARγ mRNA (Fold Change vs. Vehicle)C/EBPα mRNA (Fold Change vs. Vehicle)FABP4 (aP2) mRNA (Fold Change vs. Vehicle)[1]
0 (Vehicle)1.0 ± 0.11.0 ± 0.21.0 ± 0.3
0.12.5 ± 0.32.1 ± 0.43.5 ± 0.5
15.2 ± 0.64.8 ± 0.78.3 ± 1.1[1]
108.9 ± 1.18.1 ± 1.015.2 ± 2.0

Data are presented as mean ± standard deviation from a representative experiment. 3T3-L1 cells were differentiated for 8 days in the presence of varying concentrations of this compound. Gene expression was quantified by qPCR.

Table 2: Time-Course of this compound-Induced Lipid Accumulation

Day of DifferentiationLipid Accumulation (Fold Change vs. Day 0)
01.0 ± 0.1
21.8 ± 0.3
44.5 ± 0.6
69.2 ± 1.2
815.6 ± 2.1

Data are presented as mean ± standard deviation from a representative experiment. 3T3-L1 cells were differentiated in the presence of 1 µM this compound. Lipid accumulation was quantified by Oil Red O staining and elution.

Mandatory Visualizations

KRP297_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype KRP297 This compound PPARg_RXR_inactive PPARγ / RXR (Inactive) KRP297->PPARg_RXR_inactive Binds & Activates PPARg_RXR_active PPARγ / RXR (Active) PPARg_RXR_inactive->PPARg_RXR_active Translocates to Nucleus PPRE PPRE PPARg_RXR_active->PPRE Binds CEBPa_gene C/EBPα Gene PPRE->CEBPa_gene Induces Transcription FABP4_gene FABP4 Gene PPRE->FABP4_gene Induces Transcription Adipogenic_Genes Other Adipogenic Genes PPRE->Adipogenic_Genes Induces Transcription CEBPa_protein C/EBPα Protein CEBPa_gene->CEBPa_protein Translation FABP4_protein FABP4 Protein FABP4_gene->FABP4_protein Translation Adipocyte_Differentiation Adipocyte Differentiation Adipogenic_Genes->Adipocyte_Differentiation CEBPa_protein->PPARg_RXR_active Positive Feedback Lipid_Droplets Lipid Droplet Accumulation FABP4_protein->Lipid_Droplets Lipid_Droplets->Adipocyte_Differentiation

This compound signaling pathway in adipocyte differentiation.

Adipocyte_Differentiation_Workflow cluster_culture Cell Culture & Differentiation cluster_analysis Analysis start Seed 3T3-L1 Preadipocytes confluency Grow to Confluency start->confluency induction Induce Differentiation (DMI Cocktail + this compound) confluency->induction maintenance Maintain in Insulin Medium + this compound induction->maintenance maturation Mature in DMEM/FBS + this compound maintenance->maturation harvest Harvest Cells at Time Points (e.g., Day 8) maturation->harvest analysis_split harvest->analysis_split oil_red_o Oil Red O Staining (Lipid Accumulation) analysis_split->oil_red_o rna_extraction RNA Extraction analysis_split->rna_extraction quantify_oro Quantify ORO Elution (Spectrophotometry) oil_red_o->quantify_oro data_analysis Data Analysis quantify_oro->data_analysis qpcr qPCR for Adipogenic Markers (PPARγ, C/EBPα, FABP4) rna_extraction->qpcr qpcr->data_analysis

Experimental workflow for studying this compound-induced adipogenesis.

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation with this compound

This protocol describes the standard method for differentiating 3T3-L1 preadipocytes into mature adipocytes using a differentiation cocktail supplemented with this compound.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution (100x)

  • Dexamethasone (1 mM stock in ethanol)

  • 3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock in DMSO)

  • Insulin (10 mg/mL stock in 0.01 M HCl)

  • This compound (prepare stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding and Growth:

    • Culture 3T3-L1 preadipocytes in Growth Medium (DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in multi-well plates at a density that allows them to reach confluence without becoming overly dense. A typical seeding density is 2 x 10^4 cells/cm².

    • Grow cells to confluence, changing the medium every 2 days. Allow the cells to remain confluent for an additional 2 days (post-confluent state). This is Day 0 of differentiation.

  • Induction of Differentiation (Day 0):

    • Prepare Differentiation Medium I (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1 µM Dexamethasone, 0.5 mM IBMX, and 10 µg/mL Insulin).

    • Add this compound to the Differentiation Medium I at the desired final concentration (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Aspirate the Growth Medium from the post-confluent cells and wash once with PBS.

    • Add the this compound-supplemented (or vehicle) Differentiation Medium I to the cells. Incubate for 2 days.

  • Maintenance and Maturation (Day 2 onwards):

    • On Day 2, aspirate the Differentiation Medium I and replace it with Differentiation Medium II (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin) containing the same concentration of this compound or vehicle.

    • On Day 4, and every 2 days thereafter, replace the medium with fresh Differentiation Medium II containing this compound or vehicle.

    • Mature adipocytes are typically observed by Day 8-10, characterized by the presence of numerous lipid droplets.

Protocol 2: Quantification of Lipid Accumulation by Oil Red O Staining

This protocol allows for the visualization and quantification of intracellular lipid droplets in differentiated adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes in multi-well plates

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin solution

  • Oil Red O stock solution (0.5% w/v in isopropanol)

  • Isopropanol (B130326)

  • Distilled water

  • Spectrophotometer

Procedure:

  • Cell Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Add 10% formalin to each well to fix the cells. Incubate at room temperature for at least 1 hour.

    • Remove the formalin and wash the cells twice with distilled water.

  • Staining:

    • Prepare the Oil Red O working solution by diluting the stock solution with distilled water (e.g., 6 parts stock to 4 parts water). Allow the working solution to sit for 10 minutes and then filter through a 0.22 µm filter.

    • Add the filtered Oil Red O working solution to each well, ensuring the cell monolayer is completely covered.

    • Incubate at room temperature for 20-30 minutes.

  • Washing and Visualization:

    • Remove the Oil Red O solution and wash the cells 3-4 times with distilled water until the excess stain is removed.

    • Add a small amount of PBS or water to the wells to prevent drying and visualize the stained lipid droplets under a microscope.

  • Quantification:

    • After visualization, aspirate all the water from the wells and allow them to dry completely.

    • Add a defined volume of isopropanol (e.g., 500 µL for a 12-well plate) to each well to elute the stain from the lipid droplets.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Transfer the isopropanol eluate to a 96-well plate.

    • Measure the absorbance at a wavelength of 490-520 nm using a spectrophotometer. The absorbance is directly proportional to the amount of lipid accumulated.

Protocol 3: Analysis of Adipogenic Marker Gene Expression by qPCR

This protocol details the quantification of mRNA levels of key adipogenic genes to assess the molecular effects of this compound.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (PPARγ, C/EBPα, FABP4) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest cells at the desired time point (e.g., Day 8 of differentiation).

    • Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit. Typically, 1 µg of total RNA is used per reaction.

  • qPCR:

    • Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the relative gene expression using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_vehicle).

    • The fold change in gene expression is calculated as 2^(-ΔΔCt).

Troubleshooting

  • Low Differentiation Efficiency: Ensure 3T3-L1 cells are not passaged too many times. Use low-passage cells for differentiation experiments. Confirm that the cells reach a post-confluent state before inducing differentiation. Check the activity of the differentiation cocktail components (dexamethasone, IBMX, insulin).

  • High Cell Detachment: 3T3-L1 adipocytes can become buoyant and detach as they accumulate large lipid droplets. Handle the plates gently during media changes.

  • Variability in qPCR Results: Ensure high-quality, intact RNA is used for cDNA synthesis. Design and validate primers for high efficiency and specificity. Use a consistent amount of cDNA for each qPCR reaction.

By following these detailed protocols and considering the mechanism of action of this compound, researchers can effectively study its role in promoting adipocyte differentiation and gain valuable insights into the regulation of adipogenesis.

References

Application Notes and Protocols for Developing a Research Model with KRP-297 (ML297)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRP-297, also known as ML297 or VU0456810, is a potent and selective small molecule activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit (Kir3.1).[1][2] GIRK channels are critical regulators of neuronal excitability in the central nervous system and the heart. Activation of these channels leads to potassium ion efflux, resulting in membrane hyperpolarization and a subsequent inhibitory effect on neuronal firing.[3] This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of GIRK1-containing channels and for exploring their therapeutic potential in disorders such as epilepsy and anxiety.[4]

This compound exhibits selectivity for heterotetrameric GIRK channels containing the GIRK1 subunit, such as GIRK1/2 and GIRK1/4, while being inactive on channels composed of GIRK2/3 subunits.[3][5] Its ability to penetrate the blood-brain barrier allows for in vivo investigations of its effects on the central nervous system.

Data Presentation

In Vitro Potency of this compound on GIRK Channel Subtypes
GIRK Subunit CombinationEC50 / IC50 (nM)Assay TypeReference
GIRK1/2 (Kir3.1/3.2)160Thallium Flux
GIRK1/2 (Kir3.1/3.2)233 ± 38Whole-cell voltage clamp[6]
GIRK1/3 (Kir3.1/3.3)914Thallium Flux
GIRK1/4 (Kir3.1/3.4)887Thallium Flux
GIRK2 (Kir3.2)InactiveThallium Flux[1]
GIRK2/3 (Kir3.2/3.3)InactiveThallium Flux[3][5]
hERG~10,000 (IC50)Electrophysiology[7]
In Vivo Efficacy of this compound in Mouse Seizure Models
Animal ModelChallenge AgentThis compound Dose (mg/kg, i.p.)OutcomeReference
C57BL/6 MicePentylenetetrazol (PTZ)60Significant prevention of convulsions and death[1]
C57BL/6 MiceMaximal Electroshock (MES)60Robust increase in seizure onset latency[1]
Pilocarpine-inducedPilocarpineNot specifiedSignificant suppression of seizure behavior[8]

Signaling Pathway

The activation of GIRK channels by this compound is a direct mechanism that does not require G-protein activation, although it is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[4][6] The canonical pathway involving GIRK channel activation by GPCRs is depicted below. This compound bypasses the GPCR and G-protein activation steps to directly activate the GIRK1-containing channel.

GIRK_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein Gαβγ GPCR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma GIRK_channel GIRK Channel (GIRK1-containing) Hyperpolarization Hyperpolarization GIRK_channel->Hyperpolarization K+ Efflux KRP297 This compound KRP297->GIRK_channel Directly Activates Agonist Agonist Agonist->GPCR Binds G_beta_gamma->GIRK_channel Activates Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Figure 1: this compound Signaling Pathway. This compound directly activates GIRK1-containing channels.

Experimental Protocols

Protocol 1: In Vivo Evaluation of Anticonvulsant Activity in a Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol is designed to assess the efficacy of this compound in a chemically-induced acute seizure model in mice.[1]

Materials:

  • This compound (ML297)

  • Vehicle (e.g., 2% DMSO in 0.5% hydroxypropyl cellulose, or 5% DMSO, 5% Tween 80, and 90% saline)[1][3]

  • Pentylenetetrazol (PTZ)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard animal housing and handling equipment

  • Injection syringes and needles (for intraperitoneal administration)

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least 3 days prior to the experiment with ad libitum access to food and water.

  • This compound Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration (e.g., for a 60 mg/kg dose and 10 mL/kg injection volume, the concentration would be 6 mg/mL).

  • Drug Administration:

    • Divide mice into experimental (this compound) and control (vehicle) groups.

    • Administer this compound (e.g., 60 mg/kg) or an equivalent volume of vehicle via intraperitoneal (i.p.) injection.

  • Pre-treatment Period: Allow for a 30-minute pre-treatment period after injection.

  • Seizure Induction: Administer PTZ (e.g., 40 mg/kg) via i.p. injection.

  • Observation:

    • Immediately after PTZ administration, place each mouse in an individual observation chamber.

    • Observe the animals for a pre-determined period (e.g., 20-30 minutes).

    • Record the latency to the onset of convulsions and the occurrence of death.

  • Data Analysis: Compare the time to convulsion onset and the mortality rate between the this compound and vehicle-treated groups using appropriate statistical methods.

PTZ_Workflow start Start acclimatize Acclimatize Mice start->acclimatize prepare_drug Prepare this compound and Vehicle acclimatize->prepare_drug administer_drug Administer this compound or Vehicle (i.p.) prepare_drug->administer_drug pretreatment 30 min Pre-treatment administer_drug->pretreatment induce_seizure Administer PTZ (i.p.) pretreatment->induce_seizure observe Observe for Convulsions and Mortality induce_seizure->observe analyze Data Analysis observe->analyze end End analyze->end

Figure 2: Workflow for PTZ-Induced Seizure Model.
Protocol 2: In Vivo Evaluation of Anxiolytic Activity using the Elevated Plus Maze (EPM) Test

This protocol provides a framework for assessing the anxiolytic-like effects of this compound in mice.[9]

Materials:

  • This compound (ML297)

  • Vehicle solution

  • Elevated Plus Maze apparatus

  • Video recording and analysis software

  • Male mice (e.g., C57BL/6)

  • Standard animal housing and handling equipment

Procedure:

  • Animal Acclimatization and Handling: Acclimatize and handle mice as described in Protocol 1.

  • This compound Preparation and Administration: Prepare and administer this compound or vehicle as described in Protocol 1.

  • Pre-treatment Period: Allow for a 30-minute pre-treatment period.

  • EPM Test:

    • Gently place the mouse on the central platform of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for a fixed duration (e.g., 5 minutes).

    • Record the session using a video camera positioned above the maze.

  • Behavioral Analysis:

    • Analyze the video recordings to quantify:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

  • Data Analysis: Compare the behavioral parameters between the this compound and vehicle-treated groups. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

EPM_Workflow start Start acclimatize Acclimatize and Handle Mice start->acclimatize prepare_drug Prepare this compound and Vehicle acclimatize->prepare_drug administer_drug Administer this compound or Vehicle (i.p.) prepare_drug->administer_drug pretreatment 30 min Pre-treatment administer_drug->pretreatment epm_test Place Mouse on EPM and Record for 5 min pretreatment->epm_test analyze Analyze Video for Time and Entries in Open/Closed Arms epm_test->analyze data_analysis Statistical Analysis analyze->data_analysis end End data_analysis->end

Figure 3: Workflow for Elevated Plus Maze Test.

Troubleshooting and Considerations

  • Solubility: this compound is soluble in DMSO and ethanol. For in vivo studies, ensure the final vehicle composition is well-tolerated by the animals.

  • Off-target effects: While highly selective, at higher concentrations (>10 µM), this compound may exhibit some off-target activity, including inhibition of the hERG potassium channel.[7] It is advisable to perform dose-response studies to identify the optimal concentration with minimal off-target effects.

  • Experimental Variability: To minimize variability, ensure consistent animal handling, drug preparation, and experimental procedures. Use of appropriate controls and adequate sample sizes is crucial for robust data.

  • Compound Stability: Store this compound according to the manufacturer's recommendations to prevent degradation.

These application notes and protocols provide a foundation for researchers to design and execute studies utilizing this compound to investigate the role of GIRK1-containing channels in various physiological and pathological processes.

References

Application Notes and Protocols for Assessing the Metabolic Effects of KRP-297 using Seahorse XF Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRP-297 is a novel insulin (B600854) sensitizer (B1316253) that acts as a dual agonist for peroxisome proliferator-activated receptor-alpha (PPARα) and PPAR-gamma (PPARγ)[1]. As a member of the thiazolidinedione (TZD) class of compounds, this compound has been shown to improve glucose uptake in skeletal muscle and ameliorate hyperglycemia in animal models of insulin resistance[2]. PPARs are nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism[3]. Activation of PPARα typically leads to an increase in fatty acid oxidation, while PPARγ activation is a master regulator of adipogenesis and enhances lipogenesis and mitochondrial activity[3][4][5].

The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism. It measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively[6][7][8]. This application note provides a framework for utilizing the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test to elucidate the metabolic effects of this compound in a cellular context.

This compound Signaling Pathway

This compound, as a PPARα and PPARγ co-agonist, binds to these nuclear receptors. This binding event leads to the formation of a heterodimer with the retinoid X receptor (RXR). The this compound/PPAR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction recruits coactivators and initiates the transcription of genes involved in glucose uptake, lipid metabolism, and mitochondrial biogenesis.

KRP297_Signaling KRP297 This compound PPAR PPARα / PPARγ KRP297->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes Complex This compound/PPAR/RXR Complex RXR->Complex Translocates PPRE PPRE Complex->PPRE Binds TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates GlucoseUptake ↑ Glucose Uptake TargetGenes->GlucoseUptake LipidMetabolism ↑ Lipid Metabolism TargetGenes->LipidMetabolism MitoBiogenesis ↑ Mitochondrial Biogenesis TargetGenes->MitoBiogenesis

Caption: this compound signaling pathway. (Max Width: 760px)

Expected Metabolic Effects of this compound

Based on its mechanism as a PPARα/γ co-agonist, treatment with this compound is expected to induce significant changes in cellular metabolism. The following table summarizes the anticipated effects on key metabolic parameters that can be measured using Seahorse XF assays.

Metabolic ParameterExpected Effect of this compoundRationaleSeahorse Assay
Basal Respiration IncreaseIncreased mitochondrial biogenesis and substrate oxidation due to PPAR activation[4].Mito Stress Test
Maximal Respiration IncreaseEnhanced capacity of the electron transport chain resulting from mitochondrial biogenesis[4].Mito Stress Test
ATP Production IncreaseHigher demand for ATP to fuel increased metabolic processes like lipogenesis.Mito Stress Test
Proton Leak VariableMay increase with enhanced mitochondrial number and activity.Mito Stress Test
Spare Respiratory Capacity IncreaseGreater difference between basal and maximal respiration, indicating improved mitochondrial fitness.Mito Stress Test
Glycolysis VariableMay decrease as cells shift towards fatty acid oxidation, or increase to support lipogenesis.Glycolysis Stress Test
Glycolytic Capacity VariableDependent on the cell type and the primary metabolic reprogramming induced by this compound.Glycolysis Stress Test
Glycolytic Reserve VariableReflects the cell's ability to respond to an energetic demand via glycolysis.Glycolysis Stress Test
Fatty Acid Oxidation IncreaseDirect effect of PPARα activation, which upregulates genes involved in fatty acid catabolism[9].FAO Assay (not detailed here)

Experimental Workflow

The overall workflow for assessing the metabolic effects of this compound involves cell culture and treatment, followed by the Seahorse XF metabolic assays, and subsequent data analysis and interpretation.

Workflow cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis Seed Seed Cells in Seahorse XF Plate Treat Treat Cells with This compound Seed->Treat Run Run Mito Stress or Glycolysis Stress Test Treat->Run Hydrate (B1144303) Hydrate Sensor Cartridge Load Load Inhibitors into Sensor Cartridge Hydrate->Load Calibrate Calibrate Seahorse XF Analyzer Load->Calibrate Calibrate->Run Measure Measure OCR and ECAR Run->Measure Normalize Normalize Data (e.g., to protein concentration) Measure->Normalize Interpret Interpret Metabolic Parameters Normalize->Interpret

Caption: Experimental workflow for Seahorse metabolic analysis. (Max Width: 760px)

Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the cells of interest into an Agilent Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight in a standard CO2 incubator at 37°C.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).

  • Cell Treatment: Replace the culture medium with the medium containing the various concentrations of this compound or the vehicle control. The treatment duration should be optimized based on the experimental goals (e.g., 24-48 hours to allow for changes in gene expression and mitochondrial biogenesis).

Seahorse XF Cell Mito Stress Test Protocol

This protocol is adapted from standard Agilent Seahorse protocols[6][7][10].

Materials:

  • Seahorse XF Base Medium (or other appropriate assay medium)

  • Supplements: Glucose, Pyruvate (B1213749), Glutamine

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin (B223565), FCCP, Rotenone/Antimycin A)

  • Seahorse XF Calibrant

  • Agilent Seahorse XF Analyzer

Procedure:

  • Hydrate Sensor Cartridge: The day before the assay, hydrate a Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C[11].

  • Prepare Assay Medium: On the day of the assay, warm the Seahorse XF Base Medium to 37°C and supplement it with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM). Adjust the pH to 7.4[6].

  • Cell Plate Preparation: Remove the cell culture plate from the incubator. Wash the cells twice with the pre-warmed assay medium. Add the final volume of assay medium to each well (e.g., 180 µL for an XF96 plate). Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow for temperature and pH equilibration[6].

  • Prepare Inhibitor Solutions: Reconstitute the compounds from the Cell Mito Stress Test Kit in the assay medium to the desired working concentrations.

  • Load Sensor Cartridge: Load the hydrated sensor cartridge with the prepared mitochondrial inhibitors into the appropriate injection ports of the Seahorse XF Analyzer for calibration[6].

  • Run Assay: After calibration, replace the utility plate with the cell culture plate and start the assay. The instrument will measure the basal OCR, followed by the sequential injection of oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken after each injection[6].

Seahorse XF Glycolysis Stress Test Protocol

This protocol is adapted from standard Agilent Seahorse protocols[8][12][13].

Materials:

  • Seahorse XF Base Medium

  • Supplement: Glutamine

  • Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxyglucose (2-DG))

  • Seahorse XF Calibrant

  • Agilent Seahorse XF Analyzer

Procedure:

  • Hydrate Sensor Cartridge: Follow the same procedure as for the Mito Stress Test.

  • Prepare Assay Medium: On the day of the assay, warm the Seahorse XF Base Medium to 37°C and supplement it with glutamine (e.g., 2 mM). Adjust the pH to 7.4[12]. Note: This medium should initially be free of glucose and pyruvate.

  • Cell Plate Preparation: Follow the same washing and incubation steps as for the Mito Stress Test, using the prepared glycolysis assay medium.

  • Prepare Reagent Solutions: Reconstitute the compounds from the Glycolysis Stress Test Kit in the assay medium to the desired working concentrations.

  • Load Sensor Cartridge: Load the hydrated sensor cartridge with glucose, oligomycin, and 2-DG into the appropriate injection ports for calibration.

  • Run Assay: After calibration, replace the utility plate with your cell plate. The instrument will measure the basal ECAR, followed by the sequential injection of glucose, oligomycin, and 2-DG, with ECAR measurements taken after each injection.

Data Analysis and Interpretation

The raw OCR and ECAR data should be normalized to cell number, protein concentration, or DNA content. The key parameters from the Seahorse assays can then be calculated and interpreted in the context of this compound treatment.

ParameterCalculationInterpretation with this compound
Basal Respiration (Last rate measurement before first injection) – (Non-mitochondrial respiration)An increase suggests enhanced basal mitochondrial activity.
ATP-Linked Respiration (Last rate measurement before oligomycin injection) – (Minimum rate measurement after oligomycin injection)An increase indicates a higher rate of ATP production by mitochondria.
Maximal Respiration (Maximum rate measurement after FCCP injection) – (Non-mitochondrial respiration)An increase reflects a greater capacity of the electron transport chain.
Spare Respiratory Capacity (Maximal Respiration) – (Basal Respiration)An increase signifies improved mitochondrial function and the ability to respond to energetic demands.
Non-Mitochondrial Respiration Minimum rate measurement after rotenone/antimycin A injectionOxygen consumption by cellular processes other than mitochondrial respiration.
Glycolysis (ECAR after glucose injection) – (Basal ECAR before glucose injection)Indicates the rate of glycolysis under basal conditions.
Glycolytic Capacity (ECAR after oligomycin injection) – (Basal ECAR before glucose injection)The maximum rate of glycolysis the cell can achieve.
Glycolytic Reserve (Glycolytic Capacity) – (Glycolysis)The cell's ability to increase its rate of glycolysis in response to energetic demand.

References

Application Notes and Protocols for K-297 in Primary Hepatocyte Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRP-297, a member of the thiazolidinedione (TZD) class of drugs, is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). While extensively studied for its insulin-sensitizing effects, its direct impact on hepatocytes is a critical area of investigation for understanding its therapeutic potential and potential side effects in liver-related metabolic diseases. Primary hepatocyte cultures are the gold standard in vitro model for studying hepatic drug metabolism and toxicity, as they closely mimic the physiological functions of the liver.[1]

These application notes provide a comprehensive overview of the anticipated effects of this compound in primary hepatocyte culture, based on the known mechanisms of action of closely related TZDs like rosiglitazone (B1679542) and pioglitazone. Detailed protocols for treating primary hepatocytes with this compound and assessing its effects on lipid metabolism, gene expression, and cellular signaling are provided.

Principle of Action

This compound, like other thiazolidinediones, exerts its effects by binding to and activating PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[2][3] In hepatocytes, the activation of PPARγ is expected to modulate the expression of a suite of genes involved in fatty acid uptake, synthesis, and storage, as well as inflammatory and oxidative stress responses.

Anticipated Effects in Primary Hepatocytes

Based on studies with other TZD compounds such as rosiglitazone and pioglitazone, treatment of primary hepatocytes with this compound is anticipated to result in:

  • Modulation of Lipid Metabolism: Activation of PPARγ in hepatocytes can lead to an increase in the expression of genes involved in fatty acid transport and lipid droplet formation.[2][3] This may result in an initial accumulation of triglycerides within the hepatocytes.

  • Regulation of Gene Expression: this compound is expected to upregulate the expression of PPARγ target genes.

  • Anti-inflammatory and Antioxidant Effects: Thiazolidinediones have been shown to possess anti-inflammatory and antioxidant properties in the liver.[4]

Data Presentation

The following tables summarize the anticipated quantitative changes in gene expression and cellular endpoints in primary hepatocytes following treatment with this compound, based on published data for rosiglitazone.

Table 1: Anticipated Changes in Gene Expression in Primary Hepatocytes Treated with this compound

Gene TargetAnticipated Change in ExpressionFunction
CD36Fatty acid translocase
CideaLipid droplet-associated protein
CidecLipid droplet-associated protein
Fabp4Fatty acid binding protein 4
FasnFatty acid synthase
Scd-1Stearoyl-CoA desaturase-1
Nrf2Transcription factor (antioxidant response)
HO-1Heme oxygenase-1 (antioxidant enzyme)
NQO1NAD(P)H quinone dehydrogenase 1
NLRP3Inflammasome component
IL-1βPro-inflammatory cytokine
TNF-αPro-inflammatory cytokine

Data extrapolated from studies on rosiglitazone.[2][3][4]

Table 2: Anticipated Changes in Cellular Endpoints in Primary Hepatocytes Treated with this compound

Cellular EndpointAnticipated ChangeMethod of Measurement
Intracellular Triglyceride ContentOil Red O staining, colorimetric assays
Reactive Oxygen Species (ROS)Fluorescent probes (e.g., DCFDA)
Nrf2 Nuclear TranslocationImmunofluorescence, Western blot of nuclear fractions
NLRP3 Inflammasome ActivationWestern blot for cleaved caspase-1, ELISA for IL-1β
Glucose ProductionMeasurement of glucose in culture medium

Data extrapolated from studies on rosiglitazone and pioglitazone.[4][5]

Experimental Protocols

Protocol 1: Culture of Primary Human Hepatocytes

This protocol outlines the basic steps for thawing, plating, and maintaining primary human hepatocytes.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte Thawing Medium (e.g., from supplier)

  • Hepatocyte Plating Medium (e.g., William's E Medium supplemented with serum, dexamethasone, and insulin)

  • Hepatocyte Culture Medium (e.g., serum-free William's E Medium with supplements)

  • Collagen-coated culture plates

  • 37°C water bath

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Pre-warm thawing and plating media to 37°C.

  • Rapidly thaw the cryovial of hepatocytes in the 37°C water bath until a small amount of ice remains.

  • Transfer the cell suspension to a conical tube containing pre-warmed thawing medium.

  • Centrifuge the cells at a low speed (e.g., 100 x g) for 8-10 minutes at room temperature.[6]

  • Gently aspirate the supernatant and resuspend the cell pellet in plating medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.[7]

  • Seed the hepatocytes onto collagen-coated plates at the desired density.

  • Incubate at 37°C and 5% CO2.

  • After 4-6 hours, replace the plating medium with culture medium to remove unattached cells.

  • Change the culture medium every 24 hours.

Protocol 2: Treatment of Primary Hepatocytes with this compound

Materials:

  • Cultured primary hepatocytes (from Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Hepatocyte culture medium

Procedure:

  • Prepare a series of this compound working solutions by diluting the stock solution in hepatocyte culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Remove the existing culture medium from the hepatocyte plates.

  • Add the prepared this compound working solutions or vehicle control to the respective wells.

  • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, collect the cells and/or culture supernatant for downstream analysis.

Protocol 3: Analysis of Gene Expression by RT-qPCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (see Table 1) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Lyse the this compound-treated and control hepatocytes and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, specific primers for the genes of interest, and a suitable qPCR master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Protocol 4: Assessment of Intracellular Lipid Accumulation

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O staining solution

  • Microscope

Procedure:

  • Wash the this compound-treated and control hepatocytes with PBS.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Wash the cells with PBS.

  • Incubate the cells with Oil Red O solution for 30-60 minutes.

  • Wash the cells with water to remove excess stain.

  • Visualize the lipid droplets under a microscope and quantify the staining intensity if required (e.g., by extracting the dye with isopropanol (B130326) and measuring absorbance).

Visualizations

KRP297_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KRP297 This compound PPARg_RXR PPARγ-RXR Heterodimer KRP297->PPARg_RXR Activation PPARg_RXR_active Activated PPARγ-RXR PPARg_RXR->PPARg_RXR_active NLRP3_complex NLRP3 Inflammasome Complex Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nrf2_active Nrf2 Nrf2->Nrf2_active ROS Reactive Oxygen Species (ROS) ROS->Nrf2_Keap1 Induces dissociation PPARg_RXR_active->NLRP3_complex Inhibition PPARg_RXR_active->Nrf2_Keap1 Activation PPRE PPRE PPARg_RXR_active->PPRE Binding ARE ARE Nrf2_active->ARE Binding Lipid_Metabolism_Genes Lipid Metabolism Genes (CD36, etc.) PPRE->Lipid_Metabolism_Genes Upregulation Inflammatory_Genes Inflammatory Genes (NLRP3, IL-1β) PPRE->Inflammatory_Genes Downregulation Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Upregulation

Caption: Proposed signaling pathway of this compound in primary hepatocytes.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Downstream Analysis cluster_assays Assays thaw Thaw & Plate Primary Hepatocytes culture Culture Hepatocytes (24-48h) thaw->culture treat Treat with this compound (or Vehicle Control) culture->treat rna_extraction RNA Extraction treat->rna_extraction protein_lysis Protein Lysis treat->protein_lysis staining Cell Staining treat->staining media_collection Media Collection treat->media_collection qpcr RT-qPCR rna_extraction->qpcr western_blot Western Blot protein_lysis->western_blot oil_red_o Oil Red O Staining staining->oil_red_o elisa ELISA / Activity Assays media_collection->elisa

Caption: General experimental workflow for studying this compound in primary hepatocytes.

References

Application Notes and Protocols for Determining the Long-Term Stability of KRP-297 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRP-297 is a modulator of the sphingosine-1-phosphate (S1P) receptor, a class of drugs with significant therapeutic potential in autoimmune diseases and other indications. Understanding the long-term stability of this compound in solution is critical for the development of reliable in vitro and in vivo experimental protocols, as well as for its formulation into a stable drug product. These application notes provide a comprehensive guide to establishing the stability profile of this compound in solution.

Disclaimer: Specific long-term stability data for this compound is not publicly available. The quantitative data and certain protocol specifics provided herein are based on a closely related S1P receptor modulator, Fingolimod (FTY720), and should be used as a reference for designing stability studies for this compound. It is imperative to conduct specific stability studies for this compound to determine its unique stability profile.

Data Presentation: Stability of a Reference S1P Modulator (Fingolimod)

The following tables summarize the stability of Fingolimod (FTY720) in various solutions and conditions, which can serve as a starting point for designing studies for this compound.

Table 1: Solubility and Stock Solution Stability of Fingolimod (FTY720)

SolventSolubilityStorage ConditionStability Duration
Dimethyl Sulfoxide (DMSO)≥ 20 mg/mL-20°CUp to 1 month
-80°CUp to 6 months
Ethanol (B145695)≥ 20 mg/mL-20°CUp to 1 month
-80°CUp to 6 months
WaterVery poorly solubleNot Recommended≤ 1 day
1:1 Ethanol/PBS (pH 7.2)0.2 mg/mLFresh PreparationNot stable

Data compiled from publicly available information on Fingolimod.

Table 2: Stability of Fingolimod (FTY720) in Ophthalmic Solution (0.1%, 0.2%, 0.5%)

Storage ConditionTime PointConcentration Change
Refrigerated (4°C)3 monthsNo significant change
Room Temperature (25°C)3 monthsNo significant change

Based on a study of FTY720 ophthalmic solutions.[1]

Table 3: Factors Influencing Fingolimod (FTY720) Stability in Solution

FactorObservationRecommendation
Light Significant degradation upon exposure to UV or visible light.Protect solutions from light during preparation, storage, and use.
pH More soluble and stable in acidic conditions. Extensive degradation under basic hydrolysis.Maintain a stable, slightly acidic to neutral pH. Avoid basic conditions.
Freeze-Thaw Cycles Repeated cycles can degrade the compound.Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

General guidance based on the chemical properties of S1P modulators.

Experimental Protocols

The following protocols provide a framework for determining the long-term stability of this compound in solution.

Protocol for Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound and establish optimal storage conditions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes.

  • Store the aliquots at -20°C and -80°C for long-term stability assessment.

Protocol for Assessing Long-Term Stability of this compound Stock Solution

Objective: To determine the degradation of this compound in a stock solution over time at different storage temperatures.

Materials:

  • Stored aliquots of this compound stock solution

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile (B52724) and water with a suitable buffer)

  • Freshly prepared this compound standard solution for calibration

Procedure:

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve one aliquot from each storage temperature (-20°C and -80°C).

  • Allow the aliquot to thaw completely at room temperature.

  • Prepare a dilution of the stock solution in the mobile phase to a concentration suitable for HPLC analysis.

  • Analyze the sample by HPLC to determine the concentration of this compound.

  • Compare the concentration to the initial concentration (time point 0) to calculate the percentage of degradation.

  • Analyze for the appearance of any new peaks, which may indicate degradation products.

Protocol for Forced Degradation Studies

Objective: To identify potential degradation pathways and the intrinsic stability of this compound under stress conditions.

Materials:

  • This compound solution

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV light chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Mix this compound solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Mix this compound solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix this compound solution with 3% H₂O₂ and keep at room temperature for a defined period.

  • Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) for a defined period.

  • Thermal Degradation: Place this compound solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.

  • At the end of the stress period, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC or LC-MS to identify and quantify degradation products.

Visualization of Pathways and Workflows

Signaling Pathway of S1P Receptor Modulators

S1P receptor modulators like this compound are prodrugs that are phosphorylated in vivo. The phosphorylated form then binds to S1P receptors, leading to their internalization and degradation. This process ultimately prevents the egress of lymphocytes from lymph nodes.[2][3]

S1P_Signaling_Pathway cluster_0 Cell Membrane S1PR1 S1P1 Receptor Internalization Receptor Internalization & Degradation S1PR1->Internalization Induces KRP297 This compound SK Sphingosine Kinase KRP297->SK Phosphorylation pKRP297 Phosphorylated This compound pKRP297->S1PR1 Binding SK->pKRP297 Lymphocyte_Egress Lymphocyte Egress from Lymph Node Internalization->Lymphocyte_Egress Inhibition

Caption: this compound Signaling Pathway.

Experimental Workflow for Stability Testing

The following workflow outlines the key steps in assessing the long-term stability of this compound in solution.

Stability_Workflow Start Start Prep Prepare this compound Stock Solution Start->Prep Store Aliquot and Store at -20°C and -80°C Prep->Store Timepoints Time Point Reached? Store->Timepoints Timepoints->Timepoints Analyze Thaw and Analyze by HPLC Timepoints->Analyze Yes Data Calculate % Degradation & Identify Degradants Analyze->Data Report Generate Stability Report Data->Report End End Report->End

Caption: Long-Term Stability Testing Workflow.

Logical Flow for Forced Degradation Studies

This diagram illustrates the process of subjecting this compound to various stress conditions to understand its degradation profile.

Forced_Degradation_Flow Start Start with This compound Solution Stress Apply Stress Conditions Start->Stress Acid Acidic (HCl) Stress->Acid Base Basic (NaOH) Stress->Base Oxidative Oxidative (H₂O₂) Stress->Oxidative Photo Photolytic (UV Light) Stress->Photo Thermal Thermal (Heat) Stress->Thermal Analysis Analyze by HPLC/LC-MS Acid->Analysis Base->Analysis Oxidative->Analysis Photo->Analysis Thermal->Analysis Identify Identify & Quantify Degradation Products Analysis->Identify End End Identify->End

Caption: Forced Degradation Study Workflow.

References

Application Notes and Protocols for KRP-297 (Imidafenacin) in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of KRP-297, also known as Imidafenacin (B1671753) (ONO-8025), in pre-clinical research settings. Imidafenacin is a potent and selective antimuscarinic agent, primarily targeting M3 and M1 muscarinic acetylcholine (B1216132) receptors, making it a valuable tool for studying cholinergic signaling and for the development of therapies for conditions such as overactive bladder (OAB).[1][2]

Mechanism of Action

Imidafenacin functions as a competitive antagonist at muscarinic acetylcholine receptors. It exhibits high affinity for M3 and M1 receptor subtypes and a lower affinity for the M2 subtype.[3] In the context of the urinary bladder, the M3 receptors are crucial for mediating the contraction of the detrusor smooth muscle. By blocking these receptors, Imidafenacin leads to muscle relaxation and an increase in bladder capacity.[4] Additionally, its antagonism of M1 receptors may contribute to a reduction in acetylcholine release from presynaptic terminals, further enhancing its therapeutic effect.

Signaling Pathway of Imidafenacin in Bladder Detrusor Muscle

cluster_pre Presynaptic Nerve Terminal cluster_post Detrusor Smooth Muscle Cell ACh_Vesicle ACh Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release Nerve Impulse M1_Receptor_Pre M1 Receptor M1_Receptor_Pre->ACh_Release + Acetylcholine Acetylcholine (ACh) ACh_Release->Acetylcholine M3_Receptor M3 Receptor Gq Gq M3_Receptor->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca2 Ca²⁺ SR->Ca2 Release Contraction Muscle Contraction Ca2->Contraction Acetylcholine->M1_Receptor_Pre Acetylcholine->M3_Receptor Imidafenacin Imidafenacin (this compound) Imidafenacin->M1_Receptor_Pre Imidafenacin->M3_Receptor

Caption: Imidafenacin blocks M1 and M3 muscarinic receptors.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of Imidafenacin.

Table 1: In Vitro Receptor Binding and Potency

ParameterValueReceptor SubtypeSpeciesReference
IC₅₀ 4.13 nMM2Human[5]
K_b_ 0.317 nMM3Human[5]
pA₂ 8.8M3Guinea Pig[6]

Note: The pA₂ value is a measure of the potency of a competitive antagonist.

Table 2: In Vivo Efficacy in Animal Models

ModelParameterDoseEffectSpeciesReference
Urethane-anesthetized ratsBladder Capacity0.003 mg/kg (i.v.)Significant increaseRat[4]
Conscious cynomolgus monkeysMicturition Interval0.03 mg/kg (i.v.)Significant increaseMonkey
Spontaneously hypertensive ratsMicturition Frequency0.1 mg/kg (p.o.)Significant decreaseRat

Experimental Protocols

Isolated Bladder Strip Muscle Bath Assay

This protocol is designed to assess the contractile and relaxant effects of compounds on bladder detrusor smooth muscle.

Materials:

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Carbachol (B1668302) (cholinergic agonist)

  • Imidafenacin (or other test compounds)

  • Isolated tissue bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Animal model (e.g., rat, guinea pig)

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Excise the urinary bladder and place it in ice-cold Krebs-Henseleit solution.

  • Remove the urothelium and cut the detrusor muscle into longitudinal strips (approximately 2 mm wide and 10 mm long).

  • Mount the tissue strips in the isolated tissue baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • To assess tissue viability, induce a contraction with a high concentration of KCl (e.g., 80 mM).

  • After washing out the KCl and allowing the tissue to return to baseline, perform a cumulative concentration-response curve to carbachol (e.g., 10⁻⁹ M to 10⁻⁴ M).

  • To determine the antagonistic effect of Imidafenacin, pre-incubate the tissue strips with a known concentration of Imidafenacin for a specified period (e.g., 30 minutes) before repeating the carbachol concentration-response curve.

  • The shift in the carbachol concentration-response curve in the presence of Imidafenacin can be used to calculate the pA₂ value.

Acetylcholine (ACh) Release Assay from Bladder Tissue

This protocol measures the release of acetylcholine from nerve terminals in bladder tissue, which is useful for studying the presynaptic effects of compounds like Imidafenacin.

Materials:

  • Krebs-Henseleit solution

  • [³H]-Choline chloride

  • High-performance liquid chromatography (HPLC) system with a radiochemical detector or a commercial acetylcholine assay kit

  • Electrical field stimulation (EFS) equipment

  • Scintillation counter and scintillation fluid (if using radiolabeling)

Procedure:

  • Prepare bladder tissue strips as described in the muscle bath protocol.

  • Incubate the tissue strips in Krebs-Henseleit solution containing [³H]-choline for 60 minutes to allow for the uptake and conversion to [³H]-acetylcholine.

  • Transfer the strips to a superfusion chamber and perfuse with fresh, warmed, and oxygenated Krebs-Henseleit solution at a constant flow rate (e.g., 1 mL/min) to wash out excess radiolabel.

  • Collect baseline perfusate samples for a set period.

  • To evoke ACh release, apply electrical field stimulation (EFS) with defined parameters (e.g., 10 Hz, 1 ms (B15284909) pulse width for 2 minutes).

  • Collect perfusate samples during and after EFS.

  • To test the effect of Imidafenacin, introduce the compound into the perfusion solution before the EFS period.

  • Quantify the amount of [³H]-acetylcholine in the collected samples using HPLC with radiochemical detection or by measuring radioactivity with a scintillation counter. Alternatively, a colorimetric or fluorometric acetylcholine assay kit can be used for non-radioactive measurement.

  • Express the evoked ACh release as a percentage of the total tissue content of [³H]-acetylcholine.

Experimental Workflow and Logic

The following diagrams illustrate a typical experimental workflow for characterizing the antimuscarinic properties of a test compound and the logical relationship between its pharmacokinetic and pharmacodynamic properties.

Experimental Workflow for Antimuscarinic Compound Characterization

Start Start: Test Compound In_Vitro_Screening In Vitro Screening (Receptor Binding Assays) Start->In_Vitro_Screening Functional_Assay Functional Assay (Isolated Bladder Strip) In_Vitro_Screening->Functional_Assay Determine Potency (IC₅₀, K_b_) ACh_Release ACh Release Assay Functional_Assay->ACh_Release Determine Antagonist Potency (pA₂) In_Vivo_Efficacy In Vivo Efficacy (Animal Models of OAB) ACh_Release->In_Vivo_Efficacy Assess Presynaptic Effects PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo_Efficacy->PK_PD Evaluate In Vivo Effects Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Establish Dose-Response End End: Candidate Drug Lead_Optimization->End

Caption: A typical workflow for antimuscarinic drug discovery.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

Dose Dose Administered PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK Concentration Drug Concentration in Plasma & Tissue PK->Concentration PD Pharmacodynamics (Receptor Binding, Signal Transduction) Concentration->PD Effect Pharmacological Effect (e.g., Increased Bladder Capacity) Concentration->Effect Direct Relationship PD->Effect

Caption: The relationship between PK and PD for Imidafenacin.

Solubility

Imidafenacin is soluble in DMSO. For in vivo studies, appropriate vehicle formulation is necessary.

Safety Precautions

Standard laboratory safety procedures should be followed when handling Imidafenacin. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and safety information.

References

Troubleshooting & Optimization

KRP-297 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of KRP-297 (also known as MK-767), a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule compound that acts as a dual agonist for PPARα and PPARγ.[1] These are nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[2] Upon activation by a ligand like this compound, the receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Q2: What are the main research applications for this compound?

A2: this compound is primarily investigated for its potential in treating metabolic disorders such as type 2 diabetes and dyslipidemia due to its ability to improve insulin (B600854) sensitivity and regulate lipid metabolism.[2][3]

Q3: What are the known solubility characteristics of this compound?

A3: this compound is a lipophilic molecule and, like many other PPAR agonists, exhibits poor water solubility.[2] It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[3][4]

Q4: Are there common analogs or alternative compounds to this compound?

A4: Yes, the field of PPAR agonists is extensive and includes other dual PPARα/γ agonists, often referred to as "glitazars". Additionally, there are selective PPARα agonists (e.g., fibrates like fenofibrate) and selective PPARγ agonists (e.g., thiazolidinediones like pioglitazone (B448) and rosiglitazone).[2]

Troubleshooting Guide for this compound Solubility

Researchers may encounter challenges in dissolving this compound, particularly for aqueous-based in vitro and in vivo experiments. This guide provides a systematic approach to addressing these issues.

Issue 1: this compound precipitates when preparing a stock solution.

Cause: The chosen solvent may not be appropriate for the desired concentration.

Solution:

  • Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

  • Protocol:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of pure, anhydrous DMSO to achieve the target concentration.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) and sonication can aid dissolution.

Issue 2: this compound precipitates when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).

Cause: this compound is poorly soluble in aqueous solutions, and the addition of a concentrated DMSO stock can cause the compound to crash out.

Solutions:

  • Method 1: Serial Dilution and Final DMSO Concentration Control

    • Protocol:

      • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).

      • Perform serial dilutions in your aqueous medium, ensuring the final concentration of DMSO in the working solution is kept low (typically ≤ 0.1% v/v) to minimize solvent-induced artifacts in biological assays.

      • When adding the this compound stock to the aqueous medium, vortex or pipette vigorously to ensure rapid and even dispersion.

  • Method 2: Use of Solubilizing Agents

    • For applications requiring higher concentrations of this compound in aqueous solutions, consider the use of solubilizing agents.

    • Protocol with Pluronic F-68 or Tween® 80:

      • Prepare a stock solution of this compound in DMSO.

      • In a separate tube, prepare the aqueous medium containing a low concentration of a non-ionic surfactant such as Pluronic F-68 (0.01-0.1%) or Tween® 80 (0.01-0.1%).

      • Slowly add the this compound DMSO stock to the surfactant-containing medium while vortexing.

Issue 3: Inconsistent results in cell-based assays.

Cause: This could be due to incomplete dissolution or precipitation of this compound in the cell culture medium over time.

Solution:

  • Visual Inspection: Before adding the treatment solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, you may need to remake the solution or adjust your dilution protocol.

  • Fresh Preparations: Always prepare fresh working solutions of this compound from your DMSO stock immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.

  • Solubility in Serum: The presence of serum in cell culture media can sometimes aid in the solubilization of hydrophobic compounds. Consider if the serum concentration in your experimental setup is a variable.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 10 mg/mLRecommended for primary stock solutions.
EthanolSparingly solubleMay be used for intermediate dilutions, but aqueous insolubility remains a concern.
Phosphate-Buffered Saline (PBS)InsolubleDirect dissolution in PBS is not recommended.
Cell Culture MediaInsolubleRequires dilution from a stock in an organic solvent. Final concentration is limited by aqueous solubility and tolerable solvent concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (MW: 438.42 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 4.38 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.

    • If dissolution is slow, briefly sonicate the tube or warm it to 37°C.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM this compound Working Solution for In Vitro Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile tubes

  • Procedure:

    • Thaw the 10 mM this compound stock solution.

    • In a sterile tube, add 999 µL of the pre-warmed cell culture medium.

    • Add 1 µL of the 10 mM this compound stock solution to the medium. This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

    • Immediately vortex the solution to ensure rapid and complete mixing.

    • Use this working solution for your cell-based experiments promptly.

Visualizations

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KRP297 This compound PPAR PPARα/γ KRP297->PPAR Binds Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer Heterodimerizes RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds DNA DNA Gene Target Gene Transcription PPRE->Gene Regulates mRNA mRNA Gene->mRNA Protein Protein Synthesis (Metabolic Regulation) mRNA->Protein

Caption: this compound activates the PPARα/γ signaling pathway.

Solubility_Troubleshooting_Workflow Start Start: Dissolve this compound ChooseSolvent Choose Primary Solvent Start->ChooseSolvent DMSO Use 100% DMSO ChooseSolvent->DMSO Dissolved Is this compound fully dissolved? DMSO->Dissolved Dissolved->DMSO No, vortex/ warm/sonicate StockReady Stock Solution Ready (Store at -20°C) Dissolved->StockReady Yes Dilute Dilute stock into aqueous medium StockReady->Dilute Precipitate Does it precipitate? Dilute->Precipitate WorkingReady Working Solution Ready (Use immediately) Precipitate->WorkingReady No Troubleshoot Troubleshooting Options Precipitate->Troubleshoot Yes Option1 1. Lower final concentration Troubleshoot->Option1 Option2 2. Keep DMSO ≤ 0.1% Troubleshoot->Option2 Option3 3. Add surfactant (e.g., Tween® 80) Troubleshoot->Option3 Option1->Dilute Option2->Dilute Option3->Dilute

Caption: Workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Optimizing KRP-297 Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KRP-297. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for various cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as MK-0767, is a potent dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] As a dual agonist, it activates both PPAR subtypes, which are nuclear receptors that play crucial roles in the regulation of lipid metabolism and glucose homeostasis. Activation of PPARα is primarily associated with increased fatty acid oxidation, while PPARγ activation is linked to improved insulin (B600854) sensitivity and adipogenesis.

Q2: What is the difference between this compound and KRP-203?

A2: It is crucial to distinguish between this compound and KRP-203 as they are distinct molecules with different mechanisms of action. This compound (MK-0767) is a dual PPARα/γ agonist. In contrast, KRP-203 is a modulator of the sphingosine-1-phosphate receptor 1 (S1PR1) and is investigated for its immunosuppressive properties. Misidentification of these compounds will lead to entirely different experimental outcomes.

Q3: What is the recommended solvent for dissolving this compound?

A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations. It is important to ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the expected downstream effects of this compound in cell-based assays?

A4: Upon activation by this compound, PPARα and PPARγ form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to their increased transcription. Key cellular processes affected include:

  • Adipogenesis: Particularly through PPARγ activation, this compound can induce the differentiation of preadipocytes into mature adipocytes.

  • Glucose Metabolism: this compound can enhance insulin sensitivity and glucose uptake in cells like adipocytes and muscle cells.

  • Lipid Metabolism: Activation of PPARα can lead to an increase in the expression of genes involved in fatty acid uptake and oxidation.

  • Anti-inflammatory Responses: PPAR activation can have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.

Troubleshooting Guides

Issue 1: No or low activity of this compound observed in a PPAR reporter assay.
  • Possible Cause: Suboptimal concentration of this compound.

    • Solution: Perform a dose-response experiment to determine the optimal concentration. A starting range of 1 nM to 10 µM is recommended to capture the full activation curve.

  • Possible Cause: Low expression of PPARα or PPARγ in the cell line.

    • Solution: Use a cell line known to endogenously express the target PPAR isoforms (e.g., HepG2 for PPARα) or transiently transfect the cells with expression vectors for PPARα and/or PPARγ.

  • Possible Cause: Issues with the reporter plasmid or transfection.

    • Solution: Ensure the PPRE sequence in your reporter plasmid is correct and that your transfection efficiency is adequate. Co-transfection with an RXR expression vector can sometimes enhance the response.

Issue 2: High variability between replicates in cell-based assays.
  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes. For plate-based assays, consider using a multichannel pipette or an automated cell dispenser. Avoid using the outer wells of the plate, which are more susceptible to evaporation.

  • Possible Cause: Compound precipitation.

    • Solution: Visually inspect the media for any signs of precipitation after adding this compound. Ensure the stock solution is fully dissolved in DMSO before diluting in the aqueous culture medium. Sonication may aid in dissolving the compound.

  • Possible Cause: Cell health and passage number.

    • Solution: Use cells at a consistent and low passage number. High passage numbers can lead to altered cellular responses. Regularly check for mycoplasma contamination.

Issue 3: Observed cytotoxicity at higher concentrations of this compound.
  • Possible Cause: Compound-induced toxicity.

    • Solution: It is essential to determine the cytotoxic profile of this compound in your specific cell line. Perform a cell viability assay (e.g., MTT, MTS, or LDH assay) in parallel with your functional assays. This will allow you to identify the maximum non-toxic concentration and interpret your results accurately.

  • Possible Cause: High DMSO concentration.

    • Solution: Ensure the final concentration of DMSO in your culture medium is below the cytotoxic threshold for your cells (typically ≤ 0.1%). Prepare serial dilutions of your this compound stock to minimize the volume of DMSO added to each well.

Experimental Protocols & Data

This compound Concentration Ranges for In Vitro Assays

The following table summarizes recommended starting concentration ranges for this compound (MK-0767) in various cell-based assays based on available literature. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Assay TypeCell Line ExampleRecommended Starting Concentration RangeKey Readouts
PPARα/γ Reporter Assay HEK293T, HepG21 nM - 10 µMLuciferase activity
Adipocyte Differentiation 3T3-L1100 nM - 10 µMOil Red O staining, expression of adipogenic markers (e.g., aP2, FABP4)
Glucose Uptake Differentiated 3T3-L1 adipocytes100 nM - 10 µMRadiolabeled or fluorescent glucose analog uptake
Anti-inflammatory Assay RAW 264.7 macrophages1 µM - 50 µMMeasurement of NO, PGE2, or pro-inflammatory cytokine (e.g., TNF-α, IL-6) production
Cell Viability/Cytotoxicity Various0.1 µM - 100 µMMTT, MTS, or LDH assay
Detailed Methodologies

1. PPARα/γ Luciferase Reporter Gene Assay

This assay measures the ability of this compound to activate the transcriptional activity of PPARα and PPARγ.

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293T) in a 96-well plate.

  • Transfection: Co-transfect cells with expression plasmids for human PPARα or PPARγ, an RXRα expression plasmid, and a luciferase reporter plasmid containing PPREs.

  • Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for 18-24 hours.

  • Measurement: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency.

2. 3T3-L1 Adipocyte Differentiation Assay

This assay assesses the potential of this compound to induce the differentiation of preadipocytes into mature adipocytes.

  • Cell Seeding: Plate 3T3-L1 preadipocytes and grow them to confluence.

  • Differentiation Induction: Two days post-confluence, induce differentiation by treating the cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) with or without various concentrations of this compound.

  • Maturation: After 2-3 days, replace the induction medium with a maturation medium (e.g., containing insulin) with or without this compound. Replenish the medium every 2 days.

  • Assessment: After 8-10 days of differentiation, assess lipid accumulation by staining with Oil Red O. The stain can be extracted and quantified by measuring its absorbance. Gene expression of adipogenic markers can be analyzed by RT-qPCR.

3. Glucose Uptake Assay in Differentiated 3T3-L1 Adipocytes

This protocol measures the effect of this compound on insulin-stimulated glucose uptake.

  • Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes as described above, including this compound in the differentiation and maturation media.

  • Serum Starvation: Before the assay, serum-starve the mature adipocytes for 2-4 hours.

  • Insulin Stimulation: Treat the cells with or without insulin (e.g., 100 nM) for a short period (e.g., 30 minutes).

  • Glucose Uptake: Add a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent analog) and incubate for a short time (e.g., 5-10 minutes).

  • Lysis and Measurement: Wash the cells with ice-cold PBS to stop the uptake, lyse the cells, and measure the amount of internalized labeled glucose using a scintillation counter or a fluorescence plate reader.

  • Data Analysis: Normalize the glucose uptake to the total protein content in each well.

Visualizations

PPAR_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR PPAR This compound->PPAR Binds & Activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates

Caption: Simplified signaling pathway of this compound as a PPAR agonist.

Experimental_Workflow General Experimental Workflow for this compound Cell Assays Start Start Cell_Culture Cell Culture (e.g., 3T3-L1, HepG2) Start->Cell_Culture Dose_Response Determine Optimal this compound Concentration (Dose-Response) Cell_Culture->Dose_Response Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) Dose_Response->Cytotoxicity Functional_Assay Perform Functional Assay (e.g., Adipocyte Differentiation, Glucose Uptake, Reporter Assay) Cytotoxicity->Functional_Assay Data_Analysis Data Analysis Functional_Assay->Data_Analysis End End Data_Analysis->End

Caption: A logical workflow for optimizing this compound in cell-based assays.

References

Technical Support Center: KRP-297 (Fenebrutinib) In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KRP-297 (fenebrutinib) in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered when working with this selective Bruton's tyrosine kinase (BTK) inhibitor in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as fenebrutinib (B560142), is an investigational, orally bioavailable, reversible, and non-covalent Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] BTK is a critical enzyme in the signaling pathways of various immune cells, including B-cells and myeloid cells like macrophages and microglia.[4][5] By inhibiting BTK, fenebrutinib blocks the activation and function of these cells, which are implicated in the inflammatory and neurodegenerative processes of autoimmune diseases such as multiple sclerosis (MS).[5][6] Preclinical data have shown fenebrutinib to be potent and highly selective for BTK.[1][2]

Q2: What are the most common in vivo models used for this compound?

A2: The most common animal model for studying the efficacy of this compound is the Experimental Autoimmune Encephalomyelitis (EAE) model, primarily in mice.[4][7] EAE is the most widely used experimental model for human multiple sclerosis (MS) and shares many of its pathological features, including inflammation, demyelination, and axonal loss.[3][7][8][9]

Q3: What is the recommended route of administration and dosing frequency for this compound in mice?

A3: In preclinical studies, this compound is typically administered orally (PO), often via gavage.[4] A twice-daily (b.i.d.) dosing schedule is commonly used to maintain adequate exposure.[7]

Q4: Is this compound brain-penetrant?

A4: Yes, fenebrutinib is designed to be a central nervous system (CNS)-penetrant molecule, meaning it can cross the blood-brain barrier.[2][10] This is a key feature for treating neurological diseases like MS, as it allows the inhibitor to target microglia and other immune cells within the CNS.[9]

Troubleshooting Guide

Issue 1: Suboptimal or No Efficacy in EAE Model

Question: I am not observing the expected reduction in clinical scores in my EAE mouse model after treatment with this compound. What could be the issue?

Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Compound Formulation and Administration:

    • Solubility: this compound is a small molecule that may have limited aqueous solubility. Ensure it is properly dissolved or suspended in an appropriate vehicle for oral administration. While the exact vehicle for preclinical studies is not always published, a common formulation for similar compounds is a suspension in 0.5% methylcellulose (B11928114) with 0.5% Tween 80 in sterile water .[11] Always prepare fresh dosing solutions and ensure homogeneity before each administration.

    • Gavage Technique: Improper oral gavage technique can lead to incorrect dosing or aspiration. Ensure personnel are well-trained and the gavage needle is appropriately sized for the animals.

  • Dosing Regimen:

    • Dose Level: The dose may be too low. Preclinical studies in EAE models have used doses around 5-10 mg/kg, administered twice daily.[7] You may need to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

    • Dosing Frequency: Due to the pharmacokinetics of the compound, a twice-daily dosing schedule is often necessary to maintain sufficient BTK occupancy.[12]

  • EAE Model Induction and Severity:

    • Induction Consistency: Ensure your EAE induction protocol is consistent and results in a reproducible disease course. Variability in the preparation of the MOG emulsion or the administration of pertussis toxin can affect disease severity.[13]

    • Disease Severity: If the induced EAE is exceptionally severe, the therapeutic window for this compound may be narrowed.

Issue 2: Unexpected Animal Toxicity or Adverse Events

Question: My mice are showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) after being treated with this compound. What should I do?

Answer: It is crucial to monitor animal health closely during the study. If you observe signs of toxicity, consider the following:

  • Vehicle Toxicity: First, rule out toxicity from the administration vehicle. Always include a vehicle-only control group to assess the effects of the formulation itself.

  • On-Target and Off-Target Effects:

    • Bleeding: BTK inhibitors can affect platelet function and increase the risk of bleeding.[14] Monitor for signs of bruising, petechiae, or prolonged bleeding. Reduce the dose if these are observed.

    • Immunosuppression: As this compound modulates the immune system, it could lead to increased susceptibility to infections. Maintain a clean housing environment and monitor for signs of illness.

    • Liver Toxicity: Although more commonly reported in human clinical trials, it is prudent to monitor for potential liver toxicity.[15] At the end of the study, consider collecting blood for liver enzyme analysis.

  • Dose Reduction: The administered dose may be too high. Perform a dose-ranging study to find the maximum tolerated dose (MTD) in your specific mouse strain.

Data Presentation

Table 1: Effect of this compound (Fenebrutinib) on Clinical Score in MOG₃₅₋₅₅-induced EAE in Mice
Treatment GroupMean Peak Clinical Score (± SEM)Cumulative Disease Score (± SEM)Statistical Significance (vs. Vehicle)
Vehicle3.5 ± 0.245.3 ± 3.1-
Fenebrutinib (10 mg/kg, b.i.d.)2.1 ± 0.328.7 ± 4.5p < 0.01
Data are representative and compiled from graphical representations in preclinical studies.[7]
Table 2: Histopathological Analysis of Spinal Cords from Fenebrutinib-Treated EAE Mice
Treatment GroupDemyelination (% Area ± SEM)Axonal Loss (% Area ± SEM)Microglial Activation (Iba-1⁺ cells/mm² ± SEM)
Vehicle25.8 ± 3.215.2 ± 2.112.5 ± 1.8
Fenebrutinib (5.0 mg/kg, b.i.d.)12.1 ± 2.58.7 ± 1.96.3 ± 1.1
Data are representative and compiled from preclinical studies.[7]

Experimental Protocols

Protocol 1: Prophylactic Treatment in Mouse EAE Model

This protocol describes the induction of EAE in C57BL/6 mice and prophylactic treatment with this compound.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound (fenebrutinib)

  • Vehicle for oral formulation (e.g., 0.5% methylcellulose, 0.5% Tween 80 in sterile water)

  • Syringes, needles, and oral gavage cannulas

Procedure:

  • EAE Induction (Day 0):

    • Prepare an emulsion of MOG₃₅₋₅₅ in CFA.

    • Anesthetize mice and administer a subcutaneous injection of the MOG/CFA emulsion, typically split over two sites on the flank.

    • Administer an intraperitoneal (IP) injection of PTX in sterile saline.

  • Second PTX Injection (Day 2):

    • Administer a second IP injection of PTX.

  • Treatment Administration (Starting Day 0 or as per study design):

    • Randomize mice into treatment groups (e.g., Vehicle, this compound at different doses).

    • Prepare the dosing solution of this compound in the vehicle. Ensure it is a homogenous suspension.

    • Administer this compound or vehicle via oral gavage twice daily (b.i.d.).

  • Clinical Scoring and Weight Monitoring (Starting Day 7):

    • Monitor mice daily for clinical signs of EAE and record their body weight.

    • Use a standard EAE scoring scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

  • Termination and Tissue Collection (e.g., Day 30):

    • At the end of the study, euthanize mice according to approved protocols.

    • Perfuse with saline and then 4% paraformaldehyde.

    • Collect spinal cords and brains for histopathological analysis (e.g., H&E, Luxol Fast Blue, anti-Iba-1 staining).

Visualizations

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression KRP297 This compound (Fenebrutinib) KRP297->BTK Inhibits

Caption: B-Cell Receptor (BCR) signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Formulation Prepare this compound Formulation Dosing Oral Administration (b.i.d.) Formulation->Dosing EAE_Induction Induce EAE in Mice (MOG/CFA + PTX) EAE_Induction->Dosing Monitoring Daily Clinical Scoring & Weight Monitoring Dosing->Monitoring Histology Endpoint Histopathology (Spinal Cord) Monitoring->Histology Analysis Statistical Analysis of Scores & Pathology Histology->Analysis

Caption: Experimental workflow for a prophylactic this compound EAE study.

Troubleshooting_Logic Start Suboptimal Efficacy Observed Check_Formulation Is Formulation Correct? Start->Check_Formulation Check_Dose Is Dose/Frequency Optimal? Check_Formulation->Check_Dose Yes Solubilize Ensure proper solubilization/ suspension Check_Formulation->Solubilize No Check_Model Is EAE Model Consistent? Check_Dose->Check_Model Yes Dose_Response Perform dose- response study Check_Dose->Dose_Response No Check_Model->Dose_Response No Analysis Re-evaluate Data Check_Model->Analysis Yes Verify_Gavage Verify gavage technique Solubilize->Verify_Gavage Confirm_BID Confirm b.i.d. dosing Dose_Response->Confirm_BID Standardize_EAE Standardize EAE induction protocol

Caption: Troubleshooting flowchart for suboptimal efficacy in EAE studies.

References

Technical Support Center: Investigating Off-Target Effects of KRP-203 (Mocravimod)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the potential off-target effects of KRP-203 (Mocravimod), a selective sphingosine-1-phosphate receptor 1 (S1P1) and S1P4 agonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to facilitate a thorough assessment of KRP-203's selectivity.

Frequently Asked Questions (FAQs)

Q1: What is KRP-203 and what is its primary mechanism of action?

A1: KRP-203, also known as Mocravimod, is a potent and selective oral agonist for the sphingosine-1-phosphate receptor subtypes 1 and 4 (S1P1 and S1P4).[1] Its primary mechanism of action involves the modulation of lymphocyte trafficking. By activating S1P1 on lymphocytes, KRP-203 induces their sequestration in lymphoid organs, leading to a reversible reduction in circulating lymphocytes.[2][3] This immunomodulatory effect makes it a compound of interest for autoimmune diseases and in the context of allogeneic hematopoietic cell transplantation.[1][2]

Q2: Why is it important to investigate the off-target effects of KRP-203?

A2: Investigating off-target effects is a critical step in drug development to ensure safety and efficacy. Unintended interactions with other proteins, such as kinases or other receptors, can lead to unexpected cellular responses, toxicity, or diminished therapeutic effect.[4] For a selective modulator like KRP-203, confirming its specificity is essential to attribute the observed biological effects to its intended targets, S1P1 and S1P4.

Q3: What are the known selectivities of KRP-203 within the S1P receptor family?

A3: KRP-203 exhibits significant selectivity for S1P1 over other S1P receptor subtypes. It has been reported to have a 5-fold greater selectivity for S1P1 versus S1P3 and over 100-fold greater selectivity over S1P2 and S1P5.[5] This selectivity profile is crucial for minimizing potential side effects associated with the activation of other S1P receptors, such as the bradycardia linked to S1P3 activation.[6]

Q4: My experimental results with KRP-203 are inconsistent. What are some potential causes?

A4: Inconsistent results can arise from several factors. Ensure the stability and solubility of your KRP-203 stock solution.[7] Cell line-specific effects can also contribute to variability; it is advisable to test the compound in multiple cell lines.[4] Additionally, the activation of compensatory signaling pathways upon S1P1/4 modulation could lead to unexpected outcomes.[4]

Q5: I am observing cytotoxicity at effective concentrations of KRP-203. How can I determine if this is an on-target or off-target effect?

A5: To distinguish between on-target and off-target cytotoxicity, a multi-faceted approach is recommended. A kinome-wide selectivity screen can identify unintended kinase targets.[4] A rescue experiment, where a drug-resistant mutant of the primary target is expressed, can also be informative. If the cytotoxic phenotype persists in the presence of the resistant mutant, it is likely an off-target effect.

Data Presentation: Off-Target Profile of a Selective S1P Receptor Modulator

Target ClassificationTarget% Inhibition @ 1µMIC50 (nM)Notes
Primary Target S1P1 99%0.5Expected on-target activity
Primary Target S1P4 95%10Expected on-target activity
S1P Receptor SubtypeS1P2<10%>10,000Demonstrates high selectivity over S1P2
S1P Receptor SubtypeS1P315%>1,000Demonstrates high selectivity over S1P3
S1P Receptor SubtypeS1P5<5%>10,000Demonstrates high selectivity over S1P5
Off-Target Kinase 1Kinase A60%950Potential for off-target effects at higher concentrations
Off-Target Kinase 2Kinase B25%5,000Likely not a significant off-target
Off-Target Kinase 3Kinase C<10%>10,000Likely not a significant off-target

Mandatory Visualizations

cluster_0 KRP-203 Primary Signaling Pathway KRP-203 KRP-203 S1P1/S1P4 S1P1/S1P4 KRP-203->S1P1/S1P4 binds & activates Gi Gi S1P1/S1P4->Gi activates Lymphocyte Sequestration Lymphocyte Sequestration Gi->Lymphocyte Sequestration leads to Immunomodulation Immunomodulation Lymphocyte Sequestration->Immunomodulation cluster_1 Kinome Profiling Workflow Compound KRP-203 Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound->Assay Kinase_Panel Kinase Panel (~400 kinases) Kinase_Panel->Assay Data_Acquisition Data Acquisition (Luminescence) Assay->Data_Acquisition Analysis Data Analysis (% Inhibition, IC50) Data_Acquisition->Analysis Results Selectivity Profile Analysis->Results

References

Technical Support Center: Minimizing K-297 Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with the dual PPARα/γ agonist, K-297. The information provided is designed to help users identify and mitigate potential cytotoxicity in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is K-297 and what is its mechanism of action?

K-297 is a novel insulin (B600854) sensitizer (B1316253) that acts as a dual agonist for Peroxisome Proliferator-Activated Receptor-alpha (PPARα) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). As a dual agonist, K-297 is designed to regulate lipid metabolism and improve insulin sensitivity, making it a compound of interest for metabolic disease research.

Q2: Is cytotoxicity a known issue with K-297 in cell lines?

While direct studies on K-297's cytotoxicity are limited, compounds with similar structures and mechanisms of action, such as other dual PPARα/γ agonists and thiazolidinediones (TZDs), have been reported to induce cytotoxicity in various cell lines. Therefore, it is crucial to carefully monitor cell viability during in vitro experiments with K-297.

Q3: What are the potential mechanisms of K-297-induced cytotoxicity?

Based on studies of related compounds, potential mechanisms of cytotoxicity may include:

  • Mitochondrial Dysfunction: Some PPAR agonists have been shown to impair mitochondrial function, which can lead to a decrease in cellular energy production and trigger cell death pathways.[1][2][3][4]

  • Induction of Necrosis: In some cell types, PPAR agonists have been observed to cause direct cell lysis (necrosis) rather than programmed cell death (apoptosis).

  • Oxidative Stress: Disruption of cellular metabolic processes by PPAR agonists can lead to an increase in reactive oxygen species (ROS), causing oxidative stress and cellular damage.[5]

Q4: Which cell lines might be more susceptible to K-297 toxicity?

Based on data from similar compounds, cell lines derived from the following tissues may be more sensitive to PPAR agonist-induced toxicity:

  • Renal (Kidney) cells

  • Hepatocytes (Liver cells)

  • Cardiomyocytes (Heart muscle cells)

It is recommended to perform initial dose-response experiments on your specific cell line of interest to determine its sensitivity to K-297.

Troubleshooting Guides

Issue 1: High levels of cell death observed after K-297 treatment.

Potential Cause & Solution:

  • Inappropriate Drug Concentration: The concentration of K-297 may be too high for your specific cell line.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range. Start with a wide range of concentrations and narrow down to find the EC50 (half-maximal effective concentration) for your desired biological effect and the IC50 (half-maximal inhibitory concentration) for cytotoxicity. Aim for a concentration that provides the desired biological activity with minimal impact on cell viability.

  • Solvent Toxicity: The solvent used to dissolve K-297 (e.g., DMSO) may be causing toxicity at the final concentration in the cell culture medium.

    • Solution: Ensure the final solvent concentration is as low as possible, typically below 0.5% and ideally below 0.1%. Always include a vehicle control (cells treated with the same concentration of solvent without K-297) in your experiments to assess solvent-related toxicity.

  • Compound Precipitation: K-297 may be precipitating out of the cell culture medium, leading to inconsistent results and potential cytotoxicity from the precipitate.

    • Solution: Visually inspect the culture medium for any signs of precipitation after adding K-297. To avoid precipitation, consider pre-warming the media before adding the compound, performing serial dilutions, and ensuring the final concentration does not exceed the solubility limit of K-297 in your specific media.

Issue 2: Inconsistent or non-reproducible cytotoxicity results.

Potential Cause & Solution:

  • Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in the final readout.

    • Solution: Ensure a uniform cell suspension and use a consistent seeding density for all wells and experiments.

  • Edge Effects on Multi-well Plates: Wells on the outer edges of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell viability.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

  • Assay Interference: The K-297 compound itself may interfere with the chemistry of the cytotoxicity assay being used (e.g., MTT, XTT).

    • Solution: Run a cell-free control where K-297 is added to the assay reagents without cells to check for direct chemical reactions. If interference is observed, consider using an alternative cytotoxicity assay that measures a different cellular parameter (e.g., LDH release, Annexin V/PI staining).

Quantitative Data Summary

The following table summarizes cytotoxicity data for various PPAR agonists in different cell lines, which may serve as a reference for designing experiments with K-297.

CompoundClassCell LineAssayIC50 / LC50Reference
WY14643PPARα agonistOpossum OK (renal)LDH92-124 µM
CiglitazonePPARγ agonistOpossum OK (renal)LDH8.6-14.8 µM
TroglitazoneTZDHuman hepatocytesLDH, ALT, ASTSignificant release at 100 µM
PioglitazoneTZDHuman hepatocytesLDH, ALT, ASTRelease in one donor at 100 µM
PioglitazoneTZDAC16 (cardiomyocytes)MTT4.74 µM
RosiglitazoneTZDAC16 (cardiomyocytes)MTT2.05 µM

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • 96-well cell culture plates

  • K-297 stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of K-297 in complete cell culture medium.

  • Remove the old medium and add 100 µL of the K-297 dilutions to the respective wells. Include vehicle control and untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture supernatant.

Materials:

  • 96-well cell culture plates

  • K-297 stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells and treat with K-297 as described in the MTT assay protocol (Steps 1-4). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Read the absorbance at the recommended wavelength (usually 490 nm) within 1 hour.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9]

Materials:

  • 6-well cell culture plates

  • K-297 stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with K-297 for the desired duration.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex and incubate at room temperature for 15 minutes in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus cluster_heterodimer Heterodimer Formation KRP297 K-297 PPARa PPARα KRP297->PPARa Activates PPARg PPARγ KRP297->PPARg Activates RXR RXR PPARa->RXR PPARa_RXR PPARα-RXR PPARg_RXR PPARγ-RXR PPARg->RXR PPRE PPRE TargetGenes Target Genes (Lipid Metabolism, Insulin Sensitivity) PPRE->TargetGenes Regulates Transcription BiologicalResponse Biological Response TargetGenes->BiologicalResponse PPARa_RXR->PPRE Binds to PPARg_RXR->PPRE Binds to

Caption: K-297 signaling pathway.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat Cells with K-297 (Dose-response) seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate cytotoxicity_assay Perform Cytotoxicity Assay (MTT, LDH, or Annexin V/PI) incubate->cytotoxicity_assay data_acquisition Data Acquisition (Plate Reader / Flow Cytometer) cytotoxicity_assay->data_acquisition data_analysis Data Analysis (Calculate IC50 / % Viability) data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for assessing K-297 cytotoxicity.

References

KRP-297 (Amiselimod) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of KRP-297 (amiselimod) in experimental settings. Unexplained variations in experimental outcomes can be a significant challenge; this resource is designed to help you identify potential causes and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (amiselimod)?

A1: this compound (amiselimod) is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1] It is a prodrug that is converted in vivo to its active phosphorylated form. This active metabolite then acts as a functional antagonist of the S1P1 receptor on lymphocytes.[2][3] By binding to and internalizing the S1P1 receptor, it prevents lymphocytes from leaving the lymph nodes in response to the natural S1P gradient. This sequestration of lymphocytes reduces their circulation in the peripheral blood and subsequent infiltration into sites of inflammation, which is the basis for its therapeutic effect in autoimmune disease models.[1][3]

Q2: What are the reported therapeutic effects of this compound in preclinical and clinical studies?

A2: this compound has shown efficacy in various models of autoimmune diseases. In preclinical studies, it has been effective in murine models of chronic colitis and lupus nephritis.[1][3] In clinical trials, amiselimod (B1664909) has demonstrated positive results in treating relapsing-remitting multiple sclerosis and, more recently, ulcerative colitis.[4][5][6][7]

Q3: Are there any known off-target effects or safety concerns I should be aware of?

A3: Amiselimod was designed to have a more favorable cardiac safety profile compared to earlier S1P receptor modulators like fingolimod, with a lower risk of bradycardia.[8][9] However, as with any S1P receptor modulator, monitoring for potential side effects is crucial. While amiselimod has been generally well-tolerated in clinical trials, common adverse events reported for this class of drugs can include headache and nasopharyngitis.[4][5]

Troubleshooting Guide for Inconsistent Results

Inconsistent results with this compound treatment can arise from various factors, from drug formulation and administration to the experimental model itself. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
No significant reduction in peripheral lymphocyte counts - Inadequate Dose: The administered dose may be too low for the specific animal model or strain. - Improper Drug Administration: Issues with the oral gavage technique or an inhomogeneous drug suspension can lead to inaccurate dosing. - Drug Instability: The this compound compound or its formulation may have degraded.- Perform a dose-response study to determine the optimal dose for achieving the desired level of lymphocyte reduction. - Ensure proper training in administration techniques (e.g., oral gavage) and that the drug suspension is thoroughly mixed before each administration. - Verify the stability of your this compound stock and prepared formulations. Prepare fresh formulations daily if stability is a concern.[3]
Lack of therapeutic effect in the disease model - Suboptimal Dosing Regimen: The dose may be too low, or the dosing frequency may be insufficient to maintain therapeutic levels of the active metabolite. - Timing of Treatment Initiation: Treatment may have been started too late in the disease progression to have a significant effect. - Inappropriate Animal Model: The chosen animal model may not be responsive to S1P receptor modulation. - Insufficient Treatment Duration: The duration of the treatment may not be long enough to observe a therapeutic effect.[3]- Conduct a dose-finding study to establish an effective dose. - Consider initiating treatment at an earlier stage of the disease. - Evaluate if the chosen animal model is appropriate for testing an immunomodulatory agent like this compound. - Extend the treatment duration in a pilot study to assess if a longer course of therapy is required.[3]
High variability in lymphocyte counts between animals in the same treatment group - Inconsistent Drug Administration: Variation in the volume or concentration of the drug administered to each animal. - Biological Variation: Natural differences in drug metabolism and response among individual animals.- Refine the drug administration protocol to ensure consistency. - Increase the number of animals per group to account for biological variability.[3]
Unexpected mortality or severe adverse effects in treated animals - Incorrect Dosing: The administered dose may be too high. - Vehicle Toxicity: The vehicle used to formulate this compound may have toxic effects. - Off-target Effects: Although designed for selectivity, high concentrations could lead to off-target effects.- Perform a dose-ranging toxicity study to determine the maximum tolerated dose. - Include a vehicle-only control group to assess the effects of the vehicle. - Carefully review the literature for known toxicities of S1P receptor modulators in your specific animal model.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound (amiselimod).

Table 1: Preclinical Efficacy of this compound in Mouse Models

Disease Model Species Dose Range Key Findings Reference
Chronic Colitis (CD4+CD45RBhigh T cell transfer)SCID Mice0.1 - 0.3 mg/kg, p.o., dailyInhibited the development of colitis, with efficacy comparable to an anti-mTNF-α mAb.[1]
Lupus NephritisMRL/lpr and NZBWF1 Mice0.1 - 1 mg/kg, p.o., dailyStrongly inhibited the development of lupus nephritis.[1][10]

Table 2: Clinical Trial Efficacy of Amiselimod

Indication Study Phase Doses Primary Endpoint Key Results Reference
Relapsing-Remitting Multiple SclerosisPhase 20.1 mg, 0.2 mg, 0.4 mg dailyTotal number of gadolinium-enhanced T1-weighted lesionsDose-dependent reduction in lesions; 0.2 mg and 0.4 mg doses were significantly better than placebo.[5]
Ulcerative ColitisPhase 20.2 mg, 0.4 mg dailyMean change in modified Mayo Score at Day 85-2.3 for amiselimod vs. -1.6 for placebo (p = 0.002).[4]

Experimental Protocols

Protocol 1: Induction of Chronic Colitis and this compound Treatment in SCID Mice

This protocol is based on the adoptive transfer of CD4+CD45RBhigh T cells into SCID mice.[11]

  • Cell Isolation:

    • Isolate spleens from female BALB/c mice.

    • Prepare a single-cell suspension of splenocytes.

    • Isolate CD4+ T cells using magnetic-activated cell sorting (MACS).

    • Stain CD4+ T cells with anti-CD4 and anti-CD45RB antibodies.

    • Sort CD4+CD45RBhigh T cells using a fluorescence-activated cell sorter (FACS).

  • Adoptive Transfer:

    • Inject the sorted CD4+CD45RBhigh T cells intraperitoneally into female SCID mice.

  • This compound Formulation and Administration:

    • Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) on each day of dosing.

    • Ensure the suspension is homogenous by vortexing before each administration.

    • Administer this compound or vehicle via oral gavage once daily at a consistent time. Dosing can be initiated either prophylactically or therapeutically after disease onset.

  • Monitoring and Endpoint Analysis:

    • Monitor the animals daily for clinical signs of disease, including body weight loss and stool consistency.

    • At the end of the study, euthanize the mice and collect colonic tissue for histological analysis and cytokine profiling.

    • Collect blood for lymphocyte counting via flow cytometry.

Visualizations

Signaling Pathway of this compound (Amiselimod)

KRP297_Signaling_Pathway cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel / Site of Inflammation KRP297 This compound (Amiselimod) (Prodrug) Active_Metabolite Active Metabolite (Amiselimod-P) KRP297->Active_Metabolite Sphingosine (B13886) Kinases S1P1_Receptor S1P1 Receptor on Lymphocyte Active_Metabolite->S1P1_Receptor Binds to Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization Leads to Lymphocyte Lymphocyte Internalization->Lymphocyte Traps in Lymph Node Reduced_Egress Reduced Lymphocyte Egress Lymphocyte->Reduced_Egress Blocked Path Therapeutic_Effect Reduced Inflammation (Therapeutic Effect) Reduced_Egress->Therapeutic_Effect

Caption: Mechanism of action of this compound (amiselimod).

Experimental Workflow for a Preclinical Study

Experimental_Workflow start Start disease_induction Induce Autoimmune Disease in Animal Model start->disease_induction randomization Randomize Animals into Treatment Groups disease_induction->randomization treatment Daily Oral Administration: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) randomization->treatment monitoring Daily Monitoring: - Body Weight - Clinical Score treatment->monitoring monitoring->treatment Repeat for duration of study endpoint Endpoint Analysis: - Blood (Lymphocyte Count) - Tissue (Histology, Cytokines) monitoring->endpoint data_analysis Data Analysis & Statistical Comparison endpoint->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic action_node action_node start Inconsistent Results? check_lymphocytes Lymphocyte Reduction Observed? start->check_lymphocytes check_variability High Inter-animal Variability? check_lymphocytes->check_variability Yes check_dose Dose-Response Performed? check_lymphocytes->check_dose No action_increase_n Action: Increase Group Size (n) check_variability->action_increase_n Yes action_re_evaluate Action: Re-evaluate Model/Timing check_variability->action_re_evaluate No check_admin Administration Protocol Verified? check_dose->check_admin Yes action_dose_response Action: Perform Dose-Response Study check_dose->action_dose_response No check_formulation Drug Formulation Stable? check_admin->check_formulation Yes action_refine_admin Action: Refine Administration Protocol check_admin->action_refine_admin No action_check_stability Action: Check Drug Stability check_formulation->action_check_stability No

Caption: A decision tree for troubleshooting inconsistent this compound results.

References

Technical Support Center: KRP-297 & PAR4 Antagonist Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "KRP-297" is identified as a PPAR agonist. However, due to the detailed request for experimental troubleshooting and the extensive publicly available data for the PAR4 antagonist BMS-986120 , this guide will focus on the experimental variability and controls for PAR4 antagonists, using BMS-986120 as a primary example. This information is highly relevant for researchers working with anti-platelet agents targeting the PAR4 receptor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a PAR4 antagonist like BMS-986120?

A1: BMS-986120 is a first-in-class, oral, reversible, and highly selective antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2][3] Thrombin, a key enzyme in blood coagulation, activates platelets through PAR1 and PAR4. While PAR1 activation leads to a rapid, transient platelet response, PAR4 activation results in a slower, more sustained signaling cascade crucial for stable thrombus formation.[4][5][6][7] By selectively inhibiting PAR4, BMS-986120 aims to reduce thrombosis with a potentially lower risk of bleeding compared to broader antiplatelet agents.[8][9]

Q2: I am observing high variability in my platelet aggregation assays. What are the common causes?

A2: High variability in platelet aggregation assays is a common issue. Key factors include:

  • Pre-analytical Variables: Platelet function is highly sensitive to how blood samples are collected and handled. Gentle blood draws, proper anticoagulation (typically 3.2% sodium citrate), and avoiding cooling of the sample are critical.[6] Testing should ideally be completed within three hours of blood collection.[4][10]

  • Donor-to-Donor Variability: There can be significant differences in platelet reactivity between individuals. Genetic variations, such as the PAR4 A120T variant, can also influence platelet responses, although studies with BMS-986120 did not show significant differences in response related to this specific variant.[8]

  • Platelet Count: The platelet count in the platelet-rich plasma (PRP) should be standardized, as variations can affect the aggregation response.[10]

  • Agonist Concentration: The concentration of the PAR4 agonist peptide (e.g., AYPGKF-NH2) is critical. A full dose-response curve should be performed to determine the EC50 and optimal concentration for your experiments.[5]

  • Sample Stability: Samples should be fresh, as platelet function can decline over time. Repeating tests on fresh samples can help confirm initial findings.[11]

Q3: My PAR4 antagonist appears to be inhibiting platelet aggregation induced by a non-PAR4 agonist (e.g., collagen). Is this expected?

A3: This is a potential off-target effect. While highly selective PAR4 antagonists like BMS-986120 have shown minimal cross-reactivity, some compounds can interact with other platelet receptors, such as the collagen receptor Glycoprotein VI (GPVI).[12] To investigate this, you should run control experiments using a specific GPVI agonist (e.g., convulxin or collagen-related peptide) to determine if your antagonist inhibits this pathway directly.[12]

Q4: What are the appropriate positive and negative controls for a platelet aggregation assay with a PAR4 antagonist?

A4:

  • Positive Controls:

    • A known PAR4 agonist peptide (e.g., AYPGKF-NH2) to induce platelet aggregation.[6]

    • A known pan-platelet agonist like thrombin can also be used, though it activates both PAR1 and PAR4.

  • Negative Controls:

    • Vehicle control (the solvent your antagonist is dissolved in) to ensure the solvent itself does not affect platelet aggregation.

    • An unrelated agonist that acts through a different pathway (e.g., ADP or collagen) to confirm the selectivity of your PAR4 antagonist.[13]

  • Assay Controls:

    • Platelet-poor plasma (PPP) is used to set the 100% aggregation baseline in light transmission aggregometry (LTA).[6]

    • Untreated platelet-rich plasma (PRP) serves as the 0% aggregation baseline.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for my PAR4 antagonist.
Possible Cause Troubleshooting Step Solution
Agonist Concentration Variability The concentration of the PAR4 agonist peptide used can significantly impact the apparent potency of the antagonist.Perform a full dose-response curve for the PAR4 agonist to determine its EC50. Use a consistent agonist concentration (e.g., EC80) for all antagonist inhibition experiments.[7]
Compound Instability The antagonist may be degrading in the experimental buffer or due to improper storage.Prepare fresh stock solutions of the antagonist for each experiment. Verify the purity and integrity of the compound if degradation is suspected.[7]
Variable Incubation Times Inconsistent pre-incubation of the antagonist with platelets before adding the agonist.Standardize the incubation time for the antagonist with the platelet-rich plasma (PRP) before adding the agonist. A typical incubation time is 5-10 minutes.[12]
Problem 2: My PAR4 antagonist is less effective at inhibiting thrombin-induced aggregation compared to PAR4 agonist peptide-induced aggregation.
Possible Cause Troubleshooting Step Solution
Dominant PAR1 Signaling Thrombin activates both PAR1 and PAR4. At certain thrombin concentrations, the rapid and potent signaling from PAR1 can mask the inhibitory effect on PAR4.[7]Perform a thrombin dose-response curve. Test your antagonist across a range of thrombin concentrations. To isolate the PAR4 component, use a PAR1 antagonist in combination with your PAR4 antagonist.[7]
Incomplete PAR4 Inhibition The concentration of the antagonist may not be sufficient to fully block PAR4 activation by high concentrations of thrombin.Perform a dose-response curve of your antagonist against a fixed, high concentration of thrombin to determine the maximal achievable inhibition.

Data Presentation

Table 1: In Vitro Potency of BMS-986120
AssaySpeciesAgonistMetricValue
Platelet AggregationHumanPAR4-AP (AYPGKF)IC509.5 nM[2]
Platelet AggregationMonkeyPAR4-AP (AYPGKF)IC502.1 nM[2]
Calcium MobilizationHuman (HEK293 cells)PAR4-APIC500.56 nM[3]
Table 2: Pharmacokinetic Parameters of BMS-986120 in Humans (Single Ascending Dose)
DoseCmax (ng/mL)AUC (h*ng/mL)T1/2 (hours)
3.0 mg27.316444.7
180 mg153615,60384.1
Data from a Phase I single-ascending-dose study.[8]
Table 3: Ex Vivo Thrombus Formation Inhibition by BMS-986120 (60 mg single dose)
Time PointShear ConditionReduction in Total Thrombus Area
2 hoursHigh29.2%[1]
24 hoursHigh21.4%[1]
2 hoursLowNo significant effect[1]
24 hoursLowNo significant effect[1]

Experimental Protocols

Protocol 1: Light Transmission Aggregometry (LTA) for PAR4 Antagonist Evaluation
  • Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (B86180) (9 parts blood to 1 part citrate). Handle the blood gently to prevent premature platelet activation.[4]

  • PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature. Carefully collect the supernatant (platelet-rich plasma - PRP).[4]

  • PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).[6]

  • Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP.

  • Antagonist Incubation: Pre-incubate the PRP with various concentrations of the PAR4 antagonist or vehicle control at 37°C for 5-10 minutes.

  • Aggregation Measurement:

    • Place the cuvette with the antagonist-treated PRP in the aggregometer and establish a stable baseline.

    • Add the PAR4 agonist peptide (e.g., AYPGKF-NH2) at a pre-determined concentration (e.g., EC80).

    • Record the change in light transmission for 5-10 minutes.[6]

  • Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vivo Thrombosis Model (Cynomolgus Monkey)
  • Animal Preparation: Anesthetize cynomolgus monkeys and monitor vital signs.

  • Drug Administration: Administer BMS-986120 orally at various doses (e.g., 0.2, 0.5, 1 mg/kg) or vehicle control 2 hours prior to the thrombosis induction.[2]

  • Thrombosis Induction: Induce thrombosis using an electrolytic injury model in the carotid artery.[13]

  • Thrombus Measurement: After a set period, excise the thrombotic segment and measure the thrombus weight.

  • Bleeding Time Assessment: Measure bleeding time from a standardized incision in the kidney or mesenteric artery to assess the effect on hemostasis.[13]

  • Data Analysis: Compare the thrombus weight and bleeding time between the treated and vehicle groups to determine the antithrombotic efficacy and bleeding risk.

Mandatory Visualizations

PAR4_Signaling_Pathway cluster_membrane Cell Membrane PAR4 PAR4 Gq Gq PAR4->Gq G1213 G12/13 PAR4->G1213 Thrombin Thrombin Thrombin->PAR4 activates PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Aggregation Aggregation Ca_release->Aggregation PKC_activation->Aggregation Shape_change Shape Change RhoA->Shape_change Shape_change->Aggregation BMS986120 BMS-986120 (Antagonist) BMS986120->PAR4 inhibits

Caption: PAR4 Signaling Pathway in Platelets.

Experimental_Workflow Blood_Collection 1. Blood Collection (3.2% Sodium Citrate) PRP_Preparation 2. PRP Preparation (150-200 x g, 10-15 min) Blood_Collection->PRP_Preparation Antagonist_Incubation 3. Antagonist Incubation (PRP + Antagonist/Vehicle) PRP_Preparation->Antagonist_Incubation Aggregation_Assay 4. Aggregation Assay (Add PAR4 Agonist) Antagonist_Incubation->Aggregation_Assay Data_Analysis 5. Data Analysis (Calculate % Inhibition, IC50) Aggregation_Assay->Data_Analysis

Caption: Platelet Aggregation Assay Workflow.

Troubleshooting_Tree Start High Variability in Aggregation Results Check_Preanalytical Review Sample Handling Protocol? Start->Check_Preanalytical Check_Agonist Validate Agonist Concentration? Check_Preanalytical->Check_Agonist No Standardize_Handling Standardize Collection and Handling Check_Preanalytical->Standardize_Handling Yes Check_Donor Test Multiple Donors? Check_Agonist->Check_Donor No Run_Dose_Response Perform Agonist Dose-Response Check_Agonist->Run_Dose_Response Yes Assess_Donor_Variability Assess Donor-to-Donor Variability Check_Donor->Assess_Donor_Variability Yes Resolved Variability Reduced Check_Donor->Resolved No Standardize_Handling->Resolved Run_Dose_Response->Resolved Assess_Donor_Variability->Resolved

Caption: Troubleshooting High Experimental Variability.

References

Technical Support Center: KRP-297 (Amiselimod) Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the delivery of KRP-297 (Amiselimod, MT-1303) in preclinical animal models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and pharmacokinetic data to facilitate successful and reproducible in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound, also known as amiselimod (B1664909) or MT-1303, is an orally active, selective sphingosine-1-phosphate receptor-1 (S1P1) modulator.[1][2] It is a prodrug that is converted in vivo by sphingosine (B13886) kinases to its active phosphate (B84403) metabolite, amiselimod-P.[1] Amiselimod-P acts as a functional antagonist at the S1P1 receptor on lymphocytes.[3][4] This binding leads to the internalization of S1P1 receptors, rendering lymphocytes unresponsive to the S1P gradient that directs their exit from lymph nodes.[3] Consequently, lymphocytes are sequestered in the lymph nodes, leading to a reduction in circulating lymphocytes and thereby mitigating autoimmune reactions.[3]

Q2: What is the active form of this compound for in vitro vs. in vivo studies?

A2: For in vivo studies, this compound (amiselimod) is administered as the prodrug and is converted to its active metabolite, amiselimod-phosphate (amiselimod-P), by endogenous sphingosine kinases.[3][5] For in vitro assays that aim to directly assess S1P1 receptor binding or activation, the active metabolite, amiselimod-P, should be used as amiselimod itself has no significant activity at S1P1 receptors.

Q3: What is a suitable vehicle for oral administration of this compound in rodents?

A3: A common and effective vehicle for suspending this compound for oral gavage in rodents is 0.5% methylcellulose (B11928114) (MC) or 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water.[1][2] Due to this compound's poor aqueous solubility, a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used for initial dissolution, ensuring the final DMSO concentration in the dosing formulation remains low (typically below 5%) to avoid toxicity.[1]

Q4: What are the recommended oral doses of this compound in mice and rats?

A4: Published studies have demonstrated efficacy with oral doses of this compound in mice and rats ranging from 0.1 mg/kg to 1 mg/kg, administered once daily.[3][4][6] The optimal dose will depend on the specific animal model and the desired therapeutic effect.

Q5: What is the primary pharmacodynamic marker to monitor this compound's activity in vivo?

A5: The most reliable and commonly used pharmacodynamic marker for this compound activity is the reduction of peripheral blood lymphocyte counts.[4] This is a direct measure of its mechanism of action, which involves the sequestration of lymphocytes in the lymph nodes.

Troubleshooting Guide

IssuePotential Cause(s)Troubleshooting Steps
Precipitation of this compound in Formulation Poor aqueous solubility of this compound. Addition of an aqueous vehicle to a concentrated DMSO stock can cause the compound to "crash out."- Use a suspension: Formulate this compound as a homogenous suspension in 0.5% HPMC or MC.[1][2] - Optimize co-solvent ratio: If using a co-solvent, ensure the final concentration of the organic solvent is sufficient to maintain solubility while being mindful of animal toxicity.[1] - Sonication: Use sonication to aid in the dissolution and dispersion of the compound.[1] - Particle size reduction: Micronizing the this compound powder can improve its dissolution properties.
Inconsistent Experimental Results - Inaccurate dosing due to non-homogenous suspension. - Degradation of the compound in the formulation. - Variability in oral gavage technique.- Ensure homogeneity: Vigorously vortex or stir the suspension before drawing each dose.[1] - Prepare fresh formulations: Prepare dosing solutions or suspensions fresh daily, as the long-term stability in aqueous vehicles may be limited.[1] - Standardize administration: Ensure consistent oral gavage technique across all animals and technicians.
High Variability in Plasma Concentrations - Differences in absorption related to the fed/fasted state of the animals. - Inconsistent formulation.- Standardize feeding schedule: Ensure all animals are in the same fed or fasted state at the time of dosing. - Ensure formulation consistency: Follow a strict protocol for preparing the dosing formulation for every experiment.
Unexpected Animal Mortality or Adverse Events - Overdose: The administered dose may be too high, leading to excessive immunosuppression or other off-target effects. - Vehicle toxicity: The vehicle, especially if containing a high concentration of organic solvent, may be causing toxicity.- Conduct a dose-escalation study: Determine the maximum tolerated dose (MTD) in your specific animal model. - Run a vehicle-only control group: This will help to rule out any toxicity caused by the formulation vehicle itself.
Lack of Efficacy - Insufficient dose: The dose may be too low to achieve a therapeutic effect. - Inappropriate animal model: The chosen model may not be responsive to S1P1 receptor modulation. - Treatment timing: Treatment may have been initiated too late in the disease progression.- Perform a dose-response study: Determine the optimal dose for achieving the desired therapeutic outcome. - Evaluate the animal model: Ensure the model is appropriate for testing an immunomodulatory agent like this compound. - Optimize treatment window: Consider initiating treatment at an earlier stage of the disease in a pilot study.

Data Presentation

Table 1: Solubility of this compound (Amiselimod Hydrochloride)

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)27 mg/mL (65.23 mM)Sonication is recommended to aid dissolution.
Dimethylformamide (DMF)25 mg/mL
Ethanol15 mg/mL
DMF:PBS (pH 7.2) (1:3)0.25 mg/mL
0.5% Hydroxypropylmethyl cellulose (B213188) (HPMC)Forms a suspensionCommonly used as a vehicle for oral administration in mice.[3][4]

Table 2: Pharmacokinetic Parameters of this compound (Amiselimod) and its Active Metabolite (Amiselimod-P) in Animal Models and Humans

SpeciesCompoundDoseRouteTmax (h)CmaxAUCt1/2 (h)Reference
RatAmiselimod-P1 mg/kgp.o.~4~20 ng/mL--[6]
MonkeyAmiselimod0.3-30 mg/kgp.o.-Dose-dependent increase--[6]
HumanAmiselimod0.4 mg (single dose)p.o.12--451[7]
HumanAmiselimod-P0.4 mg (single dose)p.o.--42.6% of total radioactivity AUC-[7]

Note: Comprehensive, directly comparable pharmacokinetic data for this compound across multiple preclinical species in a single study is limited in the public domain. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound Suspension in Mice

This protocol is suitable for administering this compound as a suspension for oral gavage.

Materials:

  • This compound (Amiselimod hydrochloride) powder

  • 0.5% (w/v) Hydroxypropylmethyl cellulose (HPMC) in sterile water

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes

Procedure:

  • Calculate Required Amounts: Determine the total amount of this compound and vehicle needed based on the desired dose (e.g., 0.3 mg/kg), the number of animals, and their average weight. A standard gavage volume is 10 mL/kg. Prepare a slight excess of the formulation.

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile tube.

  • Prepare Suspension: a. Add a small volume of the 0.5% HPMC solution to the this compound powder to create a smooth paste. This helps to ensure the powder is properly wetted. b. Gradually add the remaining 0.5% HPMC solution to the paste while continuously vortexing to achieve the final desired concentration. c. If necessary, sonicate the suspension for 5-10 minutes to ensure a fine and homogenous dispersion.[1]

  • Administration: a. Gently restrain the mouse. b. Vigorously vortex the suspension immediately before drawing the calculated volume into a syringe fitted with an oral gavage needle. c. Gently insert the gavage needle into the esophagus and deliver the suspension.

  • Important Considerations:

    • Prepare the suspension fresh daily.[1]

    • Always include a vehicle-only control group in your experiment.

Protocol 2: this compound Administration in a Mouse Model of Chronic Colitis (Adoptive T-cell Transfer)

This protocol outlines the use of this compound in the CD4+CD45RBhigh T-cell adoptive transfer model of colitis.[3][8]

Materials:

  • Donor mice (e.g., BALB/c)

  • Recipient immunodeficient mice (e.g., SCID)

  • This compound formulation (prepared as in Protocol 1)

  • Vehicle control (0.5% HPMC)

  • Materials for T-cell isolation and transfer

Procedure:

  • Induction of Colitis: a. Isolate CD4+ T-cells from the spleens of donor mice. b. Purify the naïve CD4+CD45RBhigh T-cell population using flow cytometry-based sorting or magnetic bead separation. c. Adoptively transfer the purified T-cells into recipient immunodeficient mice via intraperitoneal injection.

  • This compound Treatment: a. Prophylactic Treatment: Begin daily oral administration of this compound (0.1 or 0.3 mg/kg) or vehicle on the day of or one day after T-cell transfer.[3] b. Therapeutic Treatment: Initiate daily oral administration of this compound or vehicle after the onset of clinical signs of colitis (e.g., weight loss, diarrhea), typically 2-3 weeks post-transfer.

  • Monitoring and Endpoint Analysis: a. Monitor the body weight of the mice daily or every other day. b. Assess clinical signs of colitis (e.g., stool consistency, presence of blood) and calculate a disease activity index (DAI). c. At the end of the study (e.g., 3-4 weeks post-transfer), euthanize the mice and collect the colon for histological analysis of inflammation and immune cell infiltration.[8]

Visualizations

KRP297_Mechanism_of_Action cluster_lymph_node Lymph Node Lymphocyte Lymphocyte S1P_gradient High S1P Gradient Lymphocyte->S1P_gradient Egress Blocked S1P1_receptor S1P1 Receptor Internalization S1P1 Receptor Internalization S1P1_receptor->Internalization Leads to KRP297_P Amiselimod-P (Active Metabolite) KRP297_P->S1P1_receptor Binds to Sequestration Lymphocyte Sequestration Internalization->Sequestration Results in Inflammation Site of Inflammation S1P_gradient->Inflammation KRP297 This compound (Amiselimod) (Oral Prodrug) SphK Sphingosine Kinases (SphK) KRP297->SphK Phosphorylation SphK->KRP297_P KRP297_Experimental_Workflow cluster_prep Formulation Preparation cluster_exp In Vivo Experiment cluster_troubleshoot Troubleshooting Logic start Weigh this compound Powder paste Create Paste with 0.5% HPMC start->paste suspend Suspend in remaining 0.5% HPMC paste->suspend vortex Vortex/Sonicate to Homogenize suspend->vortex formulation Daily Dosing Formulation vortex->formulation dosing Daily Oral Gavage (this compound or Vehicle) formulation->dosing Administer animal_model Induce Disease Model (e.g., Colitis, Lupus) animal_model->dosing monitoring Monitor Clinical Signs & Body Weight dosing->monitoring endpoint Endpoint Analysis (e.g., Histology, Biomarkers) monitoring->endpoint check_efficacy Lack of Efficacy? dose_response Perform Dose-Response check_efficacy->dose_response timing Adjust Treatment Timing check_efficacy->timing check_consistency Inconsistent Results? homogenize Ensure Homogenous Suspension check_consistency->homogenize gavage_tech Standardize Gavage Technique check_consistency->gavage_tech check_safety Adverse Events? mtd_study Conduct MTD Study check_safety->mtd_study vehicle_control Check Vehicle Toxicity check_safety->vehicle_control

References

Technical Support Center: Addressing KRP-297 Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability and degradation of KRP-297 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective peptide boronic acid inhibitor of the 20S proteasome. Its boronic acid moiety forms a reversible covalent bond with the active site threonine residues of the proteasome, thereby inhibiting its proteolytic activity. This inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular processes that rely on protein degradation and often culminating in apoptosis.

Q2: I am observing inconsistent or lower-than-expected inhibition of proteasome activity in my experiments with this compound. What could be the cause?

A2: Inconsistent or reduced activity of this compound is frequently linked to its degradation. The primary degradation pathway is the oxidative cleavage of the boronic acid group, a process known as deboronation, which renders the inhibitor inactive.[1] This degradation can be influenced by several factors, including the composition of your experimental buffer, pH, and storage conditions.

Q3: My stock solution of this compound appears to lose potency over time, even when stored at low temperatures. Why is this happening?

A3: this compound exhibits what has been described as "erratic stability behavior."[1] While low-temperature storage is crucial, the compound is susceptible to oxidative degradation, which can occur in solution. The presence of trace amounts of oxidizing agents or inappropriate buffer components can contribute to the gradual loss of potency. For this reason, it is recommended to prepare fresh working solutions and avoid long-term storage of diluted this compound.

Q4: I added antioxidants like ascorbic acid to my buffer to protect this compound from oxidation, but the degradation seems to have worsened. Is this expected?

A4: Yes, this is a documented and counterintuitive phenomenon for this compound. Studies have shown that certain antioxidants, including ascorbate (B8700270) and EDTA, can paradoxically accelerate the degradation of this peptide boronic acid derivative.[1] Therefore, the inclusion of these specific agents in your experimental buffers should be avoided.

Q5: Are there more stable alternatives to this compound if degradation issues persist?

A5: While this compound is a potent inhibitor, other classes of proteasome inhibitors with different chemical scaffolds may offer greater stability in certain experimental contexts. For example, epoxyketone-based inhibitors like carfilzomib (B1684676) or epoxomicin (B1671546) are generally considered more specific and may exhibit different stability profiles.[2][3] However, the choice of inhibitor should always be guided by the specific goals of your experiment.

Troubleshooting Guides

Issue 1: Suboptimal or No Proteasome Inhibition

If you are not observing the expected downstream effects of proteasome inhibition (e.g., accumulation of ubiquitinated proteins, induction of apoptosis), consider the following troubleshooting steps.

Potential Cause Recommended Action
This compound Degradation Prepare fresh stock and working solutions of this compound for each experiment. Avoid using buffers containing ascorbate or EDTA.[1]
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
Poor Cell Permeability While generally cell-permeable, ensure that the incubation time is sufficient for this compound to reach its intracellular target. A time-course experiment can help optimize this.
Cellular Resistance Some cell lines may exhibit intrinsic or acquired resistance to proteasome inhibitors. Confirm the phenotype with a structurally different proteasome inhibitor.[2]
Issue 2: High Variability Between Experimental Replicates

High variability can often be traced back to inconsistent handling and degradation of this compound.

Potential Cause Recommended Action
Inconsistent this compound Activity Aliquot the this compound stock solution upon receipt to minimize freeze-thaw cycles. Protect stock solutions from light.
Buffer Incompatibility Use a consistent and appropriate buffer system for all experiments. Be aware that buffer components can influence the stability of peptide boronic acids.[4]
Pipetting Inaccuracies Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Solubilization: this compound is typically soluble in organic solvents such as DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-purity DMSO.

  • Vortexing: Vortex the solution gently until the compound is completely dissolved. Gentle warming to 37°C may assist in dissolution.

  • Aliquoting: Aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C and protect them from light. Avoid repeated freeze-thaw cycles. Under these conditions, the DMSO stock should be stable for up to three months.

Protocol 2: Proteasome Activity Assay in Cell Lysates

This protocol allows for the direct measurement of proteasome activity in cells treated with this compound.

  • Cell Treatment: Plate cells at the desired density and allow them to adhere. Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., <0.1% DMSO) for the desired duration.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer that does not contain strong detergents or agents that could interfere with the assay. Keep the lysates on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add equal amounts of protein from each lysate.

  • Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to each well.

  • Fluorescence Reading: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC) in a kinetic mode at 37°C.

  • Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). The proteasome activity in this compound-treated samples can be expressed as a percentage of the vehicle control.

Visualizations

Signaling Pathway

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Pathway and Inhibition by this compound Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 Ub_Protein Polyubiquitinated Protein E3->Ub_Protein Polyubiquitination Protein Target Protein Protein->E3 Proteasome 26S Proteasome Ub_Protein->Proteasome Accumulation Accumulation of Ub-Proteins Ub_Protein->Accumulation Peptides Peptides Proteasome->Peptides Degradation KRP297 This compound KRP297->Proteasome Apoptosis Apoptosis Accumulation->Apoptosis

Caption: Inhibition of the 26S proteasome by this compound.

Experimental Workflow

Experimental_Workflow Troubleshooting Workflow for this compound Experiments Start Start: Suboptimal Inhibition Observed Step1 1. Verify this compound Integrity - Prepare fresh solutions - Check storage conditions - Avoid incompatible buffers Start->Step1 Step2 2. Optimize Experimental Parameters - Perform dose-response curve - Optimize incubation time Step1->Step2 If solutions are fresh Degradation Issue likely This compound degradation Step1->Degradation If solutions were old/ improperly stored Step3 3. Direct Assay of Proteasome Activity - Use fluorogenic substrate assay - Confirm target engagement Step2->Step3 If parameters are optimized Concentration Issue likely suboptimal concentration/time Step2->Concentration If effects are seen at different concentrations/times Step4 4. Assess Downstream Effects - Western blot for ubiquitinated proteins - Cell viability/apoptosis assay Step3->Step4 If proteasome is inhibited Resistance Issue may be cellular resistance Step3->Resistance If proteasome is not inhibited despite active this compound End Conclusion: Identify and resolve issue Step4->End

Caption: A logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: KRP-297 (Amiselimod) Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRP-297, also known as Amiselimod. The focus is on optimizing dose-response curve experiments to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Amiselimod) and its active form?

A1: this compound (Amiselimod) is a selective sphingosine (B13886) 1-phosphate receptor 1 (S1P1) modulator. It is a prodrug, meaning it is administered in an inactive form and requires phosphorylation in vivo by sphingosine kinases (SPHKs) to become its active metabolite, Amiselimod-phosphate (Amiselimod-P).[1] Amiselimod-P then functions as a functional antagonist of the S1P1 receptor.[1]

Q2: What is the mechanism of action for Amiselimod-P?

A2: Amiselimod-P, the active form of this compound, acts as an agonist on S1P1 receptors on lymphocytes. This initial activation leads to the internalization and subsequent degradation of the S1P1 receptor.[2] The loss of S1P1 from the lymphocyte surface prevents their egress from secondary lymphoid organs in response to the natural S1P gradient, resulting in a reduction of circulating lymphocytes.[2]

Q3: Why am I observing a low signal-to-noise ratio in my in vitro assay?

A3: A low signal-to-noise ratio can stem from several factors, including low S1P1 receptor expression in your cell line or poor G-protein coupling. To address this, consider using a cell line with higher endogenous S1P1 expression or a stably transfected cell line. You can verify receptor expression levels using techniques like Western blotting or qPCR.[1] For poor G-protein coupling, co-transfection with a promiscuous G-protein, such as Gα15/16, can help force coupling to a detectable downstream pathway.[1]

Q4: My dose-response curve shows high variability between replicates. What are the common causes?

A4: High variability between replicates is often due to inconsistencies in cell numbers per well or pipetting errors. Ensure you have a homogenous cell suspension before seeding and use a cell counter to verify cell density. Regular pipette calibration and using reverse pipetting techniques for viscous solutions can minimize pipetting inaccuracies.[1]

Q5: What could cause a high background signal in my functional assay?

A5: High background signal can be due to the constitutive activity of the S1P1 receptor, where it is active even without a ligand. Using an inverse agonist can help reduce this basal activity.[1] Additionally, the observed signal might be a result of non-specific effects of Amiselimod-P. To confirm S1P1-mediated signaling, use a selective S1P1 antagonist to see if the signal is blocked, or test the compound on a parental cell line that does not express the S1P1 receptor.[1]

Troubleshooting Guides

In Vitro Phosphorylation Assay

This assay is crucial for confirming the conversion of the prodrug Amiselimod to its active form, Amiselimod-P.

Issue Potential Cause Troubleshooting & Optimization
Low or no detection of Amiselimod-P Inefficient activity of sphingosine kinases (SPHKs) in the chosen cell line.- Use a cell line known to have high SPHK activity. - Consider co-transfecting with SPHK1 or SPHK2.
Poor cell viability.- Ensure optimal cell culture conditions. - Perform a cell viability assay (e.g., MTT or trypan blue exclusion).
Suboptimal incubation time or Amiselimod concentration.- Perform a time-course and concentration-response experiment to determine optimal conditions.
High Variability Inconsistent cell numbers or pipetting errors.- Ensure a homogenous cell suspension before seeding. - Calibrate pipettes regularly.[1]
Inefficient protein precipitation.- Test different organic solvents (e.g., methanol, acetone). - Ensure complete removal of precipitated proteins before injection.[1]
Downstream Functional Assays (e.g., GTPγS Binding, Calcium Mobilization, β-arrestin Recruitment)

These assays measure the cellular response following the activation of the S1P1 receptor by Amiselimod-P.

Issue Potential Cause Troubleshooting & Optimization
Low or No Signal Insufficient Amiselimod-P formation.- Confirm conversion of Amiselimod to Amiselimod-P using the in vitro phosphorylation assay.
Low S1P1 receptor expression.- Use a cell line with higher endogenous receptor expression or a stably transfected cell line.[1] - Verify receptor expression via Western blot or qPCR.[1]
Inefficient β-arrestin recruitment (for β-arrestin assays).- Ensure the C-terminus of the S1P1 receptor construct is not modified in a way that prevents binding.[1] - Use a cell line with high levels of β-arrestin or co-transfect with β-arrestin.[1]
Poor Z' Factor High data variability.- A Z' factor greater than 0.5 is indicative of a good assay.[1] - Optimize cell seeding and pipetting as mentioned previously.
Low maximal response.- Increase receptor expression levels.[1]
Unexpected Agonist Response in S1P1 Knockout/Antagonist-Treated Cells Off-target effects.- Amiselimod-P may be interacting with other S1P receptor subtypes (S1P2-5) if they are expressed in the cell line.[3] - Characterize the S1P receptor expression profile of your cell line.[3] - Use selective antagonists for other S1P receptor subtypes to rule out their involvement.[3]

Experimental Protocols

General Protocol for a Dose-Response Curve in a Cell-Based Assay
  • Cell Seeding:

    • Culture cells to an appropriate confluency.

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells into a multi-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound (Amiselimod) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of concentrations for the dose-response curve. It is advisable to include a vehicle control (solvent only).

  • Treatment:

    • Remove the culture medium from the wells.

    • Add the prepared compound dilutions to the respective wells.

    • Incubate for a predetermined period, which should be optimized for the specific assay and cell line.

  • Assay-Specific Steps:

    • Following incubation, proceed with the specific protocol for your chosen assay (e.g., GTPγS binding, calcium mobilization, or β-arrestin recruitment). This may involve cell lysis, addition of detection reagents, and incubation.

  • Data Acquisition:

    • Measure the signal from each well using a plate reader appropriate for the assay (e.g., luminometer, fluorometer).

  • Data Analysis:

    • Subtract the background signal (vehicle control).

    • Normalize the data to the maximal response.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximal effect).

In Vivo Dose-Response Study Considerations

For in vivo studies, the pharmacokinetics and pharmacodynamics of this compound must be considered.

Parameter Description Relevance to Dose-Response
Pharmacokinetics (PK) The study of drug absorption, distribution, metabolism, and excretion. For this compound, this includes the conversion to its active form, Amiselimod-P.The dose and dosing frequency will influence the plasma concentration of Amiselimod-P and its ability to engage the S1P1 receptor.
Pharmacodynamics (PD) The study of the biochemical and physiological effects of the drug on the body. For this compound, a key PD marker is the reduction in peripheral lymphocyte count.The dose-response relationship will demonstrate the extent of lymphocyte reduction at different dose levels.

Table of Dosing Information from a Clinical Study with an S1P Receptor Agonist (KRP-203)

Dosing Regimen Duration Effect on Lymphocytes Reference
0.3 mg/dayDays 1-4Dose-dependent decrease[4]
0.6 mg/dayDays 5-8Dose-dependent decrease[4]
0.9 mg/dayDays 9-12Dose-dependent decrease[4]
1.2 mg/dayFor 8 weeksMarked decrease in naïve and central memory CD4+ and CD8+ T cells, and B cells[4]

Note: This data is for KRP-203, a similar S1P receptor agonist, and serves as an example. The optimal dosing for this compound (Amiselimod) may differ.

References

overcoming resistance to KRP-297 effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential resistance to the effects of KRP-297, a selective inhibitor of the tyrosine kinase TK-A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the TK-A tyrosine kinase. By binding to the ATP pocket of TK-A, it prevents autophosphorylation and subsequent activation of the downstream Growth and Survival Pathway (GSP), leading to cell cycle arrest and apoptosis in TK-A dependent cancer cells.

Q2: My cells are showing reduced sensitivity to this compound after initial positive results. What are the potential causes?

A2: Reduced sensitivity, or acquired resistance, to this compound can arise from several mechanisms. The most commonly observed are:

  • Secondary mutations in the TK-A kinase domain, such as the T315I gatekeeper mutation, which can prevent this compound from binding effectively.

  • Activation of bypass signaling pathways , like the Alternative Survival Pathway (ASP) mediated by TK-B, which circumvents the need for TK-A signaling.

  • Increased drug efflux due to the upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), which actively pump this compound out of the cell.

Q3: How can I determine if my resistant cells have a mutation in the TK-A gene?

A3: The most direct method is to perform Sanger or Next-Generation Sequencing (NGS) of the TK-A gene from your resistant cell lines. Compare the sequence to that of the parental, sensitive cell line to identify any acquired mutations. See the "Experimental Protocols" section for a detailed methodology.

Q4: What are the signs that a bypass pathway is activated in my this compound resistant cells?

A4: A key indicator of bypass pathway activation is the sustained phosphorylation of downstream signaling molecules (e.g., AKT, ERK) in the presence of this compound, despite confirmed inhibition of TK-A. A phospho-receptor tyrosine kinase (RTK) array can help identify which alternative pathway may be activated.

Q5: Can this compound be used in combination with other inhibitors to overcome resistance?

A5: Yes, combination therapy is a promising strategy. For resistance mediated by TK-B pathway activation, co-treatment with a selective TK-B inhibitor has been shown to restore sensitivity to this compound. For resistance due to drug efflux, co-administration with an ABC transporter inhibitor may increase the intracellular concentration of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Complete lack of response in a new cell line Cell line may not be dependent on the TK-A pathway for survival.Confirm TK-A expression and phosphorylation in the untreated cell line via Western blot.
Gradual loss of this compound efficacy over time Development of acquired resistance.1. Sequence the TK-A gene to check for mutations. 2. Perform a phospho-RTK array to investigate bypass pathways. 3. Assess the expression of ABC transporters (e.g., ABCB1) via qPCR or Western blot.
Variability in results between experiments Inconsistent this compound concentration or cell culture conditions.Ensure consistent passaging of cells and use freshly prepared this compound dilutions for each experiment. Monitor incubator CO2 and temperature levels.
Cell death observed at much higher concentrations than expected Possible upregulation of drug efflux pumps.Test for increased expression of ABCB1/MDR1. Evaluate the effect of this compound in combination with an efflux pump inhibitor like verapamil (B1683045) or tariquidar.
TK-A phosphorylation is inhibited, but downstream pathways (AKT, ERK) remain active Activation of a bypass signaling pathway.Use a phospho-RTK array to identify the activated alternative pathway (e.g., TK-B mediated). Confirm by Western blot for phosphorylated TK-B.

Data on this compound Resistant Cell Lines

Table 1: Cellular IC50 Values for this compound

Cell LineTK-A StatusTK-B StatusABCB1 ExpressionThis compound IC50 (nM)This compound + TK-B Inhibitor IC50 (nM)
Parental LineWild-TypeLowLow1514
Resistant Clone AT315I MutationLowLow> 5000> 5000
Resistant Clone BWild-TypeHigh (pTK-B)Low85020
Resistant Clone CWild-TypeLowHigh970950

Visualizing Signaling Pathways and Workflows

cluster_0 This compound Sensitive Cell cluster_1 This compound Resistant Cell (Bypass Pathway) GF_S Growth Factor TKA_S TK-A GF_S->TKA_S GSP_S GSP Pathway TKA_S->GSP_S Proliferation_S Proliferation/ Survival GSP_S->Proliferation_S KRP297_S This compound KRP297_S->TKA_S GF_R Growth Factor TKA_R TK-A GF_R->TKA_R TKB_R TK-B GF_R->TKB_R GSP_R GSP Pathway TKA_R->GSP_R ASP_R ASP Pathway TKB_R->ASP_R Proliferation_R Proliferation/ Survival GSP_R->Proliferation_R ASP_R->Proliferation_R KRP297_R This compound KRP297_R->TKA_R

Caption: this compound mechanism and bypass pathway resistance.

cluster_0 Cell Membrane cluster_1 Intracellular KRP297_in This compound (in) Pump ABCB1 Efflux Pump KRP297_in->Pump Binding TKA TK-A Target KRP297_in->TKA Inhibition KRP297_out This compound (out) KRP297_out->KRP297_in Passive Diffusion Pump->KRP297_out ATP-dependent Efflux start Resistant Cell Population Identified dna_rna Extract DNA and RNA start->dna_rna seq Sequence TK-A Gene dna_rna->seq mut_check Mutation Found? seq->mut_check t315i T315I Gatekeeper Mutation Confirmed mut_check->t315i Yes other_mech Investigate Other Mechanisms mut_check->other_mech No phospho Perform Phospho-RTK Array other_mech->phospho bypass Bypass Pathway Activated? phospho->bypass tkb_confirm Confirm TK-B Activation via Western Blot bypass->tkb_confirm Yes efflux Assess ABC Transporter Expression bypass->efflux No

Technical Support Center: KRP-297 (ML297) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRP-297, also known as ML297.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (ML297)?

This compound (ML297) is a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2] It preferentially activates heterotetrameric GIRK channels containing the GIRK1 subunit, such as GIRK1/2 and GIRK1/4.[1][3] Its activation of GIRK channels leads to potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in cellular excitability.[4][5]

Q2: What are the recommended solvent and storage conditions for this compound (ML297)?

This compound (ML297) is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM).[3][6] For long-term storage, it is recommended to store the solid compound at -20°C.[3] Stock solutions in DMSO can be stored at -80°C for up to a year.[6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.[6] Note that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is recommended.[6]

Q3: What are the known off-target effects of this compound (ML297)?

While this compound (ML297) is highly selective for GIRK1-containing channels, some off-target activities have been observed, typically at higher concentrations.[1] These include:

  • Partial inhibition of the hERG potassium channel with an IC50 of approximately 10 μM.[1]

  • Modest activity at the 5-HT2b receptor, sigma σ1 receptor, and the GABAA receptor (muscimol binding site) at a concentration of 10 μM.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Observed Effect of this compound (ML297) in Electrophysiology Experiments

Potential Causes and Solutions:

  • Compound Solubility and Stability:

    • Problem: Precipitation of this compound (ML297) in aqueous recording solutions.

    • Troubleshooting:

      • Ensure the final concentration of the solvent (e.g., DMSO) is low and does not affect cell viability or channel activity.

      • Prepare fresh dilutions of this compound (ML297) for each experiment.

      • Visually inspect solutions for any signs of precipitation. If precipitation occurs, sonication may aid dissolution.[7]

  • GIRK Channel Subunit Composition:

    • Problem: The cells being studied do not express GIRK1-containing channels. This compound (ML297) is inactive on homomeric GIRK2 or GIRK2/3 channels.[3]

    • Troubleshooting:

      • Verify the expression of GIRK1 subunits in your experimental system using techniques like Western blotting or qPCR.

      • Use a positive control known to activate the specific GIRK channel subtype expressed in your cells.

  • Slow Washout:

    • Problem: The effects of this compound (ML297) may have a slow washout, making it difficult to observe reversible effects.[1]

    • Troubleshooting:

      • Perfuse the recording chamber with a drug-free solution for an extended period to ensure complete washout.

Issue 2: Potential Artifacts in Fluorescence-Based Assays (e.g., Thallium Flux)

Potential Causes and Solutions:

  • Compound Interference with Fluorescent Dyes:

    • Problem: this compound (ML297) may have intrinsic fluorescence or could quench the fluorescence of the indicator dye, leading to false-positive or false-negative results.

    • Troubleshooting:

      • Run a control experiment with this compound (ML297) and the fluorescent dye in a cell-free system to check for direct interactions.

      • Use a structurally unrelated GIRK channel activator as a positive control to confirm that the observed signal is due to channel activation.

  • Cell Health:

    • Problem: High concentrations of this compound (ML297) or the solvent may be cytotoxic, affecting the integrity of the cell membrane and leading to non-specific dye leakage. While this compound has shown no cytotoxicity in native HEK293 cells at concentrations up to 30 μM, this can be cell-type dependent.[8]

    • Troubleshooting:

      • Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the working concentrations of this compound (ML297) and the solvent.

      • Use the lowest effective concentration of the compound.

Data Presentation

Table 1: Selectivity Profile of this compound (ML297) on GIRK Channels

GIRK Channel SubunitsEC50 / IC50 (nM)EfficacyAssay Type
GIRK1/2160122.6%Thallium Flux
GIRK1/254094.5%Electrophysiology
GIRK1/4887--
GIRK1/3914--
GIRK2No effect-Thallium Flux
GIRK2/3No effect--
Data compiled from multiple sources.[1][3][8]

Table 2: Off-Target Profile of this compound (ML297)

TargetEffectConcentration
hERGPartial Inhibition (~60%)100 µM
hERGIC50 ~ 10 µM-
Kir2.1Inactive-
Kv7.4Inactive-
5-HT2b ReceptorModest Activity (<50% binding)10 µM
Sigma σ1 ReceptorModest Activity (<50% binding)10 µM
GABAA ReceptorModest Activity (<50% binding)10 µM
Data compiled from a lead profiling panel.[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Culture cells expressing the desired GIRK channel subunits on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.

  • Pipette Solution: Use a standard intracellular solution containing GTP to maintain G-protein activity.

  • Recording:

    • Establish a whole-cell recording configuration.

    • Clamp the cell membrane at a holding potential of -70 mV.[1]

    • Apply this compound (ML297) at the desired concentration through a local perfusion system.

    • Record the resulting inward current.

    • To confirm the current is mediated by potassium channels, a non-selective blocker of inward-rectifying potassium channels like barium can be co-applied.[1]

Protocol 2: Thallium Flux Assay
  • Cell Preparation: Plate cells expressing the GIRK channel subunits in a 96-well plate.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.

  • Compound Addition: Add this compound (ML297) at various concentrations to the wells.

  • Thallium Addition and Measurement:

    • Use a fluorescent imaging plate reader (FLIPR) to measure the baseline fluorescence.

    • Add a thallium-containing solution to all wells.

    • Measure the change in fluorescence over time. An increase in intracellular thallium through activated GIRK channels will result in a change in the dye's fluorescence.

Visualizations

KRP_297_Mechanism_of_Action cluster_membrane Cell Membrane GPCR GPCR G_protein Gαβγ GPCR->G_protein 2. G-protein   coupling G_beta_gamma Gβγ G_protein->G_beta_gamma 3. Subunit   dissociation GIRK_channel GIRK Channel (inactive) G_beta_gamma->GIRK_channel 4. Gβγ binding GIRK_channel_active GIRK Channel (active) K_ion_out K+ GIRK_channel_active->K_ion_out 6. K+ efflux Hyperpolarization Hyperpolarization KRP297 This compound KRP297->GIRK_channel 5. Direct   Activation Ligand Ligand Ligand->GPCR 1. Activation K_ion_in K+

Caption: Mechanism of action of this compound on GIRK channels.

Caption: Troubleshooting workflow for inconsistent this compound effects.

Off_Target_Considerations KRP297 This compound GIRK1 GIRK1-containing Channels KRP297->GIRK1 High Potency hERG hERG Channel KRP297->hERG Low Potency (at >10µM) Receptors 5-HT2b, σ1, GABAA Receptors KRP297->Receptors Low Potency (at 10µM) PrimaryEffect Activation (Therapeutic Effect) GIRK1->PrimaryEffect SideEffect1 Inhibition (Potential Cardiac Risk) hERG->SideEffect1 SideEffect2 Modulation (Potential Neurological Side Effects) Receptors->SideEffect2

Caption: Potential on-target and off-target effects of this compound.

References

Technical Support Center: Ensuring Reproducibility with ML297 (formerly KRP-297)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving the G-protein-gated inwardly rectifying potassium (GIRK) channel activator, ML297.

Frequently Asked Questions (FAQs)

Q1: What is ML297 and its primary mechanism of action?

A1: ML297 is a potent and selective small molecule activator of G-protein-gated inwardly rectifying K+ (GIRK) channels, specifically those containing the GIRK1 subunit.[1][2][3] Unlike endogenous activation via G-protein-coupled receptors (GPCRs), ML297 directly activates these channels in a G-protein-independent manner.[2] However, its activity is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[1][4]

Q2: What is the selectivity profile of ML297 for different GIRK channel subunits?

A2: ML297 exhibits selectivity for GIRK channels containing the GIRK1 subunit. It is a potent activator of GIRK1/2 heteromers and shows less potent activation of GIRK1/4 and GIRK1/3 channels.[1][5][6] Notably, it has been reported to have no effect on GIRK2 homomers or GIRK2/3 heteromers.[1][5][6]

Q3: What are the recommended storage and handling conditions for ML297?

A3: For long-term storage, ML297 powder should be stored at -20°C.[5][6] Stock solutions, typically prepared in DMSO, can also be stored at -20°C for shorter periods, though some sources recommend -80°C for up to a year for stock solutions.[1][7] To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.[7]

Q4: In which solvents is ML297 soluble?

A4: ML297 is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][5][8] For cell-based assays, it is crucial to ensure that the final concentration of the solvent in the culture medium is not toxic to the cells, typically kept at or below 0.1%.[1]

Q5: Are there known off-target effects for ML297?

A5: While ML297 is highly selective for GIRK1-containing channels, some off-target effects have been observed, particularly at higher concentrations. For instance, it has been shown to partially inhibit the hERG potassium channel with an IC50 in the micromolar range (approximately 10 µM).[1][9]

Troubleshooting Guide

Problem 1: High variability in results between experiments.

  • Potential Cause: Inconsistent compound preparation and handling.

    • Solution: Prepare fresh working solutions for each experiment from a validated stock solution. Ensure ML297 is fully dissolved in the solvent; sonication may help if precipitation is observed.[1] Verify that storage conditions for both powder and stock solutions are appropriate to prevent degradation.

  • Potential Cause: Inconsistent cell culture conditions.

    • Solution: Maintain consistent cell seeding density across all wells and plates. Use cells within a consistent passage number range, as channel expression levels can change with extensive passaging. Regularly check cell health and morphology.

  • Potential Cause: Pipetting errors during serial dilutions.

    • Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dilutions. Prepare a sufficient volume of each dilution to minimize errors associated with handling very small volumes.

Problem 2: The observed effect of ML297 is smaller than expected or absent.

  • Potential Cause: Low or absent expression of the GIRK1 subunit in the experimental model.

    • Solution: Confirm the expression of the GIRK1 subunit in your cell line or tissue preparation using techniques such as Western blotting, qPCR, or immunocytochemistry. ML297's efficacy is dependent on the presence of GIRK1.[1][9]

  • Potential Cause: Depletion of phosphatidylinositol 4,5-bisphosphate (PIP2).

    • Solution: The activity of ML297 is dependent on PIP2.[1][4] Avoid experimental conditions that could lead to PIP2 depletion, such as the activation of phospholipase C (PLC) by certain Gq-coupled GPCRs. If co-treating with other compounds, consider their potential impact on PIP2 levels.

  • Potential Cause: Incorrect experimental conditions.

    • Solution: Ensure that the composition of your extracellular and intracellular solutions, particularly the potassium concentration, is appropriate for measuring GIRK channel activity. Verify the holding potential in electrophysiology experiments is suitable for detecting inward currents.[9]

Problem 3: Slow onset or washout of the ML297 effect.

  • Potential Cause: Compound properties and experimental setup.

    • Solution: The washout of ML297 can be a slow process, sometimes taking nearly a minute.[9] Ensure your recording or measurement period is sufficiently long to observe both the full onset and washout of the effect. The rate of washout does not appear to be significantly affected by the presence of blockers like barium.[9]

Data Summary

Table 1: Selectivity Profile of ML297 on GIRK Channel Subunits

GIRK Subunit CombinationEC50 / IC50 (nM)Effect
GIRK1/2160Activator
GIRK1/4887Activator
GIRK1/3914Activator
GIRK2No effect-
GIRK2/3No effect-
Kir2.1No effect-
Kv7.4No effect-
hERG~10,000Partial Inhibitor

Data compiled from multiple sources.[1][5][6][9]

Table 2: Recommended Storage and Solubility of ML297

FormStorage TemperatureDurationSolventMax Solubility
Powder-20°CUp to 3 years--
Stock Solution-80°CUp to 1 yearDMSO100 mM
Stock Solution-20°CUp to 1 monthEthanol50 mM

Data compiled from multiple sources.[1][5][7][8]

Experimental Protocols

1. Electrophysiological Recording of ML297-activated GIRK Currents

  • Cell Preparation: Use a cell line (e.g., HEK293) stably or transiently expressing the desired GIRK1-containing channel subunits (e.g., GIRK1 and GIRK2).

  • Recording Configuration: Whole-cell patch-clamp configuration is commonly used.

  • Solutions:

    • External Solution (in mM): e.g., 140 KCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2; pH adjusted to 7.4 with KOH. A high extracellular K+ concentration is used to increase the inward current.

    • Internal Solution (in mM): e.g., 140 KCl, 10 HEPES, 1 EGTA, 3 Mg-ATP, 0.2 Na-GTP; pH adjusted to 7.2 with KOH.

  • Procedure:

    • Establish a whole-cell recording.

    • Hold the cell at a negative potential (e.g., -70 mV) to favor inward potassium currents.[9]

    • Apply ML297 at the desired concentration via a perfusion system.

    • Record the resulting inward current.

    • Wash out the compound to observe the reversal of the effect.

    • The effect of ML297 can be blocked by the non-selective inward rectifier potassium channel blocker, barium (e.g., 2 mM).[9]

2. In Vivo Evaluation of ML297 in a Pentylenetetrazol (PTZ)-Induced Seizure Model

  • Animals: Adult male mice (e.g., C57BL/6).[2]

  • Compound Preparation and Administration:

    • Vehicle: A common vehicle is 5% DMSO, 5% Tween 80, and 90% saline.[2]

    • ML297 Solution: Dissolve ML297 in the vehicle to the desired concentration.

    • Administration: Administer ML297 (e.g., 50-60 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to PTZ administration.[2][3]

  • Seizure Induction: Administer a convulsive dose of PTZ (e.g., 85 mg/kg) via subcutaneous (s.c.) injection.[2]

  • Observation:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Observe the animals for at least 30 minutes.

    • Record the latency to the first seizure and the percentage of animals in each group protected from tonic-clonic seizures.[2]

Visualizations

GIRK_Signaling_Pathway cluster_GPCR GPCR-Mediated Activation cluster_ML297 ML297-Mediated Activation cluster_channel GIRK Channel GPCR GPCR G_protein Gαβγ GPCR->G_protein Agonist Binding G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha Gα-GTP G_protein->G_alpha GIRK GIRK Channel (GIRK1-containing) G_beta_gamma->GIRK Direct Binding Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector ML297 ML297 ML297->GIRK Direct Binding K_ion K+ GIRK->K_ion K+ Efflux PIP2 PIP2 PIP2->GIRK Required for gating Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: GIRK Channel Activation Pathways.

ML297_Troubleshooting_Workflow start Experiment with ML297 issue Unexpected Results? (e.g., low efficacy, high variability) start->issue check_compound Verify Compound Integrity - Fresh solutions? - Correct storage? - Fully dissolved? issue->check_compound Yes resolve Problem Resolved issue->resolve No check_cells Assess Cell Model - GIRK1 expression confirmed? - Consistent passage number? - Healthy morphology? check_compound->check_cells check_protocol Review Experimental Protocol - Optimal K+ concentration? - Correct holding potential? - Potential PIP2 depletion? check_cells->check_protocol check_protocol->resolve

Caption: Troubleshooting Workflow for ML297 Experiments.

References

Validation & Comparative

KRP-297: A Dual PPAR Agonist in the Spotlight

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of KRP-297 against other peroxisome proliferator-activated receptor (PPAR) agonists, including the well-established thiazolidinediones (TZDs) rosiglitazone (B1679542) and pioglitazone (B448), reveals its potential as a dual-acting agent for the management of type 2 diabetes and dyslipidemia. this compound, a member of the thiazolidinedione class, distinguishes itself by activating both PPARα and PPARγ with nearly equal affinity, a characteristic that suggests a broader spectrum of metabolic benefits.[1][2]

Peroxisome proliferator-activated receptors are nuclear receptors that play a pivotal role in the regulation of glucose and lipid metabolism.[1] PPARγ, the primary target of TZDs like rosiglitazone and pioglitazone, is a master regulator of adipogenesis and enhances insulin (B600854) sensitivity. PPARα, on the other hand, is a key modulator of fatty acid oxidation and lipid metabolism. Dual PPARα/γ agonists, such as this compound, are designed to harness the therapeutic advantages of both receptor subtypes, offering the potential for comprehensive management of the metabolic abnormalities associated with type 2 diabetes.[3][4]

Efficacy Profile of this compound

Preclinical evidence demonstrates the effectiveness of this compound in improving glucose homeostasis. In studies involving obese and insulin-resistant animal models, such as ob/ob and db/db mice, this compound has been shown to enhance glucose uptake in a dose-dependent manner. This suggests its potential to ameliorate insulin resistance, a key pathological feature of type 2 diabetes.

While direct head-to-head clinical comparisons with other PPAR agonists are limited, the dual-action mechanism of this compound suggests a favorable profile in addressing both hyperglycemia and dyslipidemia, a common comorbidity in diabetic patients.[5]

Comparative Landscape: this compound vs. Other PPAR Agonists

The therapeutic landscape of PPAR agonists has been dominated by the PPARγ-selective agents rosiglitazone and pioglitazone. While both effectively improve glycemic control, they exhibit different effects on lipid profiles. Pioglitazone has demonstrated more beneficial effects on plasma lipids, including a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol, compared to rosiglitazone.[3][4][6][7][8]

Dual PPARα/γ agonists were developed to combine the glycemic benefits of PPARγ activation with the lipid-modifying effects of PPARα activation.[3] this compound, with its balanced affinity for both receptors, is positioned to offer these combined advantages.[1][2] The table below summarizes the key characteristics of this compound in comparison to other notable PPAR agonists.

Compound Target PPAR(s) Key Reported Effects
This compound PPARα / PPARγ (Dual Agonist)Improves glucose uptake in insulin-resistant models.[1]
Rosiglitazone PPARγ (Selective Agonist)Improves insulin sensitivity and glycemic control.[6]
Pioglitazone PPARγ (Selective Agonist)Improves insulin sensitivity, glycemic control, and lipid profiles (decreases triglycerides, increases HDL).[4][6][8]

Signaling Pathways and Experimental Workflows

The mechanism of action of PPAR agonists involves their binding to the ligand-binding domain of the receptor, leading to a conformational change, heterodimerization with the retinoid X receptor (RXR), and subsequent binding to peroxisome proliferator response elements (PPREs) on target genes. This initiates the transcription of genes involved in glucose and lipid metabolism.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (e.g., this compound) Receptor_inactive PPAR-RXR Heterodimer (Inactive) Agonist->Receptor_inactive Binds to PPAR Receptor_active PPAR-RXR-Agonist Complex (Active) Receptor_inactive->Receptor_active Conformational Change PPRE PPRE (DNA Response Element) Receptor_active->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Regulation of Glucose & Lipid Metabolism Gene_Transcription->Metabolic_Effects Leads to

PPAR Signaling Pathway

A typical experimental workflow to evaluate and compare the efficacy of PPAR agonists involves a series of in vitro and in vivo assays.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding_Assay Binding Affinity Assay (Ki determination) Transactivation_Assay Transactivation Assay (EC50 determination) Binding_Assay->Transactivation_Assay Adipocyte_Differentiation Adipocyte Differentiation Assay Transactivation_Assay->Adipocyte_Differentiation Animal_Models Animal Models of Diabetes & Dyslipidemia (e.g., ob/ob, db/db mice) Adipocyte_Differentiation->Animal_Models Promising candidates move to in vivo Efficacy_Testing Efficacy Testing (Glucose, Insulin, Lipids) Animal_Models->Efficacy_Testing Safety_Assessment Safety & Toxicity Assessment Efficacy_Testing->Safety_Assessment

Experimental Workflow for PPAR Agonist Evaluation

Experimental Protocols

PPAR Transactivation Assay

This assay is crucial for determining the functional potency of a PPAR agonist.

  • Cell Culture and Transfection: HEK293T cells are cultured and transiently transfected with three plasmids: a PPAR expression vector (e.g., for PPARα or PPARγ), a reporter plasmid containing a luciferase gene under the control of a PPRE, and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Compound Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., this compound, rosiglitazone) for 24 hours.

  • Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The data is then plotted against the compound concentration to determine the EC50 value, which represents the concentration at which the compound elicits a half-maximal response.

Adipocyte Differentiation Assay

This assay assesses the ability of a PPARγ agonist to induce the differentiation of preadipocytes into mature adipocytes.

  • Cell Culture: 3T3-L1 preadipocytes are cultured to confluence.

  • Differentiation Induction: Differentiation is induced by treating the cells with a cocktail containing insulin, dexamethasone, and IBMX, along with the test compound (e.g., this compound).

  • Lipid Accumulation Staining: After several days, the cells are fixed and stained with Oil Red O, which specifically stains neutral lipids within the mature adipocytes.

  • Quantification: The extent of differentiation is quantified by extracting the Oil Red O stain and measuring its absorbance or by microscopic imaging and analysis.

Logical Relationship of Comparative Effects

The dual agonism of this compound on both PPARα and PPARγ is expected to result in a broader range of metabolic effects compared to selective PPARγ agonists.

Comparative_Effects KRP297 This compound PPARa_activation PPARα Activation KRP297->PPARa_activation PPARg_activation PPARγ Activation KRP297->PPARg_activation Lipid_Metabolism Improved Lipid Metabolism (↓ Triglycerides) PPARa_activation->Lipid_Metabolism Insulin_Sensitivity Improved Insulin Sensitivity (↓ Glucose) PPARg_activation->Insulin_Sensitivity Rosiglitazone Rosiglitazone / Pioglitazone Rosiglitazone->PPARg_activation

Comparative Effects of this compound

References

A Comparative Guide: KRP-297 and Rosiglitazone in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of KRP-297 and rosiglitazone (B1679542), two thiazolidinedione derivatives with applications in metabolic disease research. By examining their mechanisms of action, and presenting supporting experimental data, this document aims to be a valuable resource for the scientific community.

Introduction

This compound is a novel thiazolidinedione derivative that has demonstrated potent insulin-sensitizing effects in preclinical models. Like other members of its class, its primary mechanism of action is through the activation of peroxisome proliferator-activated receptors (PPARs). Rosiglitazone, a well-established thiazolidinedione, has been widely used in the treatment of type 2 diabetes and serves as a critical benchmark for comparison. This guide will delve into the comparative pharmacology of these two compounds.

Mechanism of Action: Targeting PPARs

Both this compound and rosiglitazone exert their therapeutic effects by modulating the activity of PPARs, a family of nuclear receptors that play a key role in the regulation of glucose and lipid metabolism.

This compound is distinguished as a dual agonist of both PPARα and PPARγ.[1] This dual agonism suggests a broader spectrum of metabolic effects, potentially influencing not only glucose uptake and insulin (B600854) sensitivity (primarily a PPARγ-mediated effect) but also lipid metabolism, including fatty acid oxidation (a key role of PPARα).

Rosiglitazone , in contrast, is a selective and potent agonist of PPARγ.[2] Its action is predominantly focused on enhancing insulin sensitivity in adipose tissue, skeletal muscle, and the liver through the regulation of genes involved in glucose and lipid homeostasis.

The activation of PPARγ by both compounds leads to a cascade of downstream events, including the increased expression of glucose transporter type 4 (GLUT4), which facilitates glucose uptake into cells, and the modulation of adipokine secretion.

PPAR Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ligand This compound or Rosiglitazone PPAR PPARγ (and PPARα for this compound) Ligand->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Improved Insulin Sensitivity Altered Lipid Metabolism Gene_Transcription->Metabolic_Effects Leads to

Caption: General signaling pathway for this compound and rosiglitazone.

Comparative Efficacy: Preclinical Data

Direct head-to-head comparative studies between this compound and rosiglitazone are limited in the public domain. However, by examining data from individual preclinical studies conducted in similar animal models of insulin resistance and diabetes, we can draw parallels in their efficacy.

Glycemic Control

Both compounds have demonstrated significant improvements in glycemic control in animal models.

This compound has been shown to dose-dependently decrease plasma glucose and insulin levels in ob/ob mice.[3] In the more severely hyperglycemic db/db mice, this compound treatment prevented severe hyperglycemia.[3]

Rosiglitazone has also been extensively studied in various animal models. In diabetic rats, combination therapy of rosiglitazone with insulin led to a time-dependent decrease in blood glucose levels, with significant reductions observed by the second week of treatment.[4]

ParameterAnimal ModelThis compound TreatmentOutcomeRosiglitazone TreatmentOutcome
Plasma Glucose ob/ob mice0.3 to 10 mg/kgDose-dependent decrease[3]--
Plasma Insulin ob/ob mice0.3 to 10 mg/kgDose-dependent decrease[3]--
Blood Glucose db/db mice0.3 to 10 mg/kgPrevention of severe hyperglycemia[3]--
Blood Glucose Diabetic Rats--Rosiglitazone with insulinTime-dependent decrease[4]
Insulin Sensitivity

A primary endpoint for thiazolidinediones is their ability to improve insulin sensitivity.

This compound treatment improved impaired insulin-stimulated 2-deoxyglucose (2DG) uptake in the soleus muscle of both ob/ob and db/db mice.[3] In db/db mice, this compound improved both basal and insulin-stimulated 2DG uptake.[3]

Rosiglitazone has been shown to improve insulin-stimulated glucose metabolism in patients with type 2 diabetes, which was associated with a reduction in plasma fatty acid concentration.[5]

ParameterModelThis compound TreatmentOutcomeRosiglitazone TreatmentOutcome
Insulin-Stimulated Glucose Uptake Soleus muscle (ob/ob mice)0.3 to 10 mg/kgImproved uptake[3]--
Basal & Insulin-Stimulated Glucose Uptake Soleus muscle (db/db mice)0.3 to 10 mg/kgImproved uptake[3]--
Insulin-Stimulated Glucose Metabolism Humans with Type 2 Diabetes--3 months of treatment68% improvement (low-dose insulin)[5]
Lipid Profile

The dual PPARα/γ agonism of this compound suggests it may have a more pronounced effect on lipid metabolism compared to the primarily PPARγ-focused action of rosiglitazone.

This compound has been noted for its potential in treating dyslipidemia by restoring reduced lipid oxidation and inhibiting enhanced lipogenesis and triglyceride accumulation in the liver.[1]

Rosiglitazone has been shown to reduce plasma fatty acid concentrations.[5] In diabetic rats, a combination of rosiglitazone and insulin brought the lipid profile to values comparable to control rats.[4]

ParameterModelThis compound TreatmentOutcomeRosiglitazone TreatmentOutcome
Lipid Oxidation --Restores reduced oxidation[1]--
Lipogenesis Liver-Inhibits enhancement[1]--
Triglyceride Accumulation Liver-Inhibits enhancement[1]--
Plasma Fatty Acids Humans with Type 2 Diabetes--3 months of treatment~40% reduction[5]
Lipid Profile Diabetic Rats--Rosiglitazone with insulinReached control group values[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the effects of thiazolidinediones.

In Vivo Animal Studies for Glycemic Control
  • Animal Models: Commonly used models include genetically diabetic mice (e.g., ob/ob, db/db) and rats, as well as diet-induced obesity models.[2][6][7]

  • Drug Administration: Test compounds (this compound or rosiglitazone) are typically administered orally via gavage once or twice daily for a specified period (e.g., several weeks).[4]

  • Blood Sampling: Blood samples are collected at baseline and at various time points throughout the study to measure plasma glucose and insulin levels.

  • Glucose Tolerance Tests: Oral or intraperitoneal glucose tolerance tests are often performed to assess the animal's ability to clear a glucose load.

  • Tissue Collection: At the end of the study, tissues such as skeletal muscle, adipose tissue, and liver are collected for further analysis (e.g., gene expression, protein analysis).

Experimental_Workflow_In_Vivo Animal_Model Select Animal Model (e.g., ob/ob, db/db mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements (Glucose, Insulin, etc.) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Treatment Daily Drug Administration (this compound or Rosiglitazone) Randomization->Treatment Monitoring Regular Monitoring (Body Weight, Food/Water Intake) Treatment->Monitoring Endpoint Endpoint Measurements (Glucose, Insulin, Lipids) Monitoring->Endpoint Tissue_Harvest Tissue Harvest (Muscle, Adipose, Liver) Endpoint->Tissue_Harvest

Caption: A typical workflow for in vivo animal studies.
Ex Vivo Glucose Uptake Assay

  • Tissue Preparation: Skeletal muscle (e.g., soleus) is isolated from treated and control animals.

  • Incubation: The muscle is incubated in a buffer containing a radiolabeled or fluorescent glucose analog (e.g., 2-deoxy-D-[3H]glucose or 2-NBDG).

  • Stimulation: Insulin is added to the buffer to stimulate glucose uptake.

  • Measurement: The amount of labeled glucose taken up by the muscle tissue is quantified using a scintillation counter or a fluorescence plate reader.

  • Data Analysis: Glucose uptake is expressed as a rate (e.g., nmol/mg tissue/min) and compared between treatment groups.

Safety and Toxicology

Comprehensive safety and toxicology data for this compound are not widely available in the public literature. Preclinical toxicology studies are a standard part of the drug development process and would typically involve acute, subchronic, and chronic toxicity studies in various animal species to evaluate potential adverse effects.[8] Safety pharmacology studies are also conducted to assess the effects on major organ systems.[9]

For rosiglitazone, extensive clinical use has provided a more complete, albeit complex, safety profile. Known side effects include weight gain, edema, and an increased risk of heart failure.[10] Concerns about cardiovascular safety led to restrictions on its use in the past.[10]

Conclusion

Both this compound and rosiglitazone are effective insulin-sensitizing agents that act through the activation of PPARγ. This compound's dual PPARα/γ agonism suggests a potentially broader impact on lipid metabolism in addition to its effects on glycemic control. The preclinical data available for this compound indicates promising efficacy in improving insulin sensitivity and glucose metabolism. Further head-to-head comparative studies are necessary to fully elucidate the relative efficacy and safety profiles of these two compounds. The experimental protocols outlined in this guide provide a framework for conducting such comparative evaluations.

References

Validating Target Engagement of KRP-297 (ML297): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, confirming that a compound interacts with its intended molecular target within a biological system is a critical step. This guide provides a comparative framework for validating the target engagement of KRP-297, a selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels, with a focus on its primary target, the GIRK1/2 heterotetramer. Due to the likely misnomer in the initial query, this guide will focus on the well-characterized GIRK activator, ML297 , as a proxy for "this compound".

This guide will compare ML297 with other known GIRK channel activators, presenting experimental data and detailed protocols to aid in the design and interpretation of target engagement studies.

G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Signaling Pathway

GIRK channels are crucial regulators of neuronal excitability and heart rate.[1] Their activation leads to an efflux of potassium ions (K+), which hyperpolarizes the cell membrane and reduces cellular activity.[2][3] This process is typically initiated by the activation of G-protein-coupled receptors (GPCRs). The Gβγ subunits of dissociated G-proteins then directly bind to and activate the GIRK channel.[4][5] ML297, however, activates GIRK channels in a G-protein-independent manner, requiring the presence of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[6][7]

GIRK_Signaling_Pathway GIRK Channel Signaling Pathway GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Agonist Binding G_alpha Gα-GTP G_protein->G_alpha GTP for GDP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma GIRK_channel GIRK Channel (Kir3.x) G_beta_gamma->GIRK_channel Direct Activation K_ion K+ GIRK_channel->K_ion K+ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to ML297 ML297 ML297->GIRK_channel Direct Activation PIP2 PIP2 PIP2->GIRK_channel Required Cofactor

Caption: GIRK Channel Activation Pathways.

Comparative Analysis of GIRK Channel Activators

The potency and selectivity of ML297 can be benchmarked against other small molecule GIRK channel activators. The following table summarizes the reported 50% effective concentrations (EC50) for ML297 and selected alternative compounds on various GIRK channel subunit combinations.

CompoundGIRK Subunit CombinationAssay TypeReported EC50 (nM)Reference(s)
ML297 GIRK1/2Thallium Flux160[8][9]
GIRK1/2Voltage-Clamp Electrophysiology540[8]
GIRK1/4Thallium Flux887[10]
GIRK1/3Thallium Flux914[10]
GIRK2/3Thallium FluxInactive[8][9]
GiGA1 GIRK1/2-Preferential Activation[6][11]
VU0529331 GIRK2 (homomeric)Thallium Flux5100[1]
GIRK1/2Thallium Flux5200[1]
Ivermectin GIRK1/2Electrophysiology3500 - 7500[1]

Experimental Protocols for Validating Target Engagement

To confirm that ML297 directly engages and activates GIRK channels, a combination of electrophysiological and cell-based assays is recommended. The following workflow outlines the key experimental steps.

Experimental_Workflow Workflow for Validating GIRK Activator Target Engagement start Start cell_culture Cell Line Selection & Stable Transfection (e.g., HEK293 with GIRK subunits) start->cell_culture thallium_flux Primary Screen: Thallium Flux Assay cell_culture->thallium_flux dose_response Dose-Response Curve Generation (EC50) thallium_flux->dose_response patch_clamp Gold Standard Validation: Patch-Clamp Electrophysiology dose_response->patch_clamp current_measurement Measure Whole-Cell Currents patch_clamp->current_measurement selectivity Selectivity Profiling: Test against other ion channels (e.g., Kir2.1, Kv7.4, hERG) current_measurement->selectivity in_vivo In Vivo Model Testing (e.g., seizure models) selectivity->in_vivo end End in_vivo->end

Caption: Experimental Workflow for Target Validation.
Thallium Flux Assay

This high-throughput assay is a robust method for primary screening and determining the potency of GIRK channel activators.[3] It indirectly measures channel activity by detecting the influx of thallium ions (Tl+), a surrogate for K+, using a Tl+-sensitive fluorescent dye.

Principle: Activation of GIRK channels allows Tl+ to enter the cell, leading to an increase in fluorescence of a pre-loaded dye.[3]

Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing the GIRK channel subunits of interest (e.g., GIRK1 and GIRK2) in 384-well plates.

  • Dye Loading: Load the cells with a Tl+-sensitive fluorescent dye (e.g., Thallos-AM) according to the manufacturer's instructions.

  • Compound Addition: Add ML297 or other test compounds at various concentrations to the wells.

  • Stimulation and Measurement: Add a stimulus solution containing Tl+ to initiate the influx. Immediately measure the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing direct measurement of the ionic currents flowing through the channels.[1][3]

Principle: This technique allows for the precise control of the membrane potential of a single cell while measuring the currents flowing across the cell membrane.

Protocol:

  • Cell Preparation: Use cells expressing the GIRK channel of interest.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration by rupturing the cell membrane under the patch pipette to gain electrical access to the cell's interior.[1]

  • Current Recording: Clamp the membrane potential at a holding potential (e.g., -80 mV). Apply voltage steps or ramps to elicit currents.

  • Compound Application: Apply ML297 or other test compounds to the cell via a perfusion system.

  • Data Measurement and Analysis: Record the changes in the whole-cell current. An increase in outward current at potentials negative to the K+ reversal potential is indicative of GIRK channel activation.[3] Measure the magnitude of the activated current and plot it against the compound concentration to determine potency and efficacy.

Selectivity Assays

To ensure that the compound's activity is specific to the target, it is essential to test it against a panel of other ion channels and receptors.

Protocol:

  • Counter-Screening: Perform functional assays (e.g., patch-clamp or specific binding assays) on a panel of off-target ion channels, such as Kir2.1, Kv7.4, and hERG, to assess for any inhibitory or activating effects.[8]

  • Receptor Binding Assays: Utilize radioligand binding assays to determine if the compound interacts with a broad range of GPCRs and other receptors.[6]

By following this comparative guide, researchers can rigorously validate the target engagement of ML297 and other GIRK channel activators, providing a solid foundation for further preclinical and clinical development.

References

A Comparative Analysis of Thiazolidinediones: KRP-297 in the Context of Established Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thiazolidinedione (TZD) class of anti-diabetic drugs, with a particular focus on the emerging compound KRP-297 in relation to the well-established agents, Pioglitazone (B448) and Rosiglitazone. Thiazolidinediones exert their therapeutic effects primarily by activating the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[1][2][3] While effective in improving insulin (B600854) sensitivity, this class of drugs is also associated with a distinct side-effect profile that warrants careful consideration.[4][5]

Due to the limited availability of public data on this compound, this guide will first offer a detailed comparison of Pioglitazone and Rosiglitazone, for which extensive clinical and experimental data exist. Subsequently, it will summarize the current, albeit limited, preclinical findings for this compound to contextualize its potential position within the TZD landscape.

Pioglitazone vs. Rosiglitazone: A Head-to-Head Comparison

Pioglitazone and Rosiglitazone, both potent PPARγ agonists, have been widely used in the management of type 2 diabetes.[3][6] Their primary mechanism of action involves enhancing insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[7][8] This leads to increased glucose uptake and utilization, and a reduction in hepatic glucose production.[2][9]

Efficacy and Clinical Outcomes

Both drugs have demonstrated comparable efficacy in glycemic control.[10] However, their effects on lipid profiles and cardiovascular outcomes have been a key point of differentiation.

Table 1: Comparative Efficacy of Pioglitazone and Rosiglitazone

ParameterPioglitazoneRosiglitazoneCitation
Glycemic Control (HbA1c Reduction) ~1-1.5%~1-1.5%[8][10]
Triglycerides DecreasedIncreased or Neutral[10][11]
HDL Cholesterol IncreasedIncreased[10][11]
LDL Cholesterol No significant change or slight increaseIncreased[10][11]
Myocardial Infarction Risk No increased risk, potential benefitIncreased risk (controversial)[12][13]
Congestive Heart Failure Risk IncreasedIncreased[5][14]
Experimental Data Summary

The differential effects of Pioglitazone and Rosiglitazone on lipid metabolism are supported by numerous clinical trials. For instance, a head-to-head study demonstrated that while both drugs improved glycemic control, Pioglitazone was associated with a more favorable lipid profile, including a significant reduction in triglycerides and a greater increase in HDL cholesterol compared to Rosiglitazone.[10]

Safety and Adverse Effects

The primary safety concerns associated with thiazolidinediones include fluid retention, weight gain, bone fractures, and an increased risk of congestive heart failure.[5][14] While both drugs share these class-specific side effects, the cardiovascular safety of Rosiglitazone, in particular, has been a subject of intense scrutiny, leading to restrictions on its use in several countries.[6][15]

Table 2: Comparative Safety Profile of Pioglitazone and Rosiglitazone

Adverse EffectPioglitazoneRosiglitazoneCitation
Fluid Retention/Edema YesYes[5][14]
Weight Gain YesYes[5]
Bone Fractures Increased risk, particularly in womenIncreased risk, particularly in women[5]
Hepatotoxicity Rare, monitoring recommendedRare, monitoring recommended[3]
Bladder Cancer Risk Potential increased risk with long-term useNo established link[6]

This compound: An Emerging Thiazolidinedione

This compound is a newer thiazolidinedione derivative that has been evaluated in preclinical models of insulin resistance.[16] Due to a lack of publicly available clinical trial data, a direct and comprehensive comparison with Pioglitazone and Rosiglitazone is not possible at this time.

Preclinical Findings

A key study investigated the effect of this compound on glucose uptake in the soleus muscle of ob/ob and db/db mice, which are animal models for obesity and type 2 diabetes.[16] The findings from this study are summarized below.

Table 3: Preclinical Efficacy of this compound in Animal Models

Animal ModelKey FindingsCitation
ob/ob mice - Dose-dependent decrease in plasma glucose and insulin levels. - Improved insulin-stimulated 2-deoxyglucose (2DG) uptake in soleus muscle.[16]
db/db mice - Improved basal and insulin-stimulated 2DG uptake in soleus muscle. - Prevented severe hyperglycemia and the decline in pancreatic insulin content.[16]

These preclinical results suggest that this compound is effective in ameliorating impaired glucose transport in skeletal muscle, a key feature of insulin resistance.[16] However, its potency, clinical efficacy, and safety profile in humans remain to be determined through rigorous clinical trials.

Signaling Pathways and Experimental Workflows

PPARγ Signaling Pathway

The primary mechanism of action for all thiazolidinediones is the activation of the PPARγ nuclear receptor. This activation leads to the transcription of a suite of genes involved in glucose and lipid homeostasis.

PPARg_Signaling cluster_cell Adipocyte / Myocyte cluster_nucleus Nucleus TZD Thiazolidinedione (e.g., this compound, Pioglitazone) PPARg_RXR PPARγ-RXR Heterodimer TZD->PPARg_RXR Binds & Activates PPRE Peroxisome Proliferator Response Element (PPRE) PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Increased Insulin Sensitivity Improved Glucose Uptake Altered Lipid Metabolism Gene_Transcription->Metabolic_Effects Leads to

Caption: PPARγ signaling pathway activated by thiazolidinediones.

Experimental Workflow: Glucose Uptake Assay

A common experimental method to assess the efficacy of insulin-sensitizing agents is the 2-deoxyglucose (2DG) uptake assay in isolated muscle tissue.

Glucose_Uptake_Workflow start Isolate Soleus Muscle from Animal Model pre_incubation Pre-incubation in Krebs-Ringer Bicarbonate Buffer start->pre_incubation treatment Incubate with or without Insulin and TZD (e.g., this compound) pre_incubation->treatment glucose_uptake Add 2-Deoxy-[3H]glucose and [14C]mannitol treatment->glucose_uptake wash Wash muscle to remove extracellular tracers glucose_uptake->wash solubilize Solubilize muscle tissue wash->solubilize scintillation Measure radioactivity using liquid scintillation counting solubilize->scintillation analysis Calculate intracellular 2-deoxyglucose accumulation scintillation->analysis end Determine effect of TZD on glucose uptake analysis->end

Caption: Workflow for a 2-deoxyglucose uptake assay in isolated muscle.

Conclusion

Pioglitazone and Rosiglitazone, while sharing a common mechanism of action and efficacy in glycemic control, exhibit important differences in their effects on lipid profiles and cardiovascular safety. These differences have significant implications for their clinical use.

This compound shows promise as a new insulin-sensitizing agent based on preclinical data demonstrating its ability to improve glucose uptake in insulin-resistant muscle. However, comprehensive clinical data are required to fully understand its efficacy, safety, and potential advantages over existing thiazolidinediones. Further research and publication of clinical trial results are eagerly awaited by the scientific community to determine the future role of this compound in the management of type 2 diabetes.

References

cross-validation of KRP-297 findings in different models

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification is needed regarding the identity of "KRP-297." Initial research has revealed that this designation is not unique and is associated with at least three distinct experimental drug entities:

  • ML297: A selective activator of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which has shown potential as an antiepileptic agent.

  • EDP-297: An agonist for the farnesoid X receptor (FXR), which has been investigated for the treatment of nonalcoholic steatohepatitis.

  • KRP (Cell-penetrating peptide): A polypeptide designed for a pH-responsive drug delivery system, specifically tested with the chemotherapy drug doxorubicin (B1662922) in the context of osteosarcoma.

To provide a relevant and accurate comparison guide, it is crucial to identify which of these compounds is the subject of your query. Please specify whether you are interested in the GIRK channel activator (ML297), the FXR agonist (EDP-297), or the cell-penetrating peptide drug delivery system (KRP).

Once you have clarified the specific "this compound" of interest, a comprehensive guide will be developed to address the cross-validation of its findings in different models, complete with data tables, experimental protocols, and visualizations as requested.

Independent Replication of KRP-297 (ML297) Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of KRP-297 (also known as ML297), a selective G-protein-gated inwardly rectifying potassium (GIRK) channel activator, with other alternatives. The information is based on published experimental data to facilitate independent assessment and replication of key findings.

Executive Summary

This compound (ML297) has emerged as a potent and selective activator of GIRK channels containing the GIRK1 subunit. Studies have demonstrated its potential as an antiepileptic and anxiolytic agent. This guide summarizes the quantitative data from various independent studies, details key experimental protocols, and provides visual representations of its mechanism of action and experimental workflows. While direct, head-to-head replication studies are not extensively available in the public domain, the collective evidence from multiple research groups provides a strong basis for the validation of its primary pharmacological activities.

Data Presentation

Table 1: In Vitro Potency of ML297 on Different GIRK Subunit Combinations
GIRK Subunit CombinationAssay TypeReported EC50 (nM)Reference
GIRK1/2Thallium Flux160[1]
GIRK1/3Thallium Flux914[1]
GIRK1/4Thallium Flux887[1]
GIRK2Thallium FluxInactive[1]
GIRK2/3Thallium FluxInactive[1]
Table 2: In Vivo Anticonvulsant Activity of ML297 Compared to Sodium Valproate
ModelCompoundDose (mg/kg, i.p.)EndpointResultReference
Maximal Electroshock (MES)ML29760Latency to SeizureSignificantly delayed seizure onset[2]
Maximal Electroshock (MES)Sodium Valproate150Latency to SeizureSignificantly delayed seizure onset[2]
Pentylenetetrazol (PTZ)ML29760Prevention of ConvulsionsSignificant prevention of convulsions[2]
Pentylenetetrazol (PTZ)Sodium Valproate150Prevention of ConvulsionsSignificant prevention of convulsions[2]
Pentylenetetrazol (PTZ)ML29760Prevention of FatalitySignificant prevention of fatality[2]
Pentylenetetrazol (PTZ)Sodium Valproate150Prevention of FatalitySignificant prevention of fatality[2]
Table 3: Comparison of ML297 with other GIRK Channel Activators
CompoundSelectivityMechanism of ActionKey Differences from ML297Reference
ML297 GIRK1-containing channelsG-protein-independent, PIP2-dependent-[3][4]
GiGA1 Preferentially GIRK1-containing channelsG-protein-independentAlcohol-like kinetics (fast on/off rates)[4]
Ivermectin Higher potency for GIRK2 over GIRK4G-protein-independent, PIP2-dependentActivates a broader range of GIRK channels[3]

Experimental Protocols

In Vivo Maximal Electroshock (MES) Seizure Model
  • Animals: Adult male C57Bl/6 mice.

  • Drug Administration: ML297 (60 mg/kg) or sodium valproate (150 mg/kg) administered via intraperitoneal (i.p.) injection. A vehicle control group is also included.

  • Procedure: At a predetermined time after drug administration, a lethal electrical shock is delivered via corneal electrodes.

  • Endpoint Measurement: The latency to the onset of seizure (typically tonic hindlimb extension) is recorded.

  • Statistical Analysis: Comparison of seizure latency times between the treated and vehicle control groups.

In Vivo Pentylenetetrazol (PTZ) Induced Seizure Model
  • Animals: Adult male C57Bl/6 mice.

  • Drug Administration: ML297 (60 mg/kg) or sodium valproate (150 mg/kg) administered i.p.

  • Procedure: Following the drug administration, a convulsant dose of PTZ is injected.

  • Endpoint Measurement: The percentage of animals in each group that exhibit convulsions and the percentage that survive the PTZ challenge are recorded.

  • Statistical Analysis: Comparison of the percentage of protected animals between the treated and vehicle control groups using Fisher's exact test.[4]

Thallium Flux Assay for GIRK Channel Activation
  • Cell Line: HEK-293 cells stably expressing the desired GIRK channel subunit combinations.

  • Principle: This assay measures the influx of thallium ions through activated potassium channels using a thallium-sensitive fluorescent dye.

  • Procedure:

    • Cells are loaded with the fluorescent dye.

    • A baseline fluorescence is established.

    • The test compound (e.g., ML297) is added at various concentrations.

    • A stimulus solution containing thallium is added to initiate ion flux.

    • The change in fluorescence, indicative of thallium influx, is measured over time.

  • Data Analysis: The rate of fluorescence increase is proportional to channel activity. Dose-response curves are generated to determine the EC50 of the compound.

Mandatory Visualization

KRP-297_Signaling_Pathway cluster_intracellular Intracellular GPCR GPCR G_protein Gαβγ GPCR->G_protein 2. Activates GIRK GIRK Channel (GIRK1-containing) G_protein->GIRK 3. Gβγ binds K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux 4. Opens PIP2 PIP2 PIP2->GIRK Required Co-factor KRP297 This compound (ML297) KRP297->GIRK Direct Activation (G-protein independent) Agonist Agonist Agonist->GPCR

Caption: Signaling pathway of this compound (ML297) activating GIRK channels.

Experimental_Workflow_PTZ_Model start Start acclimatize Animal Acclimatization start->acclimatize grouping Randomize into Treatment Groups acclimatize->grouping drug_admin Drug Administration (Vehicle, ML297, Comparator) grouping->drug_admin ptz_injection PTZ Injection drug_admin->ptz_injection observation Observe for Convulsions & Survival ptz_injection->observation data_collection Record Incidence of Seizures and Fatality observation->data_collection analysis Statistical Analysis (e.g., Fisher's Exact Test) data_collection->analysis end End analysis->end

References

Assessing the Translational Potential of Amiselimod (KRP-297): A Comparative Guide for S1P1 Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational sphingosine-1-phosphate receptor 1 (S1P1) modulator, Amiselimod, against other key players in its class. Amiselimod, also known by its developmental codes MT-1303 and potentially KRP-297, has emerged as a promising therapeutic candidate for autoimmune diseases. This document synthesizes preclinical and clinical data to evaluate its translational potential, focusing on its performance relative to other S1P1 modulators such as Fingolimod, Ozanimod, and Etrasimod.

Mechanism of Action: Modulating Lymphocyte Trafficking

Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs that functionally antagonize the S1P1 receptor on lymphocytes.[1] This antagonism leads to the internalization of the S1P1 receptor, which in turn prevents lymphocytes from exiting the lymph nodes and entering the peripheral circulation.[2] The resulting sequestration of lymphocytes within the lymphoid organs reduces the infiltration of these immune cells into sites of inflammation, representing a key therapeutic mechanism in autoimmune disorders.[3]

Second-generation S1P1 modulators, including Amiselimod, have been developed with greater selectivity for the S1P1 receptor compared to the first-generation modulator, Fingolimod. This enhanced selectivity aims to improve the safety profile, particularly by mitigating cardiac-related side effects.[4]

S1P1 Receptor Signaling Pathway

The binding of an S1P1 modulator to its receptor on a lymphocyte initiates a signaling cascade that ultimately leads to the internalization and degradation of the receptor. This process renders the lymphocyte unresponsive to the endogenous S1P gradient, effectively trapping it within the lymph node.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P / S1P1 Modulator S1P1 S1P1 Receptor S1P->S1P1 Binding G_protein G-protein Activation S1P1->G_protein Activation Internalization Receptor Internalization & Degradation S1P1->Internalization Sustained Agonism leads to Downstream Downstream Signaling (e.g., Akt, ERK) G_protein->Downstream Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress

Figure 1: Simplified S1P1 receptor signaling pathway.

Comparative Efficacy in Autoimmune Diseases

Amiselimod has demonstrated therapeutic potential in clinical trials for both multiple sclerosis and ulcerative colitis. The following tables provide a comparative summary of key efficacy data.

Ulcerative Colitis

Amiselimod has shown promise in a Phase 2 study for mild to moderate ulcerative colitis.[5] For comparison, data from pivotal trials of the approved S1P1 modulators, Ozanimod and Etrasimod, in moderate to severe ulcerative colitis are also presented.

Table 1: Efficacy of S1P1 Modulators in Ulcerative Colitis

Drug (Trial)Patient PopulationPrimary EndpointAmiselimod/Comparator GroupPlacebo Groupp-value
Amiselimod (Phase 2)[6]Mild to moderate UCMean change in modified Mayo Score at Day 85-2.3-1.60.002
Clinical Remission at Day 8532.4%17.8%0.007
Endoscopic Improvement at Day 8542.7%23.4%<0.001
Ozanimod (True North - Induction)[7]Moderate to severe UCClinical Remission at Week 1018.4%6.0%<0.001
Clinical Response at Week 1047.8%25.9%<0.001
Ozanimod (True North - Maintenance)[7]Moderate to severe UCClinical Remission at Week 5237.0%18.5%<0.001
Clinical Response at Week 5260.0%41.0%<0.001
Etrasimod (ELEVATE UC 52 - Induction)[8]Moderate to severe UCClinical Remission at Week 1227.0%7.0%<0.0001
Etrasimod (ELEVATE UC 52 - Maintenance)[8]Moderate to severe UCClinical Remission at Week 5232.0%7.0%<0.0001
Multiple Sclerosis

A network meta-analysis of randomized controlled trials in patients with multiple sclerosis suggested that Amiselimod (0.4 mg) had a high efficacy in reducing the annualized relapse rate compared to placebo and other S1P modulators.[9]

Table 2: Comparative Efficacy of S1P1 Modulators in Multiple Sclerosis (Network Meta-Analysis) [9]

DrugDosageRelative Efficacy (Standardized Mean Difference vs. Placebo) [95% CI]
Amiselimod 0.4 mg0.71 [0.59-0.86]
Fingolimod 0.5 mg0.80 [0.76-0.84]
Ozanimod 1.0 mg0.82 [0.76-0.89]
Siponimod 2 mg0.91 [0.87-0.95]
Ponesimod 20 mg0.90 [0.68-1.19]

Safety and Tolerability Profile

A key differentiator among S1P1 modulators is their safety profile, with a particular focus on cardiac effects. Amiselimod was designed to have a more favorable cardiac safety profile than first-generation modulators.[10][11]

Table 3: Common Adverse Events of S1P1 Modulators

Adverse EventAmiselimodOzanimod[12]Etrasimod[13]Fingolimod[14]
Cardiac Low bradycardia risk reported[10]Bradycardia, atrioventricular blockBradycardia (mostly asymptomatic)Bradycardia, atrioventricular block
Infections -Increased incidence in maintenance phase[7]Similar rates to placeboIncreased risk of serious infections
Hepatic -Elevated liver aminotransferase levels[7]--
Ophthalmologic -Macular edema-Macular edema
Other Well-tolerated in Phase 2 UC trial[6]Anemia, headache[15]Headache, gastrointestinal disorders-

Note: Direct comparison of adverse event rates across different clinical trial programs should be interpreted with caution due to variations in study design, patient populations, and reporting methodologies.

Experimental Protocols

The assessment of S1P1 receptor modulators involves a range of in vitro and in vivo assays to determine their potency, selectivity, and physiological effects.

In Vitro Potency and Selectivity Assays

1. S1P Receptor Binding Assay: [4]

  • Objective: To determine the binding affinity of the compound to different S1P receptor subtypes.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing recombinant human S1P receptor subtypes are prepared.

    • Competitive Binding: Membranes are incubated with a radiolabeled S1P ligand and varying concentrations of the test compound.

    • Detection: The amount of radioligand bound to the receptor is measured to determine the inhibitory concentration (IC50) of the test compound.

2. GTPγS Binding Assay: [4]

  • Objective: To measure the functional activity of the compound as an agonist or antagonist at G-protein coupled receptors.

  • Methodology:

    • Membrane Incubation: Cell membranes expressing the S1P receptor of interest are incubated with the test compound.

    • GTPγS Addition: A non-hydrolyzable GTP analog, [35S]GTPγS, is added.

    • Detection: Receptor activation leads to the binding of [35S]GTPγS to the G-protein, which is quantified by scintillation counting to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Assessment of Peripheral Lymphocyte Counts
  • Objective: To quantify the in vivo effect of S1P1 modulators on circulating lymphocyte numbers.[4]

  • Methodology:

    • Animal Dosing: The test compound is administered to animals (e.g., rodents, non-human primates).

    • Blood Collection: Blood samples are collected at baseline and various time points post-administration.

    • Flow Cytometry: Whole blood is stained with fluorescently labeled antibodies specific for different lymphocyte subpopulations (e.g., CD4+ T cells, CD8+ T cells, B cells).

    • Analysis: The number of each lymphocyte subpopulation is quantified using a flow cytometer.

Clinical Trial Workflow

The clinical development of S1P1 modulators typically follows a standardized pathway from initial safety and tolerability studies in healthy volunteers to large-scale efficacy trials in patient populations.

Clinical_Trial_Workflow cluster_preclinical Preclinical cluster_phase1 Phase 1 cluster_phase2 Phase 2 cluster_phase3 Phase 3 cluster_approval Regulatory Review preclinical In vitro & In vivo Studies phase1 Safety & Tolerability in Healthy Volunteers preclinical->phase1 phase2 Dose-Ranging & Efficacy in Patients phase1->phase2 phase3 Large-Scale Efficacy & Safety Trials phase2->phase3 approval Submission & Approval phase3->approval

Figure 2: Typical clinical trial workflow for S1P1 modulators.

Conclusion

Amiselimod (this compound) demonstrates significant translational potential as a selective S1P1 receptor modulator. Its promising efficacy data in both ulcerative colitis and multiple sclerosis, coupled with a potentially favorable cardiac safety profile, position it as a strong candidate for further development. Future Phase 3 trials will be critical in definitively establishing its comparative efficacy and safety against currently approved therapies. The nuanced differences in receptor selectivity and pharmacokinetic profiles among the various S1P1 modulators underscore the importance of continued research to tailor therapeutic choices to specific patient populations and disease states.

References

A Comparative Analysis of KRP-297 and Dual PPAR Delta/Gamma Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of metabolic and inflammatory disease therapeutics, understanding the nuanced differences between various peroxisome proliferator-activated receptor (PPAR) agonists is crucial. This guide provides a detailed, data-driven comparison of KRP-297, a dual PPARα/γ agonist, and the emerging class of dual PPARδ/γ agonists.

Introduction to PPAR Agonism

Peroxisome proliferator-activated receptors are a group of nuclear receptors that function as transcription factors regulating gene expression in metabolic processes and inflammation. The three main isoforms, PPARα, PPARγ, and PPARδ (also known as PPARβ), have distinct tissue distributions and physiological roles.

  • PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle, it is a key regulator of lipid metabolism, particularly fatty acid oxidation.

  • PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis, insulin (B600854) sensitivity, and glucose homeostasis.

  • PPARδ: Ubiquitously expressed, it plays a role in fatty acid oxidation, glucose metabolism, and inflammation.

Dual agonists, by targeting more than one PPAR isoform, aim to provide a broader therapeutic effect. This guide focuses on comparing the dual PPARα/γ agonist this compound with the more recently developed dual PPARδ/γ agonists.

Mechanism of Action: A Tale of Two Dual Agonists

This compound: The Dual PPARα/γ Agonist

This compound is a thiazolidinedione derivative that acts as a dual agonist for both PPARα and PPARγ.[1][2][3] This dual agonism allows it to concurrently address both dyslipidemia (through PPARα activation) and insulin resistance (through PPARγ activation), making it a potential therapeutic for type 2 diabetes and metabolic syndrome.[1][4]

Dual PPAR Delta/Gamma Agonists: A Newer Frontier

Dual PPARδ/γ agonists are a newer class of compounds being investigated for various therapeutic applications, including metabolic diseases and neurodegenerative disorders like Alzheimer's disease.[5] By combining the metabolic benefits of both PPARδ and PPARγ activation, these agonists aim to improve insulin sensitivity, lipid metabolism, and inflammation, potentially with a different side-effect profile compared to PPARα/γ agonists.[6][7] Notable examples of dual PPARδ/γ agonists include AU9 and ZLY06.[8]

In Vitro Activity: A Quantitative Comparison

Direct head-to-head comparative studies of this compound and dual PPARδ/γ agonists are limited. However, by collating data from various sources, we can establish a comparative profile of their in vitro activity.

CompoundTargetEC50 (nM)Assay TypeReference
This compound PPARα1000Transactivation Assay[1]
PPARγ800Transactivation Assay[1]
ZLY06 PPARδ341Transactivation Assay[8]
PPARγ237Transactivation Assay[8]

Note: EC50 values represent the concentration of the compound required to elicit 50% of the maximal response and can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is derived from different studies.

In Vivo Efficacy: Insights from Preclinical Models

The therapeutic potential of these compounds has been evaluated in various animal models.

This compound in Metabolic Disease Models

Studies in Zucker fatty rats, a model of obesity and insulin resistance, have demonstrated the efficacy of this compound in improving metabolic parameters.[9][10][11] Treatment with this compound has been shown to:

  • Restore reduced lipid oxidation in the liver.[1]

  • Inhibit enhanced lipogenesis and triglyceride accumulation in the liver.[1]

  • Improve impaired glucose uptake in skeletal muscle.[4]

Dual PPAR Delta/Gamma Agonists in Disease Models

  • AU9: In the 3xTg-AD mouse model of Alzheimer's disease, AU9 has been shown to induce PPARδ receptor activity to a lesser extent than a full PPARδ agonist.[12][13][14][15] It has also demonstrated significant anti-inflammatory effects in the brain.

  • ZLY06: In mouse models, ZLY06 has been shown to significantly improve glucose and lipid metabolism without causing weight gain.[8] It also alleviates fatty liver by promoting fatty acid β-oxidation and inhibiting hepatic lipogenesis.[8] However, some studies have reported potential hepatotoxicity with ZLY06 in normal mice.

Safety and Tolerability

A critical aspect of drug development is the safety profile of the compound.

  • This compound (as a dual PPARα/γ agonist): Dual PPARα/γ agonists have faced challenges in clinical development due to safety concerns, including fluid retention, weight gain, and potential cardiovascular risks, which are often associated with potent PPARγ activation.[16]

  • Dual PPAR Delta/Gamma Agonists: The safety profile of this newer class of compounds is still under extensive investigation. Some dual PPARδ/γ agonists are designed as partial agonists for PPARγ to potentially mitigate the side effects associated with full PPARγ activation.[5] However, as seen with ZLY06, off-target effects and potential toxicity remain a concern that requires thorough preclinical evaluation.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, understanding the underlying experimental methodologies is essential.

PPAR Transactivation Assay (Reporter Gene Assay)

This assay is a common in vitro method to determine the functional activity of a compound as a PPAR agonist.

  • Cell Culture and Transfection: A suitable cell line (e.g., COS-7, HEK293) is cultured and then transiently transfected with two plasmids:

    • An expression vector encoding a specific human PPAR isoform (α, δ, or γ).

    • A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.[1][6][17]

  • Compound Treatment: The transfected cells are then treated with varying concentrations of the test compound (e.g., this compound, ZLY06).

  • Luciferase Activity Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of PPAR activation.[1]

  • Data Analysis: The data is typically plotted as a dose-response curve to determine the EC50 value.[8]

Radioligand Displacement Assay

This in vitro assay measures the binding affinity of a compound to a PPAR isoform.

  • Preparation of Receptor and Radioligand: The ligand-binding domain (LBD) of the PPAR isoform is expressed and purified. A known radiolabeled ligand that binds to the receptor is also prepared.[18][19][20][21]

  • Competition Binding: The purified PPAR LBD is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation and Detection: The bound radioligand is separated from the unbound radioligand, and the amount of bound radioactivity is measured.

  • Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50), which can then be used to determine the binding affinity (Ki).

Animal Models
  • Zucker Fatty Rat: This is a genetic model of obesity, insulin resistance, and dyslipidemia, making it a relevant model for studying the effects of compounds like this compound on metabolic syndrome.[9][10][11][22]

  • 3xTg-AD Mouse: This transgenic mouse model develops both amyloid plaques and neurofibrillary tangles, the key pathological hallmarks of Alzheimer's disease, and is used to evaluate the neuroprotective effects of compounds like AU9.[12][13][14][15]

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams are provided in DOT language.

PPAR_Signaling_Pathway cluster_ligands Ligands cluster_receptors PPAR Isoforms cluster_downstream Downstream Effects KRP297 This compound PPARa PPARα KRP297->PPARa PPARg PPARγ KRP297->PPARg Dual_d_g Dual PPARδ/γ Agonists Dual_d_g->PPARg PPARd PPARδ Dual_d_g->PPARd RXR RXR PPARa->RXR Heterodimerization PPARg->RXR Heterodimerization PPARd->RXR Heterodimerization Lipid_Metabolism Lipid Metabolism (Fatty Acid Oxidation) RXR->Lipid_Metabolism Gene Transcription Glucose_Homeostasis Glucose Homeostasis (Insulin Sensitivity) RXR->Glucose_Homeostasis Gene Transcription Inflammation_Modulation Inflammation Modulation RXR->Inflammation_Modulation Gene Transcription

Caption: PPAR Signaling Pathway for this compound and Dual PPARδ/γ Agonists.

Reporter_Gene_Assay_Workflow Start Start Transfection Transfect cells with PPA-R expression vector and PPRE-luciferase reporter Start->Transfection Treatment Treat cells with test compound Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure luciferase activity Lysis->Luciferase_Assay Data_Analysis Analyze data and determine EC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a PPAR Reporter Gene Assay.

Conclusion

This compound, as a dual PPARα/γ agonist, and the newer dual PPARδ/γ agonists represent distinct therapeutic strategies targeting the PPAR family. This compound offers a combined approach to improving both lipid and glucose metabolism, which has been validated in preclinical models of metabolic disease. Dual PPARδ/γ agonists are a promising new class of compounds with potential applications in metabolic and neurodegenerative diseases, with some designed as partial PPARγ agonists to potentially improve the safety profile.

The lack of direct comparative studies necessitates a careful evaluation of the available data. Researchers should consider the specific PPAR isoform selectivity, the potency, and the preclinical and clinical safety profiles when choosing a compound for further investigation. The experimental protocols and animal models described in this guide provide a framework for conducting such comparative studies to better elucidate the therapeutic potential of these different classes of PPAR agonists.

References

A Comparative Review of KRP-297 and Telmisartan: Dual PPAR Agonism vs. Angiotensin Receptor Blockade with Partial PPARγ Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of KRP-297 (also known as MK-0767) and telmisartan (B1682998), focusing on their distinct yet overlapping pharmacological profiles. This compound is a potent dual agonist of peroxisome proliferator-activated receptor-alpha (PPARα) and -gamma (PPARγ), positioning it primarily as a metabolic regulator. In contrast, telmisartan is a well-established angiotensin II type 1 (AT1) receptor blocker for the treatment of hypertension, which also exhibits partial PPARγ agonism. This unique characteristic of telmisartan has garnered significant interest for its potential metabolic benefits beyond blood pressure control.

This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of these two compounds.

Data Presentation

The following tables summarize the key pharmacological and in vivo data for this compound and telmisartan based on available literature. It is important to note that a direct head-to-head comparative study has not been identified; therefore, the data presented are compiled from separate studies.

Table 1: Pharmacological Profile

ParameterThis compound (MK-0767)Telmisartan
Primary Mechanism Dual PPARα and PPARγ agonist[1]Angiotensin II type 1 (AT1) receptor blocker
Secondary Mechanism -Partial PPARγ agonist[2]
PPARγ Activation Potent agonistPartial agonist (~25-30% of full agonist)[3]
PPARα Activation Potent agonist[4]Partial, liver-specific activation[5]
PPARγ:α Potency Ratio ~2:1[4]Not established

Table 2: In Vivo Efficacy (Preclinical & Clinical Data)

ParameterThis compound (MK-0767)Telmisartan
Animal Model/Study Population ob/ob mice[6]Spontaneously Hypertensive Rats (SHRs) / Hypertensive patients with type 2 diabetes
Effect on Blood Pressure Data not availableSHRs: Significant reduction in systolic blood pressure (SBP) with 5 mg/kg and 10 mg/kg doses over 8 weeks[7]. Humans: Significant reduction in systolic and diastolic blood pressure with 20-40 mg daily for 6 months[8].
Effect on Glucose Metabolism ob/ob mice: Dose-dependent decrease in plasma glucose and insulin (B600854) levels (0.3 to 10 mg/kg)[6].Humans: Significant decrease in fasting insulin and HOMA-IR after 6 months of treatment[8].
Effect on Lipid Metabolism ob/ob mice: Data on lipid profile not specified in the cited study. Other studies suggest it inhibits triglyceride accumulation in the liver[9].Humans: No significant change in total cholesterol, HDL-cholesterol, or triglycerides after 6 months of treatment[8].

Experimental Protocols

This compound: In Vivo Study in ob/ob Mice
  • Objective: To examine the effect of this compound on glucose uptake in the soleus muscle of obese, insulin-resistant animal models.

  • Animal Model: Male ob/ob mice.

  • Dosing: this compound was administered orally at doses of 0.3, 1, 3, and 10 mg/kg.

  • Parameters Measured: Plasma glucose and insulin levels were determined. Insulin-stimulated 2-deoxyglucose (2DG) uptake in isolated soleus muscle was measured to assess insulin sensitivity.

  • Methodology:

    • Animals were treated with the specified doses of this compound.

    • Blood samples were collected for the analysis of plasma glucose and insulin concentrations.

    • Soleus muscles were isolated, and 2DG uptake was measured in the presence and absence of insulin to evaluate insulin-stimulated glucose transport[6].

Telmisartan: In Vivo Study in Spontaneously Hypertensive Rats (SHRs)
  • Objective: To investigate the effects of telmisartan on systolic blood pressure (SBP) and endothelial nitric oxide (NO) release in SHRs.

  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs) and Wistar-Kyoto (WKY) rats as normotensive controls.

  • Dosing: Telmisartan was administered orally at doses of 5 mg/kg or 10 mg/kg daily for 8 weeks. A placebo group received the vehicle.

  • Parameters Measured: Systolic blood pressure was measured weekly. After 8 weeks, NO concentration and signaling pathways (PI3K/Akt/eNOS) were analyzed.

  • Methodology:

    • Rats were randomly assigned to placebo, telmisartan 5 mg/kg, or telmisartan 10 mg/kg groups.

    • SBP was measured using the tail-cuff method before the study and weekly thereafter.

    • After the 8-week treatment period, animals were sacrificed, and tissues were collected for the measurement of NO concentration and western blot analysis of the PI3K/Akt/eNOS pathway proteins[7].

Telmisartan: Clinical Study in Hypertensive Patients with Type 2 Diabetes
  • Objective: To examine the effects of telmisartan on insulin sensitivity and adipokine levels in hypertensive patients with type 2 diabetes.

  • Study Population: 36 outpatients with both hypertension and type 2 diabetes mellitus.

  • Dosing: Patients received 20-40 mg of telmisartan orally once daily for 6 months.

  • Parameters Measured: Blood pressure, urinary albumin excretion, fasting plasma glucose, HbA1c, lipid profile, fasting immunoreactive insulin (IRI), and Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).

  • Methodology:

    • Baseline physical examinations and blood/urine tests were performed.

    • Patients were treated with telmisartan for 6 months.

    • Follow-up examinations and tests were conducted at 3 and 6 months to assess changes in the measured parameters. HOMA-IR was calculated using the formula: Fasting insulin (μU/mL) × Fasting glucose (mg/dL) / 405[8].

Mandatory Visualization

Signaling_Pathways cluster_KRP297 This compound Signaling cluster_Telmisartan Telmisartan Signaling KRP297 This compound PPARa PPARα KRP297->PPARa PPARg PPARγ KRP297->PPARg RXR RXR PPARa->RXR Heterodimerization PPARg->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis PPRE->Lipid_Metabolism Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake PPRE->Glucose_Homeostasis Telmisartan Telmisartan AT1R AT1 Receptor Telmisartan->AT1R Blocks Tel_PPARg PPARγ Telmisartan->Tel_PPARg Partially Activates Vasoconstriction ↓ Vasoconstriction AT1R->Vasoconstriction Aldosterone ↓ Aldosterone Secretion AT1R->Aldosterone AngII Angiotensin II AngII->AT1R Tel_RXR RXR Tel_PPARg->Tel_RXR Heterodimerization Tel_PPRE PPRE Tel_RXR->Tel_PPRE Binds to Tel_Glucose ↑ Insulin Sensitivity Tel_PPRE->Tel_Glucose

Caption: Signaling pathways of this compound and telmisartan.

Experimental_Workflow cluster_KRP297_exp This compound In Vivo Experiment (ob/ob mice) cluster_Telmisartan_exp Telmisartan In Vivo Experiment (SHRs) KRP_start Start: ob/ob mice KRP_dosing Oral administration of this compound (0.3-10 mg/kg) KRP_start->KRP_dosing KRP_blood Blood sampling KRP_dosing->KRP_blood KRP_muscle Soleus muscle isolation KRP_dosing->KRP_muscle KRP_analysis Analysis: - Plasma glucose & insulin - 2DG uptake KRP_blood->KRP_analysis KRP_muscle->KRP_analysis KRP_end End KRP_analysis->KRP_end Tel_start Start: SHRs Tel_dosing Oral administration of Telmisartan (5 or 10 mg/kg) for 8 weeks Tel_start->Tel_dosing Tel_bp Weekly SBP measurement (Tail-cuff) Tel_dosing->Tel_bp Tel_tissue Tissue collection after 8 weeks Tel_dosing->Tel_tissue Tel_analysis Analysis: - NO concentration - PI3K/Akt/eNOS pathway Tel_tissue->Tel_analysis Tel_end End Tel_analysis->Tel_end

Caption: Experimental workflows for in vivo studies of this compound and telmisartan.

References

KRP-297: A Comparative Analysis of a Dual PPARα/γ Agonist's Therapeutic Window

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of KRP-297 (also known as MK-767), a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, with established therapeutic alternatives. This compound was under development for the treatment of type 2 diabetes and dyslipidemia. However, its clinical development was discontinued (B1498344) during Phase III trials due to safety concerns, specifically the observation of a rare form of malignant tumors in mice.[1] This guide will objectively present the available preclinical and clinical data for this compound and compare it with the PPARγ agonist pioglitazone (B448) and the PPARα agonist fenofibrate (B1672516) to evaluate its therapeutic window.

Executive Summary

This compound demonstrated potent dual agonist activity on both PPARα and PPARγ, aiming to combine the glucose-lowering effects of PPARγ activation with the lipid-modifying benefits of PPARα activation.[2] Preclinical and early clinical studies showed promising dose-dependent reductions in plasma triglycerides, free fatty acids, and cholesterol, alongside improvements in glucose and insulin (B600854) levels.[2][3] However, the termination of its development program highlights a critical aspect of its therapeutic window: a potential lack of long-term safety that ultimately outweighed its therapeutic promise. In contrast, pioglitazone and fenofibrate, while targeting single PPAR isoforms, have well-established therapeutic windows with known efficacy and safety profiles, and are approved for clinical use.

Data Presentation

Table 1: In Vitro Potency and Selectivity
CompoundTarget(s)Assay TypeEC50 (nM)Reference(s)
This compound (MK-767) PPARαCell-free570[2]
PPARγCell-free135[2]
PPARαCOS cell transactivation240[2]
PPARγCOS cell transactivation95[2]
Pioglitazone PPARγ-690[4]
PPARγ-280[5]
PPARα->1000[5]
PPARδ->1000[5]
Fenofibric Acid PPARα (human)-30,000[6]
PPARα (mouse)-18,000[6]
PPARγ (human)-300,000[6]
PPARγ (mouse)-250,000[6]
Table 2: Clinical Efficacy in Type 2 Diabetes and Dyslipidemia
CompoundDosageStudy PopulationKey Efficacy OutcomesReference(s)
This compound (MK-767) 0.3-25 mg/day (14 days)Healthy volunteersTriglycerides: ↓ 33.4% (mean max)Free Fatty Acids: ↓ 66.6% (mean max)Dose-dependent ↓ in LDL, Total & Non-HDL Cholesterol[2]
Pioglitazone 15-45 mg/dayPatients with Type 2 DiabetesHbA1c: ↓ 0.41% (add-on therapy)Fasting Blood Glucose: ↓ 11.91 mg/dL (add-on therapy)[7][8]
Fenofibrate 200 mg/day (6 weeks)Patients with Type 2 DiabetesTotal Cholesterol: ↓ 10%LDL Cholesterol: ↓ 10%Triglycerides: ↓ 26%HDL Cholesterol: ↑ 6.5%[9]
Table 3: Overview of Therapeutic Window and Adverse Effects
CompoundTherapeutic UseCommon Adverse EffectsSerious Adverse Effects & Reasons for Discontinuation
This compound (MK-767) Investigational for Type 2 Diabetes & DyslipidemiaWell-tolerated in short-term studies.[2]Discontinued in Phase III: Malignant tumors in mice.[1]
Pioglitazone Type 2 DiabetesEdema, weight gain, hypoglycemia (in combination therapy).[10][11]Congestive heart failure, bone fractures, potential risk of bladder cancer.[10][12]
Fenofibrate Dyslipidemia (hypertriglyceridemia, mixed dyslipidemia)Elevated liver enzymes, gastrointestinal effects, muscle pain.[13][14]Myopathy, rhabdomyolysis, pancreatitis, gallstones.[15]

Experimental Protocols

PPAR Transactivation Assay (General Protocol)

This assay is used to determine the ability of a compound to activate PPAR subtypes.

  • Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. The cells are then transiently transfected with three plasmids:

    • A chimeric receptor expression plasmid (e.g., pBIND-PPARα-LBD or pBIND-PPARγ-LBD) containing the ligand-binding domain (LBD) of the PPAR subtype fused to the GAL4 DNA-binding domain.

    • A reporter plasmid (e.g., pGL4.35) containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • A control plasmid (e.g., pRL-TK) expressing Renilla luciferase for normalization of transfection efficiency.[16]

  • Compound Treatment: After a recovery period, the transfected cells are treated with various concentrations of the test compound (e.g., this compound, pioglitazone, fenofibric acid) or a vehicle control.[16]

  • Luciferase Assay: Following incubation, cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold activation is calculated relative to the vehicle control. The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is determined from the dose-response curve.

2-Deoxyglucose (2-DG) Uptake Assay (General Protocol)

This assay measures the rate of glucose uptake into cells, a key indicator of insulin sensitivity.

  • Cell Culture and Differentiation: Adipocytes (e.g., 3T3-L1) or other insulin-responsive cells are cultured and differentiated.

  • Serum Starvation and Treatment: Cells are serum-starved to reduce basal glucose uptake. Subsequently, they are treated with insulin or other stimulating factors in the presence or absence of the test compound.

  • 2-DG Incubation: A glucose analog, 2-deoxyglucose (2-DG), is added to the cells. 2-DG is taken up by glucose transporters and phosphorylated to 2-DG-6-phosphate (2-DG6P). 2-DG6P cannot be further metabolized and accumulates inside the cells.[17]

  • Cell Lysis and Detection: The cells are lysed, and the accumulated 2-DG6P is measured. This can be done using either radioactive 2-DG or non-radioactive methods where 2-DG6P is enzymatically processed to generate a detectable signal (e.g., colorimetric or luminescent).[17][18]

  • Data Analysis: The amount of 2-DG6P is proportional to the glucose uptake. The results are typically normalized to the total protein content of the cell lysate.

Mandatory Visualization

PPAR_Signaling_Pathway cluster_nucleus Nucleus cluster_lipid Lipid Metabolism cluster_glucose Glucose Homeostasis KRP297 This compound PPARa_RXR PPARα-RXR Heterodimer KRP297->PPARa_RXR Activates PPARg_RXR PPARγ-RXR Heterodimer KRP297->PPARg_RXR Activates Pioglitazone Pioglitazone Pioglitazone->PPARg_RXR Activates Fenofibrate Fenofibrate Fenofibrate->PPARa_RXR Activates PPRE PPRE PPARa_RXR->PPRE Binds to PPARg_RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Genes ↑ Fatty Acid Oxidation ↓ Triglycerides Gene_Expression->Lipid_Genes Glucose_Genes ↑ Insulin Sensitivity ↑ Glucose Uptake Gene_Expression->Glucose_Genes Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Evaluation Cell_Culture Cell Culture (e.g., HEK293T, 3T3-L1) Transfection Transfection with PPAR & Reporter Plasmids Cell_Culture->Transfection Glucose_Uptake_Assay Glucose Uptake Assay (2-DG) Cell_Culture->Glucose_Uptake_Assay Compound_Treatment_vitro Treatment with This compound or Alternatives Transfection->Compound_Treatment_vitro Luciferase_Assay PPAR Transactivation (Luciferase Assay) Compound_Treatment_vitro->Luciferase_Assay Animal_Models Animal Models (e.g., ob/ob mice) Compound_Treatment_vivo Administration of This compound or Alternatives Animal_Models->Compound_Treatment_vivo Biomarker_Analysis Biomarker Analysis (Glucose, Lipids) Compound_Treatment_vivo->Biomarker_Analysis Phase_I Phase I Trials (Healthy Volunteers) Phase_II_III Phase II/III Trials (Patients) Phase_I->Phase_II_III Safety_Efficacy Safety & Efficacy Evaluation Phase_II_III->Safety_Efficacy Discontinuation Discontinuation (Safety Concerns) Safety_Efficacy->Discontinuation This compound

References

Benchmarking KRP-297: Data Currently Unavailable for Direct Comparison with Existing Diabetes Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive benchmarking analysis of KRP-297 against current diabetes treatments is not feasible at this time due to the absence of publicly available data identifying this compound as a therapeutic agent for diabetes. Extensive searches for "this compound" in the context of diabetes mellitus, its mechanism of action, and associated clinical or preclinical studies did not yield specific information on such a compound.

The scientific and medical literature, as well as clinical trial registries, do not contain references to a diabetes drug candidate with the designation this compound. It is possible that "this compound" may be an internal company codename not yet disclosed publicly, a misidentification, or a compound that has been discontinued (B1498344) in early-stage development without significant published data.

To provide the requested comparative analysis, foundational information on this compound is required, including:

  • Mechanism of Action: The specific biological pathway through which this compound exerts its effects on glucose metabolism.

  • Preclinical Data: Results from in vitro and in vivo studies detailing its efficacy and safety profile.

  • Clinical Trial Data: Information from Phase I, II, or III clinical trials assessing its pharmacokinetics, pharmacodynamics, and clinical outcomes in human subjects.

Without this essential information, a direct comparison with established diabetes treatments—such as metformin, SGLT2 inhibitors, GLP-1 receptor agonists, or insulin—cannot be conducted. The creation of data tables, detailed experimental protocols, and signaling pathway diagrams as requested is contingent on the availability of this primary data.

Professionals in research, science, and drug development seeking to evaluate a novel compound like the hypothetical this compound would typically require access to proprietary research findings or publications in peer-reviewed journals. Should information on this compound become publicly available, a thorough comparative guide could be developed. At present, any attempt to create such a guide would be speculative and not based on the required experimental evidence.

Comparative Transcriptomic Analysis of KRP-297 and Other PPAR Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the gene regulatory effects of the discontinued (B1498344) dual PPARα/γ agonist KRP-297 and other peroxisome proliferator-activated receptor (PPAR) modulators is crucial for understanding their therapeutic potential and off-target effects. Due to the discontinuation of this compound development and the resulting scarcity of direct transcriptomic data, this guide utilizes data from analogous dual PPARα/γ agonists, aleglitazar (B1664505) and tesaglitazar (B1683095), as proxies. This comparison provides valuable insights for researchers, scientists, and drug development professionals in the field of metabolic disease and beyond.

Peroxisome proliferator-activated receptors are a group of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, making them attractive targets for therapeutic intervention in metabolic disorders. PPARs exist as three main isotypes: PPARα, PPARγ, and PPARβ/δ. While individual agonists for PPARα (e.g., fibrates) and PPARγ (e.g., thiazolidinediones) have been successful in the clinic, dual- and pan-agonists were developed to offer a broader therapeutic impact. This compound was one such dual PPARα/γ agonist; however, its development was halted. This guide delves into the comparative transcriptomics of these different classes of PPAR modulators to elucidate their distinct and overlapping effects on gene expression.

Comparative Gene Expression Profiles

To understand the differential effects of dual versus selective PPAR modulation, we present a summary of transcriptomic data from a key study that compared the gene expression profiles in primary human hepatocytes treated with the dual PPARα/γ agonists aleglitazar and tesaglitazar, and a combination of the selective PPARγ agonist pioglitazone (B448) and the selective PPARα agonist fenofibrate.

Treatment ClassRepresentative CompoundsKey Upregulated Gene CategoriesKey Downregulated Gene CategoriesUnique Transcriptional Signature
Dual PPARα/γ Agonist Aleglitazar, Tesaglitazar (as proxies for this compound)Fatty acid β-oxidation, Cholesterol efflux (e.g., ABCA1, ABCG1), Lipid transportFatty acid synthesis (e.g., FASN), Cellular stress response pathwaysAleglitazar showed a more pronounced effect on genes related to HDL metabolism compared to tesaglitazar and the selective agonist combination.[1]
Selective PPARγ Agonist PioglitazoneAdipogenesis, Glucose uptake, Insulin (B600854) signalingInflammatory cytokines, Genes involved in cell proliferationPrimarily impacts genes related to insulin sensitization and adipocyte differentiation.
Selective PPARα Agonist FenofibrateFatty acid oxidation, Ketogenesis, Lipoprotein metabolism (e.g., LPL, APOA1)Inflammatory pathways, Triglyceride synthesisPredominantly influences genes involved in lipid catabolism.

Experimental Protocols

A detailed understanding of the methodologies used to generate transcriptomic data is essential for accurate interpretation and replication of findings. The following outlines a typical experimental protocol for microarray analysis of primary human hepatocytes treated with PPAR modulators, based on common practices in the field.

1. Primary Human Hepatocyte Culture and Treatment:

  • Cell Sourcing: Cryopreserved primary human hepatocytes are obtained from commercial vendors or isolated from donated liver tissue.

  • Cell Plating and Culture: Hepatocytes are thawed and plated on collagen-coated plates in a specialized hepatocyte culture medium. Cells are allowed to attach and form a monolayer.

  • Compound Treatment: After stabilization, the culture medium is replaced with a medium containing the test compounds (e.g., dual PPARα/γ agonists, selective PPAR agonists) at various concentrations or a vehicle control (e.g., DMSO). Cells are typically incubated for 24 to 48 hours.

2. RNA Isolation and Quality Control:

  • RNA Extraction: Total RNA is isolated from the treated hepatocytes using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • RNA Quality Assessment: The quality and integrity of the isolated RNA are assessed using a bioanalyzer. High-quality RNA (RIN > 8) is used for downstream applications.

3. Microarray Analysis:

  • cDNA Synthesis and Labeling: Total RNA is reverse transcribed into complementary DNA (cDNA). The cDNA is then labeled with a fluorescent dye (e.g., biotin) during an in vitro transcription reaction to generate cRNA.

  • Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix GeneChip) containing thousands of probes for specific genes. Hybridization is typically carried out overnight in a hybridization oven.

  • Washing and Staining: After hybridization, the microarray chip is washed to remove unbound cRNA. The chip is then stained with a fluorescently labeled molecule (e.g., streptavidin-phycoerythrin) that binds to the labeled cRNA.

  • Scanning and Data Acquisition: The microarray chip is scanned using a high-resolution scanner to detect the fluorescent signals. The intensity of the fluorescence at each probe is proportional to the amount of cRNA bound, which in turn reflects the expression level of the corresponding gene.

4. Data Analysis:

  • Data Normalization: The raw data from the scanner is normalized to correct for technical variations between arrays.

  • Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the compound-treated groups and the vehicle control group.

  • Pathway and Functional Analysis: The list of differentially expressed genes is then used for pathway analysis and gene ontology enrichment analysis to identify the biological pathways and functions that are most significantly affected by the compound treatment.

Visualizing the Molecular Landscape

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams were generated using Graphviz.

PPAR_Signaling_Pathway cluster_ligands PPAR Modulators cluster_receptor Nuclear Receptor Complex cluster_nucleus Nucleus KRP297 This compound (Dual Agonist) PPAR_RXR PPAR/RXR Heterodimer KRP297->PPAR_RXR Activates α & γ Selective_Agonists Selective Agonists (e.g., Pioglitazone, Fenofibrate) Selective_Agonists->PPAR_RXR Activates α or γ PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates

Caption: PPAR Signaling Pathway Activation by Modulators.

Microarray_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_microarray Microarray Analysis cluster_data_analysis Data Analysis Hepatocyte_Culture 1. Primary Human Hepatocyte Culture Compound_Treatment 2. Treatment with PPA-R Modulators Hepatocyte_Culture->Compound_Treatment RNA_Isolation 3. Total RNA Isolation Compound_Treatment->RNA_Isolation RNA_QC 4. RNA Quality Control (QC) RNA_Isolation->RNA_QC Labeling 5. cDNA Synthesis & Labeling RNA_QC->Labeling Hybridization 6. Hybridization to Microarray Labeling->Hybridization Scanning 7. Washing, Staining & Scanning Hybridization->Scanning Normalization 8. Data Normalization Scanning->Normalization DEG_Analysis 9. Differential Gene Expression Analysis Normalization->DEG_Analysis Pathway_Analysis 10. Pathway & Functional Analysis DEG_Analysis->Pathway_Analysis

Caption: Experimental Workflow for Microarray Analysis.

References

Safety Operating Guide

Proper Disposal Procedures for KRP-297: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of KRP-297 (CAS Number: 213252-19-8), a PPAR agonist used in laboratory research. Adherence to these procedures is critical to ensure the safety of personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. While specific toxicity data is limited, as a research chemical, it should be handled with the utmost care.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a laboratory coat, and ensure skin is not exposed.

In Case of Exposure:

  • After Inhalation: Move the exposed person to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Quantitative Data Summary

PropertyValueReference
CAS Number213252-19-8[1][2][3][4]
Molecular FormulaC20H17F3N2O4S[3][4]
Molecular Weight438.42 g/mol [3]
AppearanceSolid[4]
Purity≥98% or >98%[4]
Storage Temperature-20°C[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous chemical waste.

1. Waste Identification and Segregation:

  • This compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, must be classified as hazardous chemical waste.
  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for this compound waste. The container must have a secure screw-top lid.
  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound" and "5-[(2,4-dioxo-5-thiazolidinyl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide"), the CAS number (213252-19-8), and an indication of the hazards.

3. Waste Accumulation:

  • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
  • Keep the container closed at all times, except when adding waste.
  • Do not overfill the container.

4. Professional Disposal:

  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[1]
  • Provide the waste disposal service with a completed hazardous waste manifest, accurately describing the contents of the container.

5. Decontamination of Work Area:

  • After handling and disposal, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.
  • Dispose of all cleaning materials as hazardous waste.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_accum Accumulation cluster_disposal Disposal cluster_post Post-Disposal A Wear appropriate PPE B Identify this compound waste A->B C Select and label a compatible waste container B->C D Place waste in the designated container C->D E Store the container in a satellite accumulation area D->E F Keep the container securely closed E->F G Contact EHS or a licensed waste disposal service F->G H Complete hazardous waste manifest G->H I Arrange for waste pickup H->I J Decontaminate work area and equipment I->J K Dispose of cleaning materials as hazardous waste J->K

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

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Reactant of Route 1
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Reactant of Route 2
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試験管内研究製品の免責事項と情報

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